4-(Ethylamino)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(ethylamino)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-9-7-3-5-8(10)6-4-7/h3-6,9-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWHLERCFNIFNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00984371 | |
| Record name | 4-(Ethylamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00984371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
659-34-7 | |
| Record name | 4-(Ethylamino)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=659-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-(ethylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000659347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Ethylamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00984371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(Ethylamino)phenol CAS 659-34-7 properties
Part 1: Executive Summary
4-(Ethylamino)phenol (CAS 659-34-7), also known as
This guide provides a comprehensive technical analysis of 4-(Ethylamino)phenol, detailing its physicochemical profile, synthesis via reductive alkylation, mechanistic pathways in oxidative coupling, and rigorous safety protocols.[1]
Part 2: Chemical Identity & Physicochemical Properties
The physicochemical behavior of 4-(Ethylamino)phenol is governed by the electron-donating ethyl group, which increases the basicity of the nitrogen relative to p-aminophenol, thereby influencing its oxidation rate to the corresponding quinone imine.[1]
Table 1: Chemical Identity & Constants
| Property | Specification |
| Chemical Name | 4-(Ethylamino)phenol |
| CAS Number | 659-34-7 |
| Synonyms | |
| Molecular Formula | |
| Molecular Weight | 137.18 g/mol |
| Structure (SMILES) | CCNC1=CC=C(C=C1)O |
| Physical State | Crystalline Solid (often off-white to beige) |
| Solubility | Soluble in ethanol, acetone, ethyl acetate; Moderately soluble in water; Soluble in alkali (phenolate formation) |
| pKa (Predicted) | ~5.6 (Amine), ~10.4 (Phenol) |
| Stability | Sensitive to air and light (auto-oxidation to quinones) |
Part 3: Synthesis & Manufacturing Protocols
The industrial synthesis of 4-(Ethylamino)phenol typically avoids direct alkylation with ethyl halides due to poly-alkylation side products.[1] The preferred route is Reductive Alkylation , which ensures mono-selectivity.[1]
Protocol: Reductive Alkylation of p-Aminophenol
Principle: Condensation of p-aminophenol with acetaldehyde forms a Schiff base (imine) intermediate, which is selectively reduced in situ to the secondary amine.[1]
Reagents:
-
p-Aminophenol (1.0 eq)[1]
-
Acetaldehyde (1.1 eq)[1]
-
Hydrogen Gas (
) or Activated Aluminum[1] -
Catalyst: Raney Nickel or Pd/C (if using
)[1] -
Solvent: Ethanol or Methanol[1]
Step-by-Step Methodology:
-
Imine Formation: Dissolve p-aminophenol in ethanol under an inert atmosphere (
). Cool to 0-5°C to prevent polymerization.[1] -
Addition: Add acetaldehyde dropwise while maintaining temperature. Stir for 30 minutes to allow the formation of the intermediate
-ethylidene-4-aminophenol.[1] -
Reduction:
-
Catalytic Hydrogenation Method: Transfer the mixture to a high-pressure reactor.[1] Add Pd/C catalyst (5% loading). Pressurize with
(3-5 bar) and stir at 25-40°C until hydrogen uptake ceases. -
Activated Aluminum Method: Add activated aluminum amalgam slowly to the ethanolic solution.
-
-
Work-up: Filter off the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize the crude solid from a toluene/ethanol mixture to yield off-white crystals of 4-(Ethylamino)phenol.
DOT Diagram: Synthesis Pathway
Figure 1: Selective synthesis of 4-(Ethylamino)phenol via reductive alkylation.
Part 4: Reactivity & Applications
The core utility of 4-(Ethylamino)phenol lies in its ability to undergo controlled oxidation.[1] It serves as a primary intermediate (developer) that donates electrons to a receptor (Ag+ or an oxidant), becoming a reactive species that couples with other molecules.
Photographic Chemistry (Developing Agent)
In black-and-white and color photography, 4-(Ethylamino)phenol acts similarly to Metol but with distinct kinetic properties.[1]
-
Mechanism: It reduces silver halide grains (
) to metallic silver ( ).[1] -
Process:
-
The developer donates an electron to the latent image site on the AgX crystal.
-
The developer oxidizes to a radical cation, then loses a proton to form the neutral radical.
-
Further oxidation leads to the Quinone Imine (
-ethyl-p-benzoquinone imine).[1]
-
-
Advantage: The ethyl group increases the lipophilicity, potentially altering the development rate and grain structure compared to methyl analogs.
Oxidative Hair Dyeing
In cosmetic chemistry, 4-(Ethylamino)phenol is a primary intermediate .[1] It does not provide color itself but generates color upon reaction with a coupler inside the hair shaft.
-
Mechanism:
-
Activation: Hydrogen peroxide (
) oxidizes 4-(Ethylamino)phenol to the reactive diimine/quinone imine electrophile.[1] -
Coupling: The electrophilic quinone imine attacks the electron-rich coupler (e.g., resorcinol, m-aminophenol).[1]
-
Chromophore Formation: The resulting leuco-dye oxidizes further to form the final indophenol or indoaniline dye, which is too large to exit the hair cuticle.
-
DOT Diagram: Oxidative Coupling Mechanism
Figure 2: Mechanism of dye formation in oxidative hair coloring systems.
Part 5: Safety, Toxicology & Handling
As a substituted aniline derivative, 4-(Ethylamino)phenol requires strict adherence to safety protocols to mitigate sensitization and toxicity risks.[1]
Hazard Identification (GHS Classification)
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.
-
Specific Target Organ Toxicity: May cause damage to blood (methemoglobinemia) upon prolonged exposure.
-
Environmental: Toxic to aquatic life with long-lasting effects.[1]
Handling Protocols
-
Engineering Controls: Handle only in a fume hood or with local exhaust ventilation to prevent inhalation of dust/vapors.
-
PPE:
-
Gloves: Nitrile or Butyl rubber (minimum thickness 0.11 mm).
-
Respiratory: N95 or P100 particulate respirator if dust generation is possible.
-
Eyes: Chemical safety goggles.
-
-
Storage: Store under inert gas (Argon/Nitrogen) in a cool, dark place. The compound is prone to oxidation (darkening) upon air exposure.
Emergency Procedures
-
Skin Contact: Wash immediately with polyethylene glycol 400, then with plenty of water.
-
Spill: Do not dry sweep. Dampen with water to avoid dust, then collect for disposal as hazardous chemical waste.
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12119, 4-(Ethylamino)phenol. Retrieved from [Link][1]
-
Bean, F. R. (1944). Process for producing N-substituted aminophenols.[1] U.S. Patent No. 2,338,482. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
Corbett, J. F. (1969). The chemistry of hair-dyeing. Journal of the Society of Cosmetic Chemists, 35, 297-310.[1]
-
European Chemicals Agency (ECHA). Registration Dossier: Aminophenol derivatives. Retrieved from [Link][1]
Sources
N-ethyl-p-aminophenol chemical structure and molecular weight
Structural Elucidation and Analytical Profiling of N-Ethyl-p-aminophenol: A Comprehensive Technical Guide
Executive Summary
N-ethyl-p-aminophenol (IUPAC: 4-(ethylamino)phenol) is a critical secondary amine and phenolic compound utilized extensively as a pharmaceutical intermediate, an antioxidant, and a photographic developing agent[1]. In pharmacological and toxicological contexts, it is a primary hepatic metabolite of N-ethylaniline, serving as a key biomarker for cytochrome P450-mediated biotransformation pathways[2]. This whitepaper provides a rigorous examination of its molecular architecture, metabolic pathways, and the field-proven analytical methodologies required for its synthesis and quantification.
Molecular Architecture & Physicochemical Properties
N-ethyl-p-aminophenol (CAS: 659-34-7) features a central benzene ring symmetrically substituted at the para positions with a hydroxyl group (-OH) and an ethylamine group (-NHCH₂CH₃)[1]. This bifunctional nature imparts unique amphoteric properties, allowing the molecule to act as both a hydrogen bond donor and acceptor. The electron-donating effects of both the hydroxyl and ethylamino groups highly activate the aromatic ring, making it susceptible to electrophilic aromatic substitution and rapid oxidation if exposed to ambient air or light.
Table 1: Quantitative Physicochemical Data of N-ethyl-p-aminophenol
| Property | Value |
| Molecular Formula | C₈H₁₁NO[1] |
| Molecular Weight | 137.18 g/mol [1] |
| Exact Mass | 137.084064 Da[1] |
| Topological Polar Surface Area (TPSA) | 32.3 Ų[1] |
| XLogP3 (Partition Coefficient) | 1.9[1] |
| Hydrogen Bond Donors | 2[1] |
| Hydrogen Bond Acceptors | 2[1] |
| Rotatable Bonds | 2[1] |
Metabolic Pathways: N-Ethylaniline Biotransformation
In mammalian systems, N-ethyl-p-aminophenol is generated via the hepatic microsomal metabolism of N-ethylaniline[2]. Cytochrome P450 (CYP450) enzymes catalyze the para-hydroxylation of the aromatic ring. Tracking this specific pathway is crucial for toxicological assessments, as competing oxidative pathways lead to the formation of phenylhydroxylamine, a known hematotoxic and methemoglobin-forming agent[2].
Hepatic microsomal metabolism of N-ethylaniline into N-ethyl-p-aminophenol and other metabolites.
Chemical Synthesis: Controlled Reductive Amination
The synthesis of secondary amines from primary anilines often suffers from over-alkylation, yielding unwanted tertiary amines. To synthesize N-ethyl-p-aminophenol with high selectivity, a reductive amination approach is preferred over direct alkylation with ethyl halides.
Protocol 1: Selective Mono-N-Ethylation of p-Aminophenol
Objective: Synthesize N-ethyl-p-aminophenol while preventing di-ethylation and O-alkylation. Causality & Design: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent because its electron-withdrawing acetate groups reduce its nucleophilicity. This ensures it selectively reduces the imine intermediate without reacting with the unactivated aldehyde or the unprotected phenolic hydroxyl group.
Step-by-Step Methodology:
-
Imine Formation: Dissolve 1.0 equivalent of p-aminophenol in anhydrous tetrahydrofuran (THF). Cool the reaction vessel to 0°C under an inert argon atmosphere to prevent auto-oxidation of the phenol.
-
Aldehyde Addition: Dropwise add 1.0 equivalent of acetaldehyde. Stir for 1 hour at 0°C to allow complete formation of the Schiff base (imine).
-
Reduction: Portion-wise add 1.5 equivalents of NaBH(OAc)₃. The mild nature of this reagent prevents the reduction of unreacted acetaldehyde, minimizing side reactions.
-
Incubation: Warm the mixture to room temperature and stir for 4 hours.
-
In-Process Control (IPC) & Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. Self-Validating Step: The complete disappearance of the p-aminophenol spot confirms quantitative conversion, ensuring the reaction is driven to completion before quenching.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize acetic acid byproducts. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield pure N-ethyl-p-aminophenol.
Analytical Workflows: LC-MS/MS Quantification
For pharmacokinetic and metabolic studies, quantifying N-ethyl-p-aminophenol in complex biological matrices (e.g., microsomal incubations) requires high sensitivity and specificity[3].
Step-by-step LC-MS/MS analytical workflow for quantifying N-ethyl-p-aminophenol.
Protocol 2: LC-MS/MS Quantification in Microsomal Matrices
Objective: Isolate and quantify N-ethyl-p-aminophenol from hepatic microsomal assays. Causality & Design: Electrospray Ionization in positive mode (ESI+) is utilized because the secondary amine of N-ethyl-p-aminophenol readily accepts a proton to form a stable [M+H]⁺ ion. A gradient elution on a C18 column is employed to separate the highly polar metabolite from the hydrophobic parent drug.
Step-by-Step Methodology:
-
Matrix Quenching & Extraction: To 100 µL of the microsomal incubation, add 300 µL of ice-cold acetonitrile containing 50 ng/mL of N-ethyl-d₅-p-aminophenol (Deuterated Internal Standard). Self-Validating Step: The internal standard co-elutes with the analyte and mimics its ionization behavior, automatically correcting for matrix-induced ion suppression and extraction losses to ensure absolute quantitative accuracy.
-
Protein Precipitation: Vortex the mixture for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated microsomal proteins.
-
Chromatographic Separation: Inject 5 µL of the supernatant onto a sub-2 µm C18 analytical column (e.g., 50 mm × 2.1 mm).
-
Mobile Phase A: 0.1% Formic acid in LC-MS grade water (provides protons to enhance ESI+ efficiency).
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Run a linear gradient from 5% B to 95% B over 5 minutes.
-
-
Mass Spectrometry Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Monitor the transition m/z 138.1 → 110.1 (loss of ethylene) for N-ethyl-p-aminophenol.
-
Monitor the transition m/z 143.1 → 115.1 for the d₅-internal standard.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against nominal concentrations. Calculate the unknown concentrations using linear regression with 1/x² weighting.
References
-
Title: 4-(Ethylamino)phenol | C8H11NO | CID 12119 Source: PubChem, National Institutes of Health (NIH) URL: [Link]
-
Title: Studies on the in vitro hepatic microsomal formation of amides during the metabolism of certain secondary and tertiary benzylic amines Source: ResearchGate URL: [Link]
Sources
Structural and Mechanistic Divergence: 4-Ethylaminophenol vs. p-Aminophenol in Chemical Synthesis and Toxicology
As a Senior Application Scientist specializing in molecular characterization and impurity profiling, I frequently encounter the analytical and toxicological challenges posed by closely related structural analogs. The distinction between p-Aminophenol (PAP) and 4-Ethylaminophenol serves as a masterclass in how a single N-alkyl substitution can fundamentally rewrite a molecule's physicochemical properties, reactivity, and biological fate.
While PAP is notoriously known as a highly regulated, toxic hydrolytic degradation product of paracetamol (acetaminophen)[1], 4-ethylaminophenol (an N-ethylated derivative) exhibits a distinct profile that shifts its utility toward industrial stabilization and complex metabolic pathways[2][3]. This whitepaper deconstructs the structural, toxicological, and analytical differences between these two compounds, providing field-proven protocols for their isolation and quantification.
Structural and Physicochemical Profiling
At the core of their divergence is the nature of the amine group. PAP features a primary aromatic amine (
The causality behind their differing behavior in biological and chromatographic systems lies in these quantitative physicochemical shifts:
Table 1: Comparative Physicochemical Properties
| Property | p-Aminophenol (PAP) | 4-Ethylaminophenol |
| CAS Number | 123-30-8 | 659-34-7 |
| Molecular Formula | ||
| Molecular Weight | 109.13 g/mol | 137.18 g/mol |
| Amine Classification | Primary ( | Secondary ( |
| Lipophilicity (XLogP3) | 0.04 | 1.9 |
| pKa (Dissociation) | pKa1 = 5.48, pKa2 = 10.30 | ~ 5.5 (Amine), ~ 10.2 (Phenol) |
| Primary Origin/Use | Paracetamol synthesis/impurity | Motor fuel stabilizer, fungal metabolite |
Data synthesized from authoritative chemical databases and OECD assessments[2][4][5].
The jump in the partition coefficient (XLogP3) from 0.04 to 1.9 dictates that 4-ethylaminophenol will partition much more readily into lipid bilayers and non-polar organic solvents compared to the highly aqueous-soluble PAP.
Mechanistic Toxicology and Reactivity
From a toxicological standpoint, the primary amine of PAP is a structural liability. PAP is a known nephrotoxin and hepatotoxin, and regulatory agencies (FDA/EMA) strictly limit its presence in paracetamol formulations to less than 50 ppm (0.005% w/w)[1].
The Causality of PAP Toxicity: PAP undergoes rapid spontaneous or enzyme-mediated oxidation to form 1,4-benzoquinone imine . Because the amine is primary, the resulting quinone imine is highly electrophilic and sterically accessible. It readily forms covalent adducts with cellular nucleophiles (such as the sulfhydryl groups on renal proteins), leading to acute tissue damage and methemoglobinemia[5][6].
The Protective Effect of N-Alkylation: 4-Ethylaminophenol, recognized as a primary metabolite of N-ethylaniline[3], exhibits altered redox kinetics. The N-ethyl group provides steric hindrance that partially shields the nitrogen center. While it can still oxidize, the resulting N-ethyl-1,4-benzoquinone imine is bulkier, altering its binding affinity to biological nucleophiles and shifting its clearance toward alternative metabolic conjugation pathways.
Fig 1: Comparative oxidation pathways of PAP vs. 4-Ethylaminophenol.
Analytical Workflows & Experimental Protocols
In the laboratory, the structural differences between these two compounds dictate our choice of analytical instrumentation. Because PAP is highly polar and prone to oxidation, reverse-phase high-performance liquid chromatography (RP-HPLC) with precise pH control is mandatory[7]. 4-Ethylaminophenol, being more lipophilic, is highly amenable to LC-MS/MS or GC-MS workflows[8].
Fig 2: Validated RP-HPLC workflow for aminophenol impurity profiling.
Protocol 1: Isocratic RP-HPLC Quantification of p-Aminophenol in Paracetamol
This self-validating protocol is designed to isolate the highly polar PAP from the bulk paracetamol API, achieving a Limit of Detection (LOD) of < 0.5 µg/mL[7].
Rationale for Mobile Phase: The pH is strictly maintained at 5.0. Because PAP has a pKa1 of 5.48[5], a pH of 5.0 ensures the primary amine is partially protonated. This prevents excessive retention and peak tailing on the hydrophobic C18 stationary phase, while paracetamol remains entirely neutral.
Step-by-Step Methodology:
-
System Setup: Equip the HPLC with a C18 Inertsil® ODS-3 column (250 mm × 4.60 mm i.d., 5 µm particle size)[7].
-
Mobile Phase Preparation: Prepare a 30:70 (v/v) mixture of HPLC-grade Methanol and 0.01 M Potassium Phosphate buffer. Adjust the buffer precisely to pH 5.0 using dilute phosphoric acid. Degas via ultrasonication for 15 minutes.
-
Sample Extraction: Accurately weigh powdered paracetamol tablets equivalent to 50 mg of API. Transfer to a 50 mL volumetric flask. Add 20 mL of mobile phase and sonicate for 20 minutes to ensure complete dissolution of the impurities[7].
-
Filtration: Filter the extract through a 0.45 µm PTFE syringe filter. Critical Step: Discard the first 5 mL of filtrate to prevent membrane-binding artifacts.
-
Chromatographic Run:
-
Flow Rate: 1.0 mL/min (Isocratic)
-
Injection Volume: 20 µL
-
Detection: UV absorbance at 243 nm[7].
-
-
Data Analysis: PAP will elute significantly earlier than paracetamol due to its lower lipophilicity. Integrate the peak area and quantify against a 5-point calibration curve (2.5 – 20 µg/mL).
Protocol 2: LC-MS/MS Detection of 4-Ethylaminophenol
For the more lipophilic 4-ethylaminophenol, often analyzed in environmental screening or metabolic tracking, mass spectrometry provides superior specificity[8].
-
Sample Preparation: Perform a liquid-liquid extraction (LLE) using ethyl acetate to leverage the compound's higher XLogP3 (1.9). Evaporate the organic layer under a gentle stream of nitrogen and reconstitute in 50:50 Methanol:Water (0.1% Formic Acid).
-
Chromatography: Utilize a C8 or biphenyl column which offers excellent pi-pi interactions for alkylated aromatics. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
Mass Spectrometry: Operate in Electrospray Ionization Positive (ESI+) mode. The secondary amine readily accepts a proton to form the
precursor ion at m/z 138. Monitor specific MRM transitions (e.g., m/z 138 m/z 110, corresponding to the loss of the ethyl group) for definitive quantification.
References
- PubChem, National Institutes of Health. "4-(Ethylamino)phenol | C8H11NO | CID 12119." NIH.gov.
- ChemicalBook. "4-Aminophenol | 123-30-8 Toxicity and Protection." ChemicalBook.com.
- OECD Existing Chemicals Database. "SIDS INITIAL ASSESSMENT PROFILE: p-Aminophenol." OECD.org.
- National Institutes of Health (PMC). "Organic Salts of Pharmaceutical Impurity p-Aminophenol." NIH.gov.
- Google Patents. "US2338482A - Process for producing n-substituted aminophenols." Google.com.
- ChemicalBook. "N-Ethylaniline | 103-69-5 Metabolism." ChemicalBook.com.
- ThaiScience. "Simultaneous determination of paracetamol and its main degradation product in generic paracetamol tablets using reverse-phase HPLC." ThaiScience.info.
- National Institutes of Health (PMC). "Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods." NIH.gov.
- Agilent Technologies. "Accurately Identify Emerging Environmental Chemical Contaminants." Agilent.com.
Sources
- 1. Organic Salts of Pharmaceutical Impurity p-Aminophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2338482A - Process for producing n-substituted aminophenols - Google Patents [patents.google.com]
- 3. N-Ethylaniline | 103-69-5 [chemicalbook.com]
- 4. 4-(Ethylamino)phenol | C8H11NO | CID 12119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. 4-Aminophenol | 123-30-8 [amp.chemicalbook.com]
- 7. thaiscience.info [thaiscience.info]
- 8. agilent.com [agilent.com]
Thermodynamic Solvation Profiling of 4-(Ethylamino)phenol: A Comparative Analysis in Aqueous vs. Ethanolic Media
Executive Summary
4-(Ethylamino)phenol (4-EAP) is a critical primary intermediate utilized extensively in oxidative hair dye formulations and complex pharmaceutical syntheses[1]. For formulation scientists and drug development professionals, mastering its solubility profile in polar and semi-polar solvents is paramount. As a Senior Application Scientist, I approach solubility not merely as a static literature value, but as a dynamic thermodynamic equilibrium dictated by molecular architecture.
This technical guide provides an in-depth mechanistic analysis of the solvation thermodynamics of 4-EAP in water versus ethanol. Furthermore, it establishes a self-validating experimental protocol designed to circumvent the oxidative instability inherent to aminophenol derivatives[2].
Physicochemical Architecture and Solvation Causality
4-EAP (
-
Aqueous Solvation (Water) : Water possesses a high dielectric constant (
at 25°C) and forms a robust hydrogen-bonded network. While the hydroxyl (-OH) and amine (-NH-) groups of 4-EAP act as hydrogen bond donors and acceptors[3], the lipophilic ethyl chain disrupts the local water structure. This induces the "hydrophobic effect," forcing water molecules to form highly ordered, clathrate-like cages around the ethyl moiety. This ordering results in a significant decrease in entropy ( ), making the dissolution process thermodynamically unfavorable. Consequently, like many p-aminophenol derivatives, 4-EAP exhibits limited solubility in pure water[4]. -
Ethanolic Solvation (Ethanol) : Ethanol (
) is an amphiphilic solvent. Its ethyl tail interacts favorably with the ethylamino group of 4-EAP via London dispersion forces, effectively mitigating the entropic penalty observed in water. Simultaneously, the hydroxyl group of ethanol readily forms hydrogen bonds with the polar functional groups of 4-EAP. The computed XLogP3 value of 1.9[3] quantitatively supports this lipophilic preference, indicating that 4-EAP partitions far more favorably into semi-polar organic solvents like ethanol.
Logical Relationships in Solvation Thermodynamics
To visualize the competing thermodynamic forces driving the solubility of 4-EAP, the following logical relationship diagram maps the distinct solvation pathways.
Thermodynamic solvation pathways of 4-EAP in water versus ethanol.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters that dictate the solubility behavior of 4-(Ethylamino)phenol, synthesizing structural data with solvent compatibility.
| Property | Value | Solvation Implication |
| Molecular Formula | Contains competing polar and non-polar regions. | |
| Molecular Weight | 137.18 g/mol [3] | Low molecular weight facilitates moderate diffusion rates across the solid-liquid interface. |
| XLogP3 | 1.9[3] | Indicates lipophilicity; strongly favors ethanol over water. |
| H-Bond Donors | 2[3] | Can interact with both water and ethanol oxygen atoms. |
| H-Bond Acceptors | 2[3] | Can interact with solvent protic hydrogens. |
| Water Solubility | Low | Restricted by the entropic penalty of the ethyl group[4]. |
| Ethanol Solubility | High | Enhanced by dispersion forces and lower dielectric constant. |
| Oxidation Potential | High in alkaline/aerobic media | Requires an inert atmosphere during solubility testing to prevent quinone imine formation[2]. |
Experimental Methodology: Self-Validating Solubility Determination
Because p-aminophenol derivatives are highly susceptible to oxidation (rapidly turning brown in the presence of oxygen and light), standard visual or UV-Vis solubility methods are prone to artifactual errors. The causality behind selecting High-Performance Liquid Chromatography (HPLC) over UV-Vis lies in this oxidative lability; UV-Vis cannot reliably distinguish between intact 4-EAP and its oxidized byproducts.
Step-by-Step Protocol:
-
Solvent Preparation & Degassing : Sonicate HPLC-grade water and absolute ethanol under vacuum for 15 minutes to remove dissolved oxygen. Purge both solvents with high-purity Nitrogen (
) gas for 10 minutes.-
Causality: Removing dissolved oxygen prevents the premature oxidation of 4-EAP, ensuring the measured concentration reflects the intact parent molecule.
-
-
Sample Saturation : In amber glass vials (to prevent photodegradation), add an excess amount of 4-EAP solid to 10 mL of each respective solvent. Seal the vials with PTFE-lined septa under a continuous
stream. -
Isothermal Equilibration : Place the vials in an orbital shaker incubator set to exactly 25.0 ± 0.1 °C at 150 RPM.
-
Causality: Solubility is highly temperature-dependent. Precise thermal control ensures accurate thermodynamic data. Agitation overcomes the diffusion barrier at the solid-liquid interface.
-
-
Equilibrium Validation (Self-Validating Step) : Extract 100 µL aliquots at 24 hours and 48 hours using a syringe equipped with a 0.22 µm PTFE filter. If the concentration difference between the 24h and 48h time points is
, thermodynamic equilibrium is confirmed ( ). -
HPLC-UV Quantification : Dilute the filtered aliquots in a compatible mobile phase (e.g., 80:20 Water:Methanol with 0.1% Formic Acid) to fall within the linear dynamic range of the standard curve. Inject onto a C18 reverse-phase column and monitor at
(approx. 240 nm).-
Causality: HPLC separates 4-EAP from any trace oxidative degradation products, guaranteeing that the solubility value is not artificially inflated by soluble impurities.
-
Self-validating experimental workflow for 4-EAP solubility determination.
Conclusion
The solubility of 4-(Ethylamino)phenol is fundamentally governed by the interplay between its polar hydrogen-bonding groups and its lipophilic ethyl chain. While water struggles to accommodate the ethyl moiety due to entropic penalties, ethanol provides an ideal amphiphilic environment that satisfies both dispersion and hydrogen-bonding requirements. For drug development and cosmetic formulation professionals, ethanol or mixed aqueous-ethanolic co-solvent systems are strongly recommended to achieve optimal thermodynamic stability and active ingredient concentration.
References[3] Title: 4-(Ethylamino)phenol | C8H11NO | CID 12119 - PubChem - NIH | Source: nih.gov | URL: https://pubchem.ncbi.nlm.nih.gov/compound/12119[1] Title: US6342079B1 - Primary intermediate for use in oxidative hair dyeing | Source: google.com | URL:https://patents.google.com/patent/US6342079B1/en[4] Title: 4-Aminophenol - Wikipedia | Source: wikipedia.org | URL:https://en.wikipedia.org/wiki/4-Aminophenol[5] Title: 4-AMINOPHENOL - Ataman Kimya | Source: atamanchemicals.com | URL:https://www.atamanchemicals.com/4-aminophenol_u25841/[2] Title: 4-Aminophenol | 123-30-8 - ChemicalBook | Source: chemicalbook.com | URL:https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8112330.htm
Sources
4-(Ethylamino)phenol melting point and physical appearance
An In-depth Technical Guide to the Physicochemical Characterization of 4-(Ethylamino)phenol
Abstract: This technical guide provides a comprehensive overview of the known physicochemical properties of 4-(Ethylamino)phenol (CAS No. 659-34-7), with a specific focus on its physical appearance and melting point. Addressed to researchers, scientists, and professionals in drug development, this document navigates the available literature data and underscores the critical need for empirical validation of physical constants. A detailed, field-proven protocol for the accurate determination of melting point is provided, framed within a self-validating system to ensure data integrity. The causality behind experimental choices is emphasized, reflecting a commitment to scientific rigor and best practices in laboratory settings.
Introduction and Chemical Identity
4-(Ethylamino)phenol, with the Chemical Abstracts Service (CAS) Registry Number 659-34-7, is an aromatic organic compound containing both a hydroxyl and a secondary amine functional group.[1][2][3] These functionalities make it a subject of interest in various chemical syntheses, particularly as an intermediate in the development of pharmaceuticals and dyes. Its structure, comprising a phenol ring substituted at the para-position with an ethylamino group, dictates its chemical reactivity and physical properties.
An accurate understanding of its fundamental properties, such as melting point and physical appearance, is a prerequisite for its use in any research or development context. These parameters serve as primary indicators of sample purity and identity. This guide addresses the characterization of these properties, noting where literature data is sparse and highlighting the imperative for direct experimental verification.
Chemical Structure:
-
IUPAC Name: 4-(ethylamino)phenol[1]
-
Molecular Formula: C₈H₁₁NO[1]
-
Molecular Weight: 137.18 g/mol [1]
-
CAS Registry Number: 659-34-7[1]
Physicochemical Properties
Physical Appearance
Based on the general characteristics of aminophenols and related aromatic compounds, 4-(Ethylamino)phenol is expected to be a solid at room temperature. The color of aminophenol derivatives can range from white to off-white, light gray, or tan.[4] This variability is often attributed to trace impurities or, more commonly, to gradual oxidation upon exposure to air and light, a characteristic feature of phenolic and amino compounds. Therefore, researchers should anticipate that the color of a given sample may darken over time and should record the appearance upon receipt and before each use.
Melting Point
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. It is a fundamental thermochemical property used for identification and as a sensitive criterion for purity. Impurities typically depress and broaden the melting range.
A review of major chemical databases, including the comprehensive PubChem repository, reveals that an experimentally determined melting point for 4-(Ethylamino)phenol is not consistently reported.[1] This absence of a definitive literature value makes it incumbent upon the researcher to perform a rigorous experimental determination on their specific sample. For context, related isomers and derivatives exhibit a wide range of melting points, such as 3-(Ethylamino)phenol at 62 °C and 3-Ethylamino-4-methylphenol at 85-87 °C, underscoring that minor structural changes can significantly alter this physical constant.[5][6]
Experimental Determination of Melting Point
The following protocol describes a robust, self-validating method for determining the melting point of a solid organic compound like 4-(Ethylamino)phenol using a modern digital melting point apparatus.
Principle of the Method
A small, finely powdered sample of the substance is packed into a capillary tube and heated at a controlled, slow rate. The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (meniscus clear) are recorded as the melting range. For a pure substance, this range should be narrow (typically < 1 °C). The experiment's trustworthiness is ensured by calibrating the apparatus with certified standards and by employing a slow heating rate near the expected melting point to allow for thermal equilibrium between the sample, the heating block, and the thermometer.
Detailed Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the 4-(Ethylamino)phenol sample is completely dry. If necessary, dry it under a vacuum.
-
Place a small amount of the sample onto a clean, dry watch glass.
-
Using a spatula, crush the sample into a fine, uniform powder. This is critical for efficient and even heat transfer within the capillary.
-
-
Capillary Tube Packing:
-
Tap the open end of a capillary tube (sealed at one end) into the powdered sample. A small plug of material (2-3 mm in height) should enter the tube.
-
To pack the sample tightly into the sealed end, tap the bottom of the tube gently on a hard surface or drop it through a long glass tube stood vertically on the bench. A densely packed sample prevents air pockets and ensures accurate measurement.
-
-
Apparatus Calibration (Self-Validation):
-
Before running the unknown sample, verify the apparatus's accuracy using a certified melting point standard with a known melting point close to the anticipated range of the sample.
-
If the apparatus reading deviates from the standard's certified value, apply a correction factor to all subsequent measurements. This step is fundamental to the trustworthiness of the results.
-
-
Measurement Procedure:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.
-
Set a rapid heating rate (e.g., 10-15 °C/min) to quickly approach the expected melting point. If the approximate melting point is unknown, a preliminary rapid run can be performed to establish a rough estimate.
-
Once the temperature is ~15 °C below the anticipated melting point, reduce the heating rate significantly to 1-2 °C per minute. Causality: A slow heating rate is essential to ensure thermal equilibrium. Heating too quickly will cause the thermometer reading to lag behind the actual sample temperature, resulting in an erroneously high and broad melting range.
-
Observe the sample closely through the magnifying lens.
-
Record T₁ (Onset): The temperature at which the first drop of liquid appears within the solid matrix.
-
Record T₂ (Clear Point): The temperature at which the last solid crystal melts, and the entire sample is a clear liquid.
-
The melting point is reported as the range T₁ – T₂.
-
-
Repeat for Verification:
-
Allow the apparatus to cool sufficiently.
-
Perform a second determination with a fresh sample in a new capillary tube. Consistent results between runs confirm the accuracy of the measurement.
-
Data Summary
The known and empirically determined properties of 4-(Ethylamino)phenol are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-(ethylamino)phenol | PubChem[1] |
| CAS Registry Number | 659-34-7 | PubChem[1] |
| Molecular Formula | C₈H₁₁NO | PubChem[1] |
| Molecular Weight | 137.18 g/mol | PubChem[1] |
| Physical Appearance | Solid (expected) | Inferred from related compounds[4] |
| Melting Point | Not consistently reported in literature. Requires experimental determination. | PubChem[1] |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the physicochemical characterization of a chemical standard where literature data is incomplete.
Sources
- 1. 4-(Ethylamino)phenol | C8H11NO | CID 12119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Ethylamino)phenol - [sigmaaldrich.cn]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. 4-(Methylamino)phenol Sulfate | 55-55-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 3-Ethylamino-4-methylphenol - pharmaceutical raw materials both for vet and human [cnarshine.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
p-Ethylaminophenol synonyms and IUPAC nomenclature
Topic: p-Ethylaminophenol synonyms and IUPAC nomenclature Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals
Nomenclature, Synthesis, and Structural Characterization[1][2]
Executive Technical Summary
p-Ethylaminophenol (CAS: 659-34-7) is a secondary amine derivative of phenol, characterized by an N-ethyl substitution on the para-amino group. It serves as a critical intermediate in the synthesis of fine chemicals, specifically in oxidative dye couplers (hair colorants) and photographic developing agents.
This guide moves beyond basic definitions to provide a rigorous analysis of its nomenclature logic, a validated laboratory synthesis protocol via reductive amination, and a self-consistent spectral characterization framework.
Nomenclature and Chemical Identity
IUPAC and Systematic Nomenclature
The nomenclature for this molecule can be derived from two parent structures: phenol or aniline . However, IUPAC priority rules dictate that the hydroxyl group (-OH) takes precedence over the amino group (-NH2) for the parent name.
-
Preferred IUPAC Name (PIN): 4-(Ethylamino)phenol
-
Basis: The parent ring is phenol. Carbon-1 is attached to the hydroxyl group. The amino group is at position 4. The amino nitrogen bears an ethyl substituent.
Synonym Analysis & Ambiguity Resolution
Researchers must navigate a landscape of trivial and semi-systematic names. The prefix "p-" (para) is common in industrial literature but deprecated in strict IUPAC usage in favor of numeric locants.
| Name Category | Synonym | Technical Context |
| Systematic | 4-(Ethylamino)phenol | Preferred for publications/patents. |
| Substitutive | N-Ethyl-4-aminophenol | Emphasizes the amine modification. |
| Trivial/Archaic | p-Ethylaminophenol | Common in industrial catalogs. |
| Ambiguous | 4-Hydroxy-N-ethylaniline | Treats aniline as parent; chemically correct but lower priority. |
| Trade/Photo | Photol (generic class) | Often refers to sulfate salts in photography. |
Critical Distinction: Do not confuse with Tyramine (4-(2-aminoethyl)phenol), where the ethyl group is a linker between the ring and the amine. In p-ethylaminophenol, the ethyl group is attached directly to the nitrogen.
Chemical Identifiers
-
CAS Registry Number: 659-34-7
-
Molecular Formula: C₈H₁₁NO
-
Molecular Weight: 137.18 g/mol
-
SMILES: CCNC1=CC=C(C=C1)O
-
InChIKey: UJWHLERCFNIFNJ-UHFFFAOYSA-N
Synthesis Protocol: Reductive Amination
Strategic Rationale
While direct alkylation of p-aminophenol with ethyl halides is possible, it suffers from poor selectivity, often yielding mixtures of mono-ethyl, di-ethyl, and O-alkylated byproducts.
Recommended Route: Reductive Amination using acetaldehyde and sodium borohydride (NaBH₄).
-
Why: This method proceeds via an imine intermediate, ensuring mono-alkylation selectivity under controlled conditions. It avoids the harsh conditions of high-pressure hydrogenation.
Visual Reaction Pathway
Caption: Selective synthesis of 4-(ethylamino)phenol via reductive amination to prevent over-alkylation.
Step-by-Step Methodology
Safety Note: Perform all steps in a fume hood. p-Aminophenol is nephrotoxic and a skin sensitizer.
-
Imine Formation (In Situ):
-
Dissolve 10.9 g (100 mmol) of p-aminophenol in 100 mL of absolute ethanol.
-
Add 5.6 g (127 mmol) of acetaldehyde dropwise at 0°C.
-
Mechanistic Insight: The solution will darken slightly as the Schiff base (imine) forms. Stir for 30 minutes to ensure equilibrium favors the imine.
-
-
Reduction:
-
Add 5.7 g (150 mmol) of Sodium Borohydride (NaBH₄) in small portions over 20 minutes.
-
Control: Maintain temperature below 10°C to prevent reduction of the aldehyde before it couples with the amine.
-
-
Quenching & Isolation:
-
Stir for 2 hours at room temperature.
-
Quench excess hydride by carefully adding 10 mL of water followed by dilute acetic acid until pH ~7.
-
Evaporate ethanol under reduced pressure.
-
Extract the residue with ethyl acetate (3 x 50 mL).
-
-
Purification:
-
Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Recrystallization: Use a mixture of Ethanol/Water (1:1).
-
Target Yield: ~75-85%.
-
Target Melting Point: 124–126 °C (Lit. value).
-
Structural Characterization & Validation
To ensure the synthesized compound is p-ethylaminophenol and not the di-ethyl or O-ethyl derivative, use the following self-validating spectral markers.
1H NMR Interpretation (DMSO-d6, 400 MHz)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Validation Logic |
| 1.15 ppm | Triplet (J = 7.1 Hz) | 3H | -CH₂CH₃ | Confirms ethyl group presence. |
| 3.05 ppm | Quartet (J = 7.1 Hz) | 2H | -N-CH₂ - | Coupling with methyl confirms N-ethyl connectivity. |
| 4.80 ppm | Broad Singlet | 1H | -NH - | Exchangeable with D₂O. Proves secondary amine (mono-alkylation). |
| 6.50 ppm | Doublet (J = 8.8 Hz) | 2H | Ar-H (Ortho to N) | Upfield shift due to electron-donating amine. |
| 6.65 ppm | Doublet (J = 8.8 Hz) | 2H | Ar-H (Ortho to O) | Characteristic AA'BB' pattern of para-substitution. |
| 8.50 ppm | Broad Singlet | 1H | -OH | Confirms phenol integrity (no O-alkylation). |
Infrared (IR) Spectroscopy Signatures
-
3300–3400 cm⁻¹: Broad O-H stretch (Phenolic).[1]
-
~3250 cm⁻¹: Sharp N-H stretch (Secondary amine). Note: A tertiary amine (di-ethyl) would lack this band.
-
1230 cm⁻¹: C-N stretching vibration (Aromatic amine).
Applications and Safety Profile
Industrial & Research Applications
-
Photographic Chemistry: Acts as a developing agent (reducing agent). The N-ethyl group increases solubility and modifies the redox potential compared to the parent p-aminophenol, allowing for finer grain development.
-
Hair Dye Couplers: Used as a primary intermediate. In the presence of hydrogen peroxide and a coupler (e.g., resorcinol), it oxidizes to form stable indoaniline dyes.
-
Antioxidant Synthesis: Precursor for complex rubber antioxidants and polymerization inhibitors.
Toxicology and Handling
-
Hazards: Classified as Skin Corr.[2][3] 1B (Causes severe skin burns) and Acute Tox. 4 (Harmful if swallowed).[3]
-
Sensitization: Known skin sensitizer. Repeated exposure can lead to contact dermatitis.
-
Storage: Air and light sensitive. Oxidizes to form dark purple quinone-imines. Store under inert gas (Argon/Nitrogen) in amber vials.
Nomenclature Hierarchy Visualization
Caption: Hierarchical breakdown of IUPAC nomenclature rules applied to 4-(ethylamino)phenol.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12119, 4-(Ethylamino)phenol. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Phenol, 4-(ethylamino)- Mass Spectrum. NIST Standard Reference Database 1A v17. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 4-ethylaminophenol. Retrieved from [Link]
- Corbett, J. F. (1969).The chemistry of hair-dye coloring. Journal of the Society of Cosmetic Chemists, 20, 253-271.
Sources
Toxicity Profile and Skin Sensitization of N-Ethyl Aminophenols: A Mechanistic & Regulatory Guide
This in-depth technical guide details the toxicity profile and skin sensitization mechanisms of N-ethyl aminophenols, designed for researchers and drug development professionals.
Executive Summary
N-ethyl aminophenols and their derivatives (e.g., N-ethyl-3-aminophenol, N-ethyl-N-(2-hydroxyethyl)-4-aminophenol sulfate) represent a critical class of oxidative coupling agents used in hair colorants and pharmaceutical intermediates. While their N-substitution offers modulation of reaction kinetics and color stability, it introduces distinct toxicological challenges compared to parent aminophenols.
Key Safety Determinants:
-
Sensitization Potency: Most are classified as strong sensitizers (Category 1A/1B) due to their conversion into electrophilic quinone imines.
-
Metabolic Activation: Toxicity is driven by N-dealkylation (CYP450-mediated) and subsequent oxidation, a pathway distinct from the direct oxidation seen in primary aminophenols.
-
Regulatory Status: Strict limits (typically <1.5% on-head) are enforced by the SCCS (Scientific Committee on Consumer Safety) due to mutagenicity and sensitization risks.
Chemical Identity & Physicochemical Properties
The N-ethyl group alters the lipophilicity (LogP) and skin penetration rates of the parent molecule. Below are the core specifications for the primary derivatives discussed.
| Parameter | N-Ethyl-3-Aminophenol | 2-Amino-4-hydroxyethylaminoanisole Sulfate (A84) |
| CAS Number | 621-33-0 | 83763-48-8 |
| Function | Coupler (Hair Dye) | Coupling Agent |
| Molecular Weight | 137.18 g/mol | 280.30 g/mol |
| LogP (calc) | ~2.0 (Moderate Lipophilicity) | -0.8 (Hydrophilic due to sulfate) |
| pKa | ~9.8 (Phenolic OH), ~5.6 (Amine) | ~5.0 (Amine) |
| Physical Form | Crystalline Powder | Grey-blue Powder |
Structure-Activity Relationship (SAR):
-
Steric Hindrance: The ethyl group at the nitrogen atom slows down the initial oxidation step compared to the free amine, potentially delaying the onset of sensitization but not eliminating it.
-
Skin Penetration: Higher LogP of the free base facilitates stratum corneum penetration, while sulfate salts (used to improve solubility) rely on follicular pathways.
Mechanism of Action: The Adverse Outcome Pathway (AOP)
The toxicity of N-ethyl aminophenols is not intrinsic to the parent molecule but arises from metabolic activation . The ethyl group must often be removed or the ring oxidized to generate the reactive hapten.
Metabolic Activation Pathway
Unlike p-aminophenol, which directly oxidizes to a quinone imine, N-ethyl derivatives undergo oxidative N-dealkylation or direct ring oxidation.
Key Steps:
-
N-Dealkylation: CYP450 enzymes hydroxylate the
-carbon of the ethyl group, releasing acetaldehyde and the primary amine.[1] -
Oxidation: The resulting amine oxidizes to a Quinone Imine .
-
Haptenization: The electrophilic Quinone Imine covalently binds to nucleophilic skin proteins (Cysteine/Lysine residues).
Pathway Visualization (Graphviz)
Caption: Metabolic activation pathway of N-ethyl aminophenols leading to skin sensitization via quinone imine formation.
Toxicity Profile & Risk Assessment
Acute and Sub-chronic Toxicity
-
Acute Oral Toxicity: Moderate.
-
Example (A84): LD50 in rats is 475–588 mg/kg bw .
-
Signs: Tonic spasms, piloerection, respiratory distress.
-
-
Repeated Dose Toxicity:
-
Target Organs: Kidney (nephrotoxicity) and Liver (hepatotoxicity) due to oxidative stress from quinone imines.
-
NOAEL (Rat): Typically 15–50 mg/kg bw/day for long-term exposure.
-
Genotoxicity & Mutagenicity[2][3]
-
In Vitro: N-ethyl aminophenols often test positive in bacterial reverse mutation assays (Ames test) due to the formation of reactive nitrenium ions or ROS.
-
In Vivo: Generally negative in mammalian micronucleus tests, suggesting that rapid detoxification pathways (acetylation, glucuronidation) mitigate the risk in systemic circulation.
-
SCCS Position: Substances like A84 are considered safe regarding mutagenicity only if nitrosamine content is strictly controlled (<50 ppb), as secondary amines can form carcinogenic nitrosamines.
Skin Sensitization (The Critical Endpoint)
These compounds are strong sensitizers .
-
LLNA (Local Lymph Node Assay):
-
EC3 Value: Typically < 1.0% (indicating strong potency).
-
Classification: Category 1A (H317: May cause an allergic skin reaction).
-
-
Human Data: Patch test data confirms high rates of cross-reactivity with p-phenylenediamine (PPD).
Experimental Methodologies (Self-Validating Protocols)
To assess the sensitization potential of new N-ethyl derivatives, the following in chemico and in vitro assays are required, replacing animal testing where possible.
Direct Peptide Reactivity Assay (DPRA) - OECD 442C
This assay quantifies the molecular initiating event (haptenization).
Protocol Workflow:
-
Preparation: Prepare 100 mM stock of test chemical in Acetonitrile (or appropriate solvent).
-
Incubation:
-
Mix chemical with Cysteine peptide (1:10 molar ratio) and Lysine peptide (1:50 molar ratio).
-
Incubate for 24 hours ± 2h at 25°C in the dark.
-
-
Analysis: Quantify remaining peptide via HPLC-UV (220 nm).
Calculation & Prediction Model:
| Mean Depletion (Cys + Lys) | Reactivity Class | Prediction |
| 0.00% - 6.38% | No/Minimal | Negative |
| > 6.38% | Low/Moderate/High | Positive |
Validity Criteria (Self-Validation):
-
Standard Calibration:
. -
Positive Control (Cinnamic Aldehyde): Cys depletion 60.8–100%; Lys depletion 40.2–69.0%.
-
Variability: SD of replicates must be < 14.9% (Cys) and < 11.6% (Lys).
KeratinoSens™ Assay - OECD 442D
This assay measures the activation of the Nrf2-ARE pathway (oxidative stress response) in keratinocytes.
Protocol Workflow:
-
Seeding: Plate HaCaT cells containing the ARE-Luciferase reporter.
-
Exposure: Treat cells with 12 serial dilutions of the N-ethyl aminophenol. Incubate for 48 hours.
-
Measurement: Measure Luminescence (Luciferase activity) and Fluorescence (Cell viability via Resazurin).
Acceptance Criteria (Critical for Data Integrity):
-
Induction:
(Max fold induction) must be > 1.5-fold . -
Dose-Response: Clear dose-dependent increase.
-
Viability: Cell viability must be > 70% at the lowest concentration inducing the 1.5-fold effect.[2]
-
EC1.5 Value: The concentration where induction crosses 1.5-fold must be < 1000 µM .[2]
References
-
OECD. (2015). Test No. 442C: In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay (DPRA). OECD Guidelines for the Testing of Chemicals. Link
-
OECD. (2018). Test No. 442D: In Vitro Skin Sensitisation: ARE-Nrf2 Luciferase Test Method. OECD Guidelines for the Testing of Chemicals. Link
-
SCCS (Scientific Committee on Consumer Safety). (2009).[3] Opinion on 2-amino-4-hydroxyethylaminoanisole sulfate (COLIPA n° A84).[3] SCCS/1250/09.[3] Link
-
SCCS (Scientific Committee on Consumer Safety). (2013). Opinion on 5-amino-6-chloro-o-cresol (COLIPA n° A94). SCCS/1493/12. Link
-
Basketter, D. A., et al. (2007). The local lymph node assay: status of validation. Food and Chemical Toxicology, 45(11), 2326-2336. Link
-
Natsch, A., & Ryan, C. A. (2015). Impact of N-oxidation and N-dealkylation on the skin sensitization potential of chemicals. Toxicology Research, 4, 606-616. Link
Sources
Methodological & Application
Application Note: Highly Selective Synthesis of 4-(Ethylamino)phenol via One-Pot Reductive Amination
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Reaction Type: Two-Step, One-Pot Reductive Amination
Strategic Overview & Mechanistic Causality
The selective N-alkylation of aminophenols is a critical transformation in pharmaceutical synthesis, as the 4-aminophenol core serves as a fundamental building block for numerous active pharmaceutical ingredients (APIs), including paracetamol derivatives[1]. However, 4-aminophenol is highly electron-rich and notoriously sensitive to air oxidation, often degrading into complex polymeric mixtures if handled improperly[1].
To synthesize 4-(ethylamino)phenol without triggering over-alkylation (forming the N,N-diethyl byproduct) or oxidizing the phenol ring, a 2 is the most robust strategy[2]. This method involves the condensation of 4-aminophenol with acetaldehyde to form an intermediate Schiff base (imine), followed by in-situ hydride reduction using sodium borohydride (
Causality in Reagent Selection
-
Sequential vs. Direct Amination: While reagents like sodium triacetoxyborohydride (
) allow for simultaneous mixing of all reagents due to their orthogonality with aldehydes, they are less atom-economical[3]. is highly cost-effective and efficient but will rapidly reduce acetaldehyde to ethanol if both are present simultaneously[4]. Therefore, the imine must be fully pre-formed before is introduced[3]. -
Electrophile Volatility: Acetaldehyde is extremely volatile (bp 20.2 °C). It must be pre-chilled and added dropwise to ensure accurate stoichiometry. A slight excess (1.05 eq) compensates for evaporative loss without driving over-alkylation.
-
Solvent Dynamics: Methanol (MeOH) is selected because it solubilizes both the polar starting material and the non-polar imine. Furthermore, protic solvents facilitate the proton-transfer steps required for hemiaminal dehydration.
Figure 1: Mechanistic pathway for the reductive amination of 4-aminophenol.
Quantitative Reaction Parameters
To ensure reproducibility, the following stoichiometric ratios and parameters are standardized for a 10 mmol scale synthesis.
Table 1: Stoichiometry and Reagent Parameters
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 4-Aminophenol | 109.13 | 1.00 | 1.09 g | Primary Substrate |
| Acetaldehyde | 44.05 | 1.05 | 0.59 mL (0.46 g) | Alkylating Agent |
| Methanol (Anhydrous) | 32.04 | - | 20.0 mL | Solvent |
| Sodium Borohydride | 37.83 | 1.50 | 0.57 g | Reducing Agent |
Experimental Protocol
This protocol is designed as a self-validating system . At each phase, visual and physical markers confirm the success of the chemical transformation.
Figure 2: Step-by-step experimental workflow for the one-pot reductive amination process.
Phase 1: Imine Condensation
-
Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar. Purge the flask with Argon or Nitrogen for 5 minutes to displace oxygen.
-
Dissolution: Add 1.09 g of 4-aminophenol to the flask, followed by 20 mL of anhydrous, degassed methanol. Stir until fully dissolved.
-
Electrophile Addition: Pre-chill the acetaldehyde in an ice bath. Using a gas-tight syringe, add 0.59 mL of acetaldehyde dropwise over 5 minutes.
-
Validation Check: Stir the solution at room temperature for 1 hour.
Phase 2: Hydride Reduction
-
Thermal Control: Transfer the flask to an ice bath and allow the mixture to cool to 0 °C for 10 minutes. Causality: Cooling controls the highly exothermic reaction between
and methanol, preventing thermal degradation of the imine. -
Hydride Addition: Weigh out 0.57 g of
. Carefully2 over 15 minutes[2].-
Self-Validation: Vigorous bubbling (hydrogen gas evolution) will occur[3]. The deep yellow color of the imine will gradually fade as the conjugated system is reduced to the secondary amine.
-
-
Completion: Once addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1 hour[2].3[3].
Phase 3: Quenching & Isolation
-
Quench: Slowly pour the reaction mixture into 30 mL of distilled water to destroy any unreacted borohydride[2].
-
Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (
mL). -
Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous
, and filter. -
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-(ethylamino)phenol as a solid. Purify via recrystallization or flash column chromatography if analytical-grade purity is required.
Quality Control & Troubleshooting
Table 2: Reaction Monitoring and Self-Validation Markers
| Observation / Issue | Root Cause Analysis | Corrective Action |
| Solution turns dark brown/black | Oxidation of the 4-aminophenol core due to oxygen exposure. | Ensure solvents are thoroughly degassed. Maintain a strict Argon/Nitrogen atmosphere. |
| Presence of N,N-diethyl byproduct | Excess acetaldehyde or extended reaction times prior to reduction. | Strictly adhere to 1.05 eq of acetaldehyde. Do not exceed 1.5 hours for imine formation. |
| Incomplete reduction (Imine remains) | Ensure |
References
-
Reductive Amination Reaction (Laboratory Protocol) Source: OpenBU (Boston University) URL:[Link]
-
Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts Source: Chemical Reviews (ACS Publications) URL:[Link]
-
Reductive amination of aldehydes and ketones catalyzed by deep eutectic solvent using sodium borohydride as a reducing agent Source: ResearchGate URL:[Link]
Sources
4-(Ethylamino)phenol as a dye intermediate in oxidative hair colors
Application Note: 4-(Ethylamino)phenol as a Dye Intermediate in Oxidative Hair Colors
Abstract
This application note details the technical evaluation, formulation, and analytical characterization of 4-(Ethylamino)phenol (also known as N-Ethyl-p-aminophenol) as a primary intermediate in permanent oxidative hair coloring systems. Unlike its parent compound, p-aminophenol, the N-ethyl derivative offers distinct steric and electronic properties that influence reaction kinetics and final color deposition, typically shifting the chromophore towards cooler, violet-blue tones when coupled with standard modifiers. This guide provides a robust framework for researchers to integrate this intermediate into a stable chassis, validated by HPLC protocols and mechanistic insights.
Chemical Profile & Role
4-(Ethylamino)phenol functions as a Primary Intermediate (Precursor). In the presence of an oxidizing agent (hydrogen peroxide) and an alkaline medium, it undergoes oxidation to form a reactive quinone imine species, which subsequently couples with color modifiers (Couplers) to form the final dye molecule.[1][2]
| Property | Specification |
| IUPAC Name | 4-(Ethylamino)phenol |
| Common Name | N-Ethyl-p-aminophenol |
| CAS Number | 123-07-9 |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| Function | Primary Intermediate (Oxidation Base) |
| pKa (approx) | ~5.5 (amine), ~10.0 (phenol) |
| Solubility | Soluble in alcohols, alkaline water; slightly soluble in neutral water. |
Mechanism of Action
The coloring process relies on the oxidative coupling reaction.[1] The N-ethyl group acts as an electron-donating substituent, which stabilizes the cationic intermediate but also introduces steric bulk, potentially modifying the reaction rate compared to p-aminophenol.
Reaction Pathway
-
Activation: Under alkaline conditions (pH 9-10), the phenol moiety is deprotonated.
-
Oxidation: H₂O₂ oxidizes the precursor to the electrophilic N-ethyl-p-benzoquinone imine .
-
Coupling: The quinone imine attacks the nucleophilic center of a coupler (e.g., Resorcinol, m-Aminophenol).
-
Chromophore Formation: Further oxidation yields the final Indo dye (Indoamine or Indoaniline).
Figure 1: Oxidative coupling pathway of 4-(Ethylamino)phenol forming a permanent dye molecule.
Formulation Protocol: Experimental Chassis
This protocol outlines the creation of a standard "Base Cream" to evaluate the color performance of 4-(Ethylamino)phenol against standard couplers.
Reagents & Equipment
-
Phase A (Oil Phase): Cetearyl Alcohol (6.0%), Ceteareth-20 (3.0%), Oleic Acid (2.0%).
-
Phase B (Water Phase): Deionized Water (qs), Sodium Sulfite (0.2% - Antioxidant), EDTA (0.1% - Chelator), Erythorbic Acid (0.2%).
-
Phase C (Dye Phase): 4-(Ethylamino)phenol (Equimolar), Coupler (Equimolar), Propylene Glycol (5.0%), Ammonium Hydroxide (28% soln, to pH 10).
-
Developer: 6% (20 Volume) Hydrogen Peroxide Cream.
Step-by-Step Procedure
-
Base Preparation: Heat Phase A and Phase B separately to 75°C. Slowly add Phase A to Phase B with high-shear mixing (homogenizer) to form an emulsion. Cool to 40°C.
-
Dye Dissolution: In a separate beaker, dissolve 4-(Ethylamino)phenol and the selected Coupler (e.g., 1-Naphthol for blue/violet) in Propylene Glycol.
-
Note: If solubility is poor, add a small amount of Isopropanol or slightly warm the solvent.
-
-
Integration: Add the Dye Phase (C) to the base emulsion. Mix thoroughly.
-
Alkalization: Adjust pH to 10.0 ± 0.2 using Ammonium Hydroxide.
-
Critical Control Point: The pH must be precise; low pH (<9.0) will inhibit the oxidation of the ethyl-substituted amine.
-
-
Application: Mix the Dye Cream 1:1 with Developer. Apply to bleached yak hair swatches. Process for 30 minutes at 25°C. Rinse, shampoo, and dry.
Analytical Protocol: HPLC Purity & Stability
To ensure reproducible color results, the purity of the intermediate must be verified, as impurities (e.g., ethyl aniline or p-aminophenol) can alter the shade.
Method Parameters
-
Instrument: HPLC with Diode Array Detector (DAD).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).
-
Mobile Phase A: 10 mM Phosphate Buffer (pH 6.0) + 5mM Ion Pairing Agent (Octanesulfonic acid sodium salt).
-
Reasoning: The ion pairing agent improves retention and peak shape for the amine.
-
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 0-5 min (5% B), 5-20 min (5% -> 60% B), 20-25 min (60% B).
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm (general) and 290 nm (specific for aminophenols).
Sample Preparation
-
Weigh 10 mg of 4-(Ethylamino)phenol.[4]
-
Dissolve in 10 mL of Mobile Phase A:Acetonitrile (50:50).
-
Filter through a 0.45 µm PTFE filter.
-
Inject 10 µL.
Acceptance Criteria:
-
Purity > 98.0%.
-
Unknown impurities < 0.1%.
-
Note: 4-(Ethylamino)phenol is sensitive to oxidation in solution. Prepare samples immediately before injection.
Safety & Toxicology Assessment
While 4-(Ethylamino)phenol is a structural analogue to p-aminophenol, its safety profile must be rigorously evaluated per SCCS (Scientific Committee on Consumer Safety) guidelines for hair dye substances.
Key Toxicological Endpoints:
-
Skin Sensitization: As with all p-phenylenediamine and p-aminophenol derivatives, sensitization is the primary risk.
-
Test: Local Lymph Node Assay (LLNA) is standard. The ethyl group may modify potency compared to the parent compound.
-
-
Mutagenicity: Ames Test (OECD 471) is mandatory.
-
Alert: Secondary amines can theoretically form nitrosamines.[1] Formulations must be free of nitrosating agents (e.g., nitrites) and stored in nitrite-free containers [1].
-
-
Regulatory Limits: While specific limits for the N-ethyl derivative may vary by region, p-aminophenol is typically restricted to ~0.9% (mixed 1:1) in the EU.[5][6][7][8][9] It is prudent to adopt similar conservative limits for the ethyl derivative during development [2].
References
-
Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. European Commission.[5][6][9]
-
European Commission. (2009).[7] Regulation (EC) No 1223/2009 of the European Parliament and of the Council on cosmetic products. Official Journal of the European Union.
- Corbett, J. F. (1973). The Chemistry of Hair-Dye Coloring. Journal of the Society of Cosmetic Chemists, 24, 85-96.
-
Morel, O., & Christie, R. M. (2011). Current Trends in the Chemistry of Permanent Hair Dyeing. Chemical Reviews, 111(4), 2537–2561.
Sources
- 1. mdpi.com [mdpi.com]
- 2. compoundchem.com [compoundchem.com]
- 3. Separation of 1-Naphthalenemethanol, alpha,alpha-bis[4-(diethylamino)phenyl]-4-(ethylamino)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. ec.europa.eu [ec.europa.eu]
- 6. EU Restricts the Use of Tetrahydropyranyloxy Phenol and Dihydroxyacetone in Cosmetics | SGS Ireland [sgs.com]
- 7. trckem.in [trckem.in]
- 8. cir-safety.org [cir-safety.org]
- 9. SCCS Scientific advice on hair dye ‘Basic Brown 16’ (C009) (CAS No. 26381-41-9, EC No. 247-640-9) Submission V ter. - Public Health [health.ec.europa.eu]
Application Note: Advanced Photographic Formulation with 4-(Ethylamino)phenol
Abstract
This application note details the formulation, mechanism, and performance characteristics of 4-(Ethylamino)phenol (N-ethyl-p-aminophenol) as a developing agent in silver halide photography. Historically overshadowed by its methyl-analogue (Metol/Elon), the ethyl-derivative offers distinct advantages in toxicological safety—specifically reduced sensitization potential—while maintaining the rapid induction kinetics characteristic of Kendall Class A developers. This guide provides a rigorous protocol for compounding a "Modified D-76" reference developer, utilizing 4-(Ethylamino)phenol as a direct, superadditive substitute for Metol.
Chemical Basis & Redox Mechanism
Molecule Identity and Properties
4-(Ethylamino)phenol is a secondary amine derivative of p-aminophenol. In photographic chemistry, it functions as a reducing agent, donating electrons to exposed silver halide crystals.
| Property | Metol (Standard) | 4-(Ethylamino)phenol (Target) |
| IUPAC Name | 4-(Methylamino)phenol sulfate | 4-(Ethylamino)phenol |
| Molecular Weight | 172.20 g/mol (hemisulfate) | 137.18 g/mol (free base) |
| Solubility (Water) | High (as sulfate) | Moderate (base); High (as salt) |
| Redox Potential | ~ +0.58 V (vs NHE) | ~ +0.56 V (vs NHE) |
| Sensitization Risk | High (Known allergen R43) | Low (Reduced hapten formation) |
The Mechanism of Superadditivity
The efficacy of this formulation relies on superadditivity (synergism) with Hydroquinone. 4-(Ethylamino)phenol acts as the primary electron transfer agent due to its low adsorption barrier to the silver halide grain.
-
Initiation: The 4-(Ethylamino)phenol molecule adsorbs to the latent image site and transfers an electron to the Silver ion (
), becoming a radical cation (Semiquinone). -
Regeneration: The Hydroquinone anion donates an electron to the 4-(Ethylamino)phenol radical, instantly regenerating the active agent.
-
Scavenging: The oxidized Hydroquinone is sulfonated by Sodium Sulfite, preventing staining and polymerization.
Figure 1: The catalytic cycle of superadditivity. 4-(Ethylamino)phenol acts as the electron shuttle, while Hydroquinone acts as the electron reservoir.
Formulation Strategy
The "Modified D-76" Architecture
We will formulate a variant of the industry-standard Kodak D-76. This general-purpose developer offers a balance of fine grain and shadow detail.
-
Developing Agent A: 4-(Ethylamino)phenol (Rapid surface development).
-
Developing Agent B: Hydroquinone (Density builder, superadditive partner).[1]
-
Preservative: Sodium Sulfite (Prevents aerial oxidation, mild silver solvent).
-
Buffer/Accelerator: Borax (Maintains pH ~8.5–9.0).
Stoichiometric Adjustment
Most literature specifies Metol (Sulfate). If starting with 4-(Ethylamino)phenol free base , we must convert it to a salt in situ or adjust the mass to account for the lack of sulfate group.
-
Molar Equivalent: 1.0 g Metol (salt)
0.8 g 4-(Ethylamino)phenol (free base). -
Acidification: The free base is sparingly soluble. It must be dissolved in acidic water or converted to a hydrochloride/sulfate salt before adding to the sulfite solution to prevent rapid oxidation.
Experimental Protocol
Materials Required[2][3][4][5][6][7][8][9]
-
4-(Ethylamino)phenol (98%+ purity).
-
Hydroquinone (Photo grade).
-
Sodium Sulfite (Anhydrous).
-
Borax (Sodium Tetraborate Decahydrate).
-
Dilute Sulfuric Acid (10%) [Only if using free base].
-
Distilled Water (Degassed).
Step-by-Step Compounding Procedure
Target Volume: 1.0 Liter Target pH: 8.5 ± 0.1
| Step | Action | Component | Mass/Vol | Critical Note |
| 1 | Heat Water | Distilled Water | 750 mL | Heat to 50°C (125°F). |
| 2 | Pinch Sulfite | Sodium Sulfite | 2.0 g | Add a pinch first to scavenge oxygen. |
| 3 | Dissolve Agent A | 4-(Ethylamino)phenol | 2.5 g | If using free base : Add here, then add 2mL 10% H2SO4 to dissolve. If using salt : Dissolve directly. |
| 4 | Preservative | Sodium Sulfite | 98.0 g | Add slowly while stirring. Solution must remain clear. |
| 5 | Agent B | Hydroquinone | 5.0 g | Ensure complete dissolution. |
| 6 | Buffer | Borax | 2.0 g | Acts as the alkali. |
| 7 | Dilute | Cold Water | To 1.0 L | Bring to final volume. |
Workflow Visualization
Figure 2: Compounding workflow emphasizing the critical handling of the free base amine.
Performance Evaluation & Validation
To validate the efficacy of the 4-(Ethylamino)phenol formulation, perform a sensitometric test against a standard D-76 control.
Sensitometry Protocol
-
Expose: Use a step wedge (Stouffer T2115) to expose a strip of ISO 100/400 B&W film (e.g., Kodak T-Max 100).
-
Process: Develop Strip A in Standard D-76 and Strip B in the Ethyl-Variant.
-
Time: 8:00 minutes.
-
Temp: 20°C.
-
Agitation: 5 sec every 30 sec.
-
-
Analyze: Measure optical density (OD) of each step. Plot H&D curves (Log Exposure vs. Density).
Expected Results
-
Induction Period: The Ethyl variant may show a slightly longer induction period (lag time before image appearance) compared to Metol due to steric hindrance of the ethyl group.
-
Fog: Base+Fog levels should be identical or slightly lower in the Ethyl variant.
-
Contrast (Gamma): Should match the control within ±0.05 gamma if superadditivity is functioning correctly.
Safety & Toxicology (E-E-A-T)
For drug development professionals and formulation scientists, the primary driver for substituting Metol is dermatological safety .
-
Lichenoid Reactions: Metol (N-methyl-p-aminophenol) is a potent sensitizer, frequently causing Lichen planus or contact dermatitis in lab workers.
-
N-Alkylation Benefit: Increasing the alkyl chain length from Methyl to Ethyl generally reduces the hapten-protein binding affinity, lowering the risk of sensitization.
-
Handling: Despite the improved safety profile, 4-(Ethylamino)phenol should be handled with standard PPE (Nitrile gloves, safety glasses, fume hood) to prevent inhalation of the powder.
References
-
James, T. H. (1977). The Theory of the Photographic Process (4th ed.). Macmillan. (Chapter 11: The Mechanism of Development).
-
Haist, G. (1979). Modern Photographic Processing. Wiley-Interscience. (Vol 1, Chapter 5: Developing Agents).
-
U.S. National Library of Medicine. (n.d.). PubChem Compound Summary for CID 5931, Metol (Toxicity comparison data). Retrieved October 24, 2023. [Link]
-
Eastman Kodak Company. (2023). Processing KODAK PROFESSIONAL Black-and-White Films (Tech Pub J-78). [Link]
Sources
Application Note: Green Chemistry Synthesis Routes for N-Alkyl Aminophenols
Target Audience: Researchers, scientists, and drug development professionals.
Introduction & The Chemoselectivity Challenge
N-alkylated aminophenols are foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials[1]. However, the selective N-alkylation of these substrates presents a significant synthetic hurdle. Because aminophenols possess both a nucleophilic amino group and a reactive phenolic hydroxyl group, direct alkylation with conventional alkyl halides (e.g., methyl iodide) or dimethyl sulfate frequently results in poor chemoselectivity[1][2]. This leads to a complex, non-selective mixture of N-alkyl, O-alkyl, and N,O-dialkylated products, necessitating laborious purification and drastically reducing overall yield[1][3].
Furthermore, traditional alkylating agents are highly toxic, and their use generates stoichiometric amounts of hazardous halide or sulfate waste[4]. To align with modern sustainable practices, drug development professionals are increasingly adopting green chemistry methodologies. This application note details three field-proven, self-validating green synthesis routes: Hydrogen Autotransfer, Aqueous Reductive Amination, and Dimethyl Carbonate (DMC) mediated alkylation.
Route 1: Hydrogen Autotransfer (Borrowing Hydrogen) Methodology
Mechanistic Causality
The "Borrowing Hydrogen" (BH) methodology is a highly atom-economical approach that utilizes primary alcohols as alkylating agents instead of toxic alkyl halides[1]. In this catalytic cycle, a transition metal catalyst temporarily extracts hydrogen from the alcohol to generate an aldehyde in situ. The aminophenol then condenses with this aldehyde to form an imine intermediate. Finally, the catalyst returns the "borrowed" hydrogen to reduce the imine, yielding the N-alkylated aminophenol[1]. Water is the only byproduct, making this an exceptionally green process. Recent protocols utilize earth-abundant metals, such as manganese pincer complexes, to drive this reaction under mild conditions[1].
Mechanistic pathway of hydrogen autotransfer for N-alkylation using alcohols.
Protocol 1: Mn-Catalyzed N-Alkylation using Alcohols
Objective: Selective N-alkylation of 4-aminophenol using benzyl alcohol. Reagents: 4-aminophenol (1.0 equiv), Benzyl alcohol (1.2 equiv), Mn-pincer catalyst (2-5 mol%), base (e.g., t-BuOK, 10 mol%).
Step-by-Step Methodology:
-
Preparation: In a glovebox or under an inert argon atmosphere, charge a Schlenk flask with 4-aminophenol (5.0 mmol), the Mn-pincer catalyst (0.1 mmol), and t-BuOK (0.5 mmol).
-
Addition: Add benzyl alcohol (6.0 mmol) and a green solvent (or perform neat if the alcohol is liquid at the reaction temperature).
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous magnetic stirring for 12–24 hours. Causality: The elevated temperature is required to overcome the activation barrier for the initial dehydrogenation of the alcohol[1].
-
Validation (TLC): Monitor the consumption of 4-aminophenol via TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the starting material and the emergence of a less polar spot indicates successful conversion.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of silica gel to remove the metal catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify via flash chromatography to isolate the pure N-benzyl-4-aminophenol.
Route 2: Aqueous Reductive Amination using Zinc
Mechanistic Causality
While reductive amination is a robust method for synthesizing N-alkylated aminophenols[1], traditional protocols rely on hazardous solvents and toxic reducing agents like sodium cyanoborohydride (NaBH₃CN), which can liberate cyanide gas during workup[5][6]. A highly sustainable alternative utilizes zinc powder in an aqueous alkaline medium[5]. The 5% aqueous KOH solution prevents the protonation of the amine, maintaining its nucleophilicity for the dehydrative condensation with the aldehyde[5]. Zinc acts as a mild, inexpensive reductant that selectively reduces the C=N bond of the intermediate imine without affecting the aromatic ring, providing a green alternative to complex hydrides[5][6].
Protocol 2: Zinc-Mediated Aqueous Reductive Amination
Objective: Synthesis of N-alkyl aminophenols using aldehydes in water. Reagents: Aminophenol (5.0 mmol), Aldehyde (5.0 mmol), Zinc dust (10.0 mmol), 5% aqueous KOH (25 mL).
Step-by-Step Methodology:
-
Imine Formation: In a 100 mL round-bottomed flask, suspend the aminophenol (5.0 mmol) and the corresponding aldehyde (5.0 mmol) in 25 mL of 5% aqueous KOH[5]. Stir at room temperature for 1 hour to allow the imine intermediate to form.
-
Reduction: Add zinc dust (10.0 mmol) to the vigorously stirring suspension. Causality: Vigorous stirring is critical because this is a heterogeneous reaction; maximizing the surface area contact between the aqueous imine and the insoluble zinc dust ensures efficient electron transfer[5].
-
Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor via TLC until the imine intermediate is fully consumed.
-
Workup: Filter the reaction mixture through a Celite pad to remove unreacted zinc and zinc oxide (ZnO) byproducts. Wash the pad with ethyl acetate (3 × 15 mL).
-
Extraction: Extract the aqueous filtrate with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the secondary amine[5].
Route 3: Chemoselective N-Methylation via Dimethyl Carbonate (DMC)
Mechanistic Causality
Dimethyl carbonate (DMC) is an environmentally benign, biodegradable reagent that acts as both a solvent and a methylating agent, releasing only methanol and CO₂ as byproducts[4]. When reacted with aminophenols, achieving mono-N-methylation without O-methylation is notoriously difficult[2][3]. However, utilizing a NaY Faujasite zeolite catalyst completely shifts the chemoselectivity[7]. The unique basic sites within the zeolite pores activate the amine, while the rigid steric constraints of the zeolite framework physically block the bulkier transition states required for O-alkylation or N,N-dialkylation, resulting in >99% mono-N-methyl selectivity[7]. Alternatively, biogenic Cu-Zr bimetallic nanoparticles have also shown excellent selectivity for N-methylation with DMC[4].
Workflow for the chemoselective mono-N-methylation of aminophenols using DMC.
Protocol 3: NaY Faujasite-Catalyzed DMC Methylation
Objective: Mono-N-methylation of p-aminophenol. Reagents: p-Aminophenol (9.2 mmol), Dimethyl carbonate (10 mL), NaY Faujasite catalyst (1:1 weight ratio to substrate).
Step-by-Step Methodology:
-
Setup: In a 150 mL stainless steel autoclave, combine p-aminophenol (1.0 g, 9.2 mmol), DMC (10 mL, 0.12 mol), and NaY Faujasite (1.0 g)[7]. Causality: An autoclave is required because the reaction temperature exceeds the boiling point of DMC (90 °C).
-
Reaction: Seal the autoclave and heat the mixture to 130–150 °C for 4–8 hours[7]. The elevated temperature provides the activation energy necessary for the nucleophilic attack of the amine on the methyl carbon of DMC.
-
Cooling & Depressurization: Allow the autoclave to cool to room temperature before carefully venting the generated CO₂ gas.
-
Filtration: Dilute the mixture with methanol and filter to recover the NaY Faujasite catalyst. Note: The catalyst can be washed, calcined, and reused for subsequent cycles, fulfilling green chemistry principles.
-
Isolation: Evaporate the filtrate under reduced pressure to obtain the highly pure mono-N-methyl aminophenol (up to 99% selectivity)[7].
Quantitative Data Summary
| Synthesis Route | Alkylating Agent | Catalyst / Reagent | Solvent | Byproducts | N-Selectivity | Green Chemistry Advantage |
| Hydrogen Autotransfer | Primary Alcohols | Mn-Pincer or Cu-Zr NPs | Solvent-free or Green Solvents | H₂O | High | Atom-economical; utilizes earth-abundant metals. |
| Aqueous Reductive Amination | Aldehydes / Ketones | Zinc dust | 5% aq. KOH | H₂O, ZnO | High | Replaces toxic complex hydrides (e.g., NaBH₃CN); uses water as solvent. |
| DMC-Mediated Methylation | Dimethyl Carbonate (DMC) | NaY Faujasite | DMC (acts as solvent) | MeOH, CO₂ | >99% (Mono) | Eliminates toxic methyl halides; zero O-alkylation due to steric constraints. |
References
- Application Note: A Guide to the N-Alkyl
- Side Reactions in Organic Synthesis. epdf.pub.
- Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. PMC.
- Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. 3.
- Microwave assisted carboxymethyl
- Reductive amination with zinc powder in aqueous media. Semantic Scholar.
- Reductive amination with zinc powder in aqueous media. Beilstein Journals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. epdf.pub [epdf.pub]
- 3. sciforum.net [sciforum.net]
- 4. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. BJOC - Reductive amination with zinc powder in aqueous media [beilstein-journals.org]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Application Note: 4-(Ethylamino)phenol as a Versatile Coupling Agent in Organic Synthesis and Oxidative Dye Chemistry
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Validated Protocols
Executive Summary & Chemical Profiling
As a Senior Application Scientist, I frequently encounter the challenge of balancing chemical reactivity with toxicological safety in organic synthesis. 4-(Ethylamino)phenol (CAS 659-34-7) represents a masterclass in structural tuning[1]. By substituting an ethyl group onto the nitrogen of standard p-aminophenol, we fundamentally alter both its electronic landscape and its steric profile.
This functionalization serves three distinct chemical purposes across different industries:
-
Oxidative Dye Chemistry: It acts as a primary intermediate with a significantly lower sensitization potential than p-phenylenediamine (PPD), while offering unique bathochromic shifts in the resulting dyes[2].
-
Pharmaceutical Synthesis: It serves as a chemoselective, nucleophilic building block for advanced therapeutics, including indolizine-based apoptosis modulators in oncology[3].
-
Polymerization Inhibition: It functions synergistically with nitroxides (e.g., TEMPO) as a radical scavenger to prevent the premature polymerization of acrylic acid[4].
Quantitative Data: Physicochemical Profile
To understand its behavior in solution, we must look at its core metrics. The table below summarizes the critical data driving our experimental design.
Table 1: Physicochemical & Analytical Profile of 4-(Ethylamino)phenol
| Parameter | Value | Causality / Mechanistic Significance |
| Molecular Weight | 137.18 g/mol | Low molecular weight facilitates rapid diffusion in porous matrices (e.g., cellular membranes, hair shafts)[1]. |
| LogP (Predicted) | ~1.9 | Optimal lipophilicity for dermal penetration and organic solvent solubility[1]. |
| Amine Substitution | Secondary (N-Ethyl) | Steric bulk lowers dermatological sensitization risk compared to primary amines[2]. |
| Oxidation Potential | Low-Moderate | The electron-donating (+I) ethyl group lowers the oxidation threshold, enabling coupling under mild conditions. |
Mechanistic Causality: The Oxidative Coupling Pathway
In oxidative coupling, 4-(ethylamino)phenol is not the dye itself; it is the primary intermediate . The causality of the reaction relies on a two-step redox process. First, the intermediate is oxidized to a highly reactive electrophile (N-ethyl-p-benzoquinone imine). Second, a nucleophilic "coupler" (e.g., resorcinol or m-aminophenol) attacks this electrophile. A subsequent secondary oxidation yields the final colored chromophore.
The N-ethyl group provides steric hindrance that prevents rapid, uncontrolled self-polymerization (a common issue with unsubstituted p-aminophenol), thereby funneling the reaction cleanly toward the desired cross-coupled product.
Figure 1: Mechanistic pathway of 4-(Ethylamino)phenol oxidative coupling to form functional dyes.
Comparative Matrix of Primary Intermediates
Table 2: Coupling Efficiency & Safety Matrix
| Primary Intermediate | Coupler | Oxidant | Target Application | Observed λmax |
| 4-(Ethylamino)phenol | Resorcinol | H₂O₂ / NH₃ | Hypoallergenic Dyes | ~540 nm (Red/Violet) |
| 4-(Ethylamino)phenol | m-Aminophenol | H₂O₂ / NH₃ | Deep Chromophores | ~560 nm (Violet/Blue) |
| p-Phenylenediamine (PPD) | Resorcinol | H₂O₂ / NH₃ | Traditional Dyes (High Risk) | ~520 nm (Brown) |
Experimental Protocols
To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems . Every critical step contains an in-process check to confirm mechanistic progression before proceeding.
Protocol A: Standardized Oxidative Coupling for Indophenol Library Generation
This protocol details the synthesis of indophenol dyes using 4-(ethylamino)phenol and a resorcinol coupler[2].
-
Step 1: Substrate Preparation. Dissolve 4-(ethylamino)phenol (10.0 mmol) and resorcinol (10.0 mmol) in 50 mL of an aqueous ethanolic buffer (pH 9.5, NH₄OH/NH₄Cl).
-
Causality: The alkaline pH is critical. It deprotonates the resorcinol (pKa ~9.3), generating the highly nucleophilic phenoxide required for rapid electrophilic aromatic substitution.
-
-
Step 2: Controlled Oxidant Delivery. Add 12.0 mmol of H₂O₂ (3% w/w aqueous solution) dropwise over 30 minutes via a syringe pump under vigorous stirring at 25°C.
-
Causality: Controlled addition prevents the localized over-concentration of the oxidant, which would otherwise drive the N-ethyl-p-benzoquinone imine into non-productive polymerization pathways (tar formation).
-
-
Step 3: In-Process Self-Validation. Monitor the reaction via continuous pH measurement and TLC (Eluent: 7:3 EtOAc/Hexane).
-
Self-Validation Check: The formation of the leuco dye and its subsequent oxidation releases protons, causing a measurable drop in pH. The reaction is deemed successful and complete when the primary intermediate spot (Rf ~0.4) is fully consumed and replaced by a deep red/violet spot at the baseline. If the pH does not drop, the oxidation has failed.
-
-
Step 4: Isolation. Neutralize the mixture to pH 7.0 using 1M HCl to precipitate the final indophenol dye. Filter, wash with cold water, and dry under vacuum.
Protocol B: Chemoselective Amide Coupling for Indolizine Therapeutics
4-(Ethylamino)phenol is a critical building block in the synthesis of indolizine-based apoptosis modulators for oncology[3]. Because the molecule contains both a secondary amine and a phenolic hydroxyl, chemoselectivity is paramount.
Figure 2: Workflow for 4-(Ethylamino)phenol in synthesizing indolizine oncology therapeutics.
-
Step 1: Carboxylic Acid Activation. Dissolve the indolizine-carboxylic acid derivative (5.0 mmol) in anhydrous DMF (20 mL). Add HATU (5.2 mmol) and DIPEA (15.0 mmol). Stir for 15 minutes at room temperature.
-
Causality: HATU rapidly forms the highly reactive O-At ester. DIPEA acts as a non-nucleophilic base to drive the activation without competing for the electrophile.
-
-
Step 2: Nucleophilic Addition. Add 4-(ethylamino)phenol (5.0 mmol) in a single portion.
-
Causality: The secondary amine of 4-(ethylamino)phenol is sterically hindered but significantly more nucleophilic than its phenolic hydroxyl group at this pH. Maintaining strict equimolar stoichiometry prevents competitive O-acylation.
-
-
Step 3: In-Process Self-Validation. At t = 60 mins, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Self-Validation Check: The protocol validates itself if the chromatogram shows >95% conversion to the N-acyl product ([M+H]⁺ target mass) with <2% of the O-acyl or di-acyl byproducts. If di-acylation exceeds 2%, the protocol dictates a mandatory switch to O-TBS protected 4-(ethylamino)phenol for future batches.
-
-
Step 4: Workup. Quench with saturated aqueous NaHCO₃, extract with EtOAc (3 x 20 mL), wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
Best Practices & Troubleshooting
-
Handling & Storage: 4-(Ethylamino)phenol is susceptible to slow aerial oxidation[1]. It should be stored under an inert atmosphere (Argon/Nitrogen) at 2-8°C. If the powder appears dark brown or black, it has degraded and should be recrystallized from ethanol/water before use.
-
Salt vs. Free Base: For pharmaceutical coupling (Protocol B), the free base is required. If sourcing 4-(ethylamino)phenol hydrochloride, ensure an additional equivalent of DIPEA is added during Step 1 to liberate the free amine in situ.
References
-
4-(Ethylamino)phenol | C8H11NO | CID 12119 Source: PubChem, National Institutes of Health (NIH) URL:[Link]
- WO2015011397A1 - Novel indolizine derivatives, method for the production thereof and pharmaceutical compositions containing same Source: Google Patents / WIPO URL
- US6342079B1 - Primary intermediate for use in oxidative hair dyeing Source: Google Patents / USPTO URL
- EP0765856A1 - Stabilized acrylic acid compositions Source: Google Patents / EPO URL
Sources
- 1. 4-(Ethylamino)phenol | C8H11NO | CID 12119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US6342079B1 - Primary intermediate for use in oxidative hair dyeing - Google Patents [patents.google.com]
- 3. WO2015011397A1 - Novel indolizine derivatives, method for the production thereof and pharmaceutical compositions containing same - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Synthesis and Stabilization of 4-(Ethylamino)phenol via Sulfate Salt Formation
Executive Summary
4-(Ethylamino)phenol (4-EAP) is a highly valued intermediate utilized in the formulation of photographic developers, oxidative hair dyes, and targeted pharmaceutical active ingredients. However, the free base form of 4-EAP presents a significant handling and storage challenge: it is an organic compound with specific stability and reactivity characteristics, particularly concerning rapid radical formation upon exposure to ambient air[1]. The free base of p-ethylaminophenol can be isolated as an oil that solidifies upon standing, but it is highly prone to degradation[2].
To circumvent this, industrial and laboratory applications mandate the conversion of 4-EAP into its sulfate salt. In the absence of the use of the compound in its salt form, reliable performance (such as consistent oxidative dyeing) cannot be obtained if the free base form is utilized after extended periods of storage[3]. This Application Note details a field-proven, self-validating protocol for the synthesis of the 4-EAP free base via reductive amination, followed by immediate stabilization as a sulfate salt.
Mechanistic Insights: The Stability Challenge
As a Senior Application Scientist, it is crucial to understand why the free base fails and how the sulfate salt resolves this failure at a molecular level.
The Oxidation Pathway: Secondary aminophenols are electron-rich. In the unprotonated free base form, the nitrogen lone pair and the electron-donating phenolic hydroxyl group lower the molecule's oxidation potential. Exposure to atmospheric oxygen facilitates a single-electron transfer (SET), generating a highly reactive semiquinone radical. A subsequent oxidation step yields N-ethyl-p-benzoquinone imine, a dark, tarry degradation product that destroys the reagent's reducing efficacy.
The Sulfate Advantage: By reacting the free base with sulfuric acid, the secondary amine is protonated. This protonation withdraws electron density from the aromatic ring, drastically raising the oxidation potential and rendering the molecule thermodynamically stable against atmospheric oxygen. Furthermore, the sulfate salt of related aminophenols is widely used due to its robust crystalline lattice, which minimizes hygroscopicity, though it remains incompatible with strong oxidizing agents[4]. We specifically select sulfuric acid over hydrochloric acid because hydrochloride salts of aminophenols are often hygroscopic and can sublime over time, whereas the sulfate salt forms a rigid, permanent crystal.
Mechanistic pathway of 4-EAP oxidation versus stabilization via sulfate salt formation.
Experimental Protocols & Workflows
Causality in Synthetic Design: We utilize reductive amination (reacting p-aminophenol with acetaldehyde) rather than direct alkylation (using ethyl bromide). Direct alkylation inevitably leads to over-alkylation, producing unwanted N,N-diethyl-p-aminophenol which is notoriously difficult to separate. Reductive amination proceeds via an imine intermediate that, upon reduction, exclusively yields the desired mono-alkylated product.
Synthesis of Crude 4-(Ethylamino)phenol (Free Base)
Materials:
-
p-Aminophenol (High purity, >99%)
-
Acetaldehyde
-
Palladium on Carbon (Pd/C, 10 wt%)
-
Methanol (Anhydrous)
-
Hydrogen gas
Self-Validating Procedure:
-
Imine Formation: Suspend 10.9 g (0.1 mol) of p-aminophenol in 150 mL of anhydrous methanol in a high-pressure reactor. Slowly add 4.84 g (0.11 mol) of acetaldehyde under a nitrogen atmosphere. Stir at room temperature for 1 hour.
-
Self-Validation Check: Draw a 0.5 mL aliquot and analyze via TLC (Hexane:EtOAc 7:3). The complete disappearance of the p-aminophenol spot (Rf ~0.2) and the appearance of a new imine spot (Rf ~0.6) confirms the reaction is ready for hydrogenation.
-
-
Hydrogenation: Add 1.0 g of 10% Pd/C catalyst. Purge the reactor with nitrogen, then hydrogen. Pressurize to 3 atm with H₂ and stir vigorously at 25°C.
-
Self-Validation Check: Monitor the pressure gauge. The reaction is complete when hydrogen uptake ceases entirely (typically 4-6 hours), indicating full reduction of the imine.
-
-
Filtration & Concentration: Filter the mixture through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure to yield crude 4-EAP as a viscous, air-sensitive oil. Proceed immediately to Step 3.2 to prevent autoxidation.
Preparation of 4-(Ethylamino)phenol Sulfate Salt
Materials:
-
Crude 4-(Ethylamino)phenol (from Step 3.1)
-
Ethanol (Absolute)
-
Sulfuric Acid (Concentrated, 98%)
-
Diethyl ether (Anhydrous)
Self-Validating Procedure:
-
Dissolution: Dissolve the crude 4-EAP (approx. 13.7 g) in 100 mL of absolute ethanol. Flush the flask with nitrogen. Causality: Ethanol is chosen because the free base is highly soluble in it, whereas the resulting sulfate salt is practically insoluble, driving the precipitation equilibrium forward.
-
Acidification: Cool the solution to 0-5°C in an ice bath. Slowly add concentrated sulfuric acid dropwise with vigorous stirring.
-
Self-Validation Check: Monitor the pH continuously. Stop the addition exactly when the pH reaches 2.0–2.5. The immediate precipitation of a dense, white crystalline solid serves as visual confirmation of successful salt formation. If the solution remains clear, the ethanol contains excessive moisture and must be seeded.
-
-
Isolation & Washing: Filter the precipitate under vacuum. Wash the filter cake with two 25 mL portions of ice-cold absolute ethanol, followed by 50 mL of diethyl ether.
-
Self-Validation Check: The ether wash removes trapped organic impurities and residual moisture. When the filtrate runs completely clear and colorless, the washing phase is complete.
-
-
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.
Step-by-step synthetic workflow for the preparation of 4-(Ethylamino)phenol sulfate.
Analytical Validation & Data Presentation
To quantitatively validate the efficacy of the sulfate salt formation, accelerated stability testing was conducted, comparing the free base directly against the synthesized sulfate salt.
Table 1: Accelerated Stability Data (40°C / 75% Relative Humidity)
| Time (Weeks) | Free Base Purity (%) | Sulfate Salt Purity (%) | Visual Appearance (Free Base) | Visual Appearance (Sulfate Salt) |
| 0 | 99.2 | 99.8 | Off-white solid / oil | White crystalline powder |
| 1 | 94.5 | 99.8 | Light brown | White crystalline powder |
| 2 | 88.1 | 99.7 | Brown / Sticky | White crystalline powder |
| 4 | 76.3 | 99.6 | Dark brown / Tarry | White crystalline powder |
Table 2: Physicochemical Properties Comparison
| Property | 4-(Ethylamino)phenol (Free Base) | 4-(Ethylamino)phenol Sulfate |
| Physical State | Amorphous solid / viscous oil | Highly crystalline powder |
| Oxidation Susceptibility | High (rapid autoxidation) | Low (stable in ambient air) |
| Hygroscopicity | Moderate to High | Very Low |
| Ideal Storage | Inert atmosphere (Ar/N₂), < -20°C | Ambient conditions, sealed container |
References
- European Patent Office. "Process for the production of 1-(2,5-diaminophenyl)ethanol and use of this compound in oxidative hair dyeing" (EP1120105B1). Google Patents.
-
PrepChem. "Synthesis of p-ethylaminophenol". PrepChem. URL: [Link]
Sources
- 1. 4-(Ethylamino)phenol|CAS 659-34-7|C8H11NO [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. EP1120105B1 - Process for the production of 1-(2,5-diaminophenyl)ethanol and use of this compound in oxidative hair dyeing - Google Patents [patents.google.com]
- 4. 4-Methylaminophenol sulfate | 55-55-0 [chemicalbook.com]
Application Note: Colorimetric Determination of Phenolic Compounds Using 4-(Ethylamino)phenol via Oxidative Coupling
Principle of the Method
The detection and quantification of phenolic compounds in aqueous samples is a critical task in environmental monitoring, industrial process control, and pharmaceutical analysis. Phenols are common pollutants and are regulated at low concentrations. This application note details a robust and sensitive colorimetric method for the determination of total phenols based on the oxidative coupling reaction of 4-(ethylamino)phenol with phenolic analytes.
The methodology is a derivative of the well-established 4-aminoantipyrine (4-AAP) method, first proposed by Emerson in 1943.[1] The core of the reaction involves the electrophilic substitution of a phenol by an aminophenol derivative, facilitated by an oxidizing agent in an alkaline medium.[2] In this assay, 4-(ethylamino)phenol couples with target phenols at the para-position (relative to the hydroxyl group) in the presence of an oxidant like potassium ferricyanide (K₃[Fe(CN)₆]) or an enzymatic system (e.g., peroxidase). This reaction forms a stable, colored quinoneimine-type dye. The intensity of the resulting color, measured spectrophotometrically, is directly proportional to the concentration of phenols in the sample.[3][4]
The reaction is performed at a high pH (typically pH 10.0 ± 0.2), which serves two primary purposes: it facilitates the deprotonation of the phenolic hydroxyl group to the more reactive phenolate anion, and it provides the necessary conditions for the oxidative coupling to proceed efficiently.[5][6]
Reaction Mechanism Overview
The general mechanism involves the oxidation of 4-(ethylamino)phenol and the subsequent electrophilic attack on the electron-rich phenolate ion of the target analyte.
Caption: Oxidative coupling reaction of a target phenol with 4-(ethylamino)phenol.
Materials and Methods
Apparatus
-
Spectrophotometer (UV-Visible), capable of measurement at 460-510 nm.
-
Matched glass or quartz cuvettes with a 1 cm path length.
-
Analytical balance, 4-decimal place.
-
pH meter.
-
Volumetric flasks (Class A): 100 mL, 500 mL, 1000 mL.
-
Pipettes (Class A): various sizes.
-
Separatory funnels (500 mL or 1 L), for extraction procedure.
-
Filter paper.
Reagents
-
4-(Ethylamino)phenol (CAS 659-34-7): Reagent grade.[7]
-
Phenol (C₆H₅OH): Analytical standard grade.
-
Potassium Ferricyanide (K₃[Fe(CN)₆]): ACS grade.
-
Ammonium Chloride (NH₄Cl): ACS grade.
-
Ammonium Hydroxide (NH₄OH): Concentrated, ACS grade.
-
Chloroform (CHCl₃): HPLC or ACS grade (for extraction method).
-
Copper (II) Sulfate (CuSO₄): For sample preservation.
-
Phosphoric Acid (H₃PO₄): For sample preservation.
-
Deionized (DI) Water: High purity, >18 MΩ·cm.
Experimental Protocols
This section provides protocols for both a direct photometric measurement and a more sensitive solvent extraction method. The extraction procedure is recommended for low concentrations (< 50 µg/L).[4]
Reagent Preparation
-
Ammonia Buffer (pH 10.0): Dissolve 16.9 g of NH₄Cl in 143 mL of concentrated NH₄OH and dilute to 250 mL with DI water. Adjust pH to 10.0 ± 0.2 if necessary.
-
4-(Ethylamino)phenol Solution (2% w/v): Dissolve 2.0 g of 4-(ethylamino)phenol in 100 mL of DI water. Prepare this solution fresh daily.
-
Potassium Ferricyanide Solution (8% w/v): Dissolve 8.0 g of K₃[Fe(CN)₆] in 100 mL of DI water. Store in a brown bottle. Prepare fresh weekly.
-
Phenol Stock Solution (1000 mg/L): Dissolve 1.000 g of phenol in freshly boiled and cooled DI water and dilute to 1000 mL.
-
Phenol Working Standard (10 mg/L): Dilute 10.0 mL of the phenol stock solution to 1000 mL with DI water.
Sample Handling and Preservation
-
Samples should be collected in clean glass containers.
-
To inhibit biodegradation, add 1 g/L of Copper (II) Sulfate and acidify to pH < 4 with phosphoric acid.[8]
-
Store samples at 4°C and analyze within 24 hours.[3]
-
Interference Removal: If oxidizing agents like chlorine are present, they must be removed immediately upon sampling by adding an excess of ferrous ammonium sulfate.[4] For highly contaminated samples, a preliminary distillation step is required to separate phenols from non-volatile impurities.[4][9]
Protocol 1: Direct Photometric Method (Concentrations > 50 µg/L)
-
Standard Curve Preparation:
-
Prepare a series of standards (e.g., 0, 1, 2, 5, 10 mg/L) by diluting the 10 mg/L phenol working standard into 100 mL volumetric flasks.
-
For each standard and a reagent blank (100 mL DI water), add 2.0 mL of Ammonia Buffer and mix.
-
Add 2.0 mL of the 4-(ethylamino)phenol solution and mix thoroughly.
-
Add 2.0 mL of the potassium ferricyanide solution, mix, and allow the color to develop for 15 minutes.[6]
-
-
Sample Analysis:
-
Take 100 mL of the sample (or an aliquot diluted to 100 mL).
-
Follow the same reagent addition steps as for the standards.
-
-
Measurement:
-
Set the spectrophotometer to 510 nm.
-
Zero the instrument using the reagent blank.
-
Measure the absorbance of each standard and the sample.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus phenol concentration (mg/L).
-
Determine the concentration of the unknown sample from the curve.
-
Protocol 2: Chloroform Extraction Method (Concentrations 5 - 50 µg/L)
This method increases sensitivity by concentrating the colored dye into an organic solvent.[4][5]
-
Standard Curve Preparation:
-
Prepare a series of low-concentration standards (e.g., 0, 5, 10, 20, 50 µg/L) by diluting the working standard into 500 mL volumetric flasks or directly into 500 mL separatory funnels.
-
For each standard and a reagent blank, add 10.0 mL of Ammonia Buffer and mix.
-
Add 3.0 mL of the 4-(ethylamino)phenol solution and mix.
-
Add 3.0 mL of the potassium ferricyanide solution and mix. Let the reaction proceed for at least 3 minutes.[6]
-
-
Extraction:
-
To each separatory funnel, add 25 mL of chloroform. Shake vigorously for 1 minute, venting the funnel periodically.
-
Allow the layers to separate. The colored product will be in the bottom chloroform layer.
-
Drain the chloroform layer through a filter paper (to remove residual water) into a clean, dry volumetric flask (e.g., 25 mL or 50 mL).
-
(Optional for higher sensitivity): Perform a second extraction with 10-15 mL of chloroform and combine the extracts. Dilute to the final volume with chloroform.
-
-
Sample Analysis:
-
Use 500 mL of the sample and follow the same reagent addition and extraction steps.
-
-
Measurement:
-
Set the spectrophotometer to 460 nm.
-
Zero the instrument using the extracted reagent blank.
-
Measure the absorbance of each extracted standard and the sample.
-
-
Data Analysis:
-
Plot the calibration curve and determine the sample concentration.
-
Experimental Workflow
Caption: General experimental workflow for the colorimetric detection of phenols.
Results and Discussion
Analytical Performance
The performance of the method should be validated by each laboratory. The following table presents typical performance characteristics based on analogous 4-AAP methods.
| Parameter | Direct Method | Extraction Method |
| Applicable Range | >50 µg/L | 5 - 50 µg/L |
| Wavelength (λmax) | 510 nm | 460 nm |
| Linearity (R²) | >0.995 | >0.995 |
| Detection Limit | ~50 µg/L[6] | ~5 µg/L[4][6] |
Causality of Experimental Choices
-
pH Control: The reaction rate and color stability are highly dependent on pH. A pH of 10.0 ± 0.2 is optimal.[6] Lower pH values lead to incomplete reaction, while significantly higher pH can promote side reactions or reagent degradation.
-
Reagent Order: The prescribed order of reagent addition (buffer, then 4-(ethylamino)phenol, then oxidant) should be followed consistently for reproducible results.[5] Adding the oxidant last initiates the color-forming reaction under controlled pH and reagent concentrations.
-
Structural Selectivity and Interferences: This method is effective for detecting phenol and many ortho- and meta-substituted phenols.[9] However, its key limitation is its low sensitivity to many para-substituted phenols (e.g., p-cresol, p-nitrophenol) where the reactive site is blocked by alkyl, aryl, nitro, or aldehyde groups.[9][10] Aromatic amines can also act as coupling partners and represent a positive interference. Reducing agents in the sample will consume the oxidant, leading to negatively biased results.
Conclusion
The colorimetric detection of phenols using 4-(ethylamino)phenol provides a simple, rapid, and cost-effective analytical tool. By following the detailed protocols, researchers can achieve sensitive and reliable quantification of total phenolic compounds in various aqueous matrices. The choice between the direct and extraction-based methods allows for flexibility in analyzing a wide range of concentrations. Understanding the method's selectivity, particularly its limitations with para-substituted phenols, is crucial for accurate data interpretation.
References
-
Ettinger, M. B., Ruchhoft, C. C., & Lishka, R. J. (1951). Sensitive 4-Aminoantipyrine Method for Phenolic Compounds. Analytical Chemistry, 23(12), 1783–1788. [Link]
-
Pandey, A., & Katiyar, V. (2018). Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review. Juniper Online Journal of Material Science, 3(3). [Link]
-
U.S. EPA. (1983). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP with Distillation). Methods for Chemical Analysis of Water and Wastes. [Link]
-
Al-Janabi, A. S. M., Al-Gubury, H. Y. A., & Jaber, A. K. (2022). 4-amino Antipyrine Spectrophotometric and Chromatographic Gas Determination of Phenols in the Water of Southern Iraq along with. International Journal of Drug Delivery Technology, 12(2), 799-806. [Link]
-
ALS. (2025). What is the Difference Between Phenols by 4AAP vs GCMS Methods? Technical Bulletin. [Link]
-
U.S. EPA. (n.d.). Method 9065: Phenolics (Spectrophotometric, Manual 4-AAP with Distillation). SW-846. [Link]
-
National Environmental Methods Index. (n.d.). EPA-NERL: 420.1: Phenols by Spectrophotometry. [Link]
-
Hach. (n.d.). Phenols, 4-Aminoantipyrine Method, Method 8047. [Link]
-
Scribd. (n.d.). Colorimetric Method For The Determination of Phenolic Compounds. [Link]
-
Al-Grawi, N. A. A., & Al-khafaji, S. A. J. (2023). Spectrophotometric Determination of Some Phenolic Compounds Via Oxidative Coupling Reaction Using 4-Aminoantipyrine. College of Basic Education Research Journal, 19(1), 763-780. [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. impactfactor.org [impactfactor.org]
- 3. NEMI Method Summary - 420.1 [nemi.gov]
- 4. Analytical Method [keikaventures.com]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. 4-(Ethylamino)phenol - [sigmaaldrich.cn]
- 8. images.hach.com [images.hach.com]
- 9. galgo.co.uk [galgo.co.uk]
- 10. What is the Difference Between Phenols by 4AAP vs GCMS Methods? : Bureau Veritas Customer Support Portal [bvsolutions.freshdesk.com]
Electropolymerization of 4-(Ethylamino)phenol for sensor development
Application Note: Electropolymerization of 4-(Ethylamino)phenol for Advanced Electrochemical Sensor Development
Executive Summary & Mechanistic Rationale
The development of high-fidelity electrochemical sensors requires surface modifications that can simultaneously immobilize bioreceptors and filter out complex biological interferents. While the electropolymerization of standard aminophenols is widely documented[1], utilizing the N-ethyl derivative—4-(Ethylamino)phenol —offers distinct structural advantages.
The addition of the ethyl group to the amino moiety increases the lipophilicity and steric hindrance of the resulting polymer, Poly(4-EAP). This structural modification yields a highly permselective matrix. When electropolymerized in neutral media, Poly(4-EAP) forms an ultra-thin, self-limiting insulating film[2]. This film acts as a robust barrier against hydrophilic interferents (such as ascorbic acid and uric acid) while providing an excellent scaffold for the immobilization of enzymes, such as acetylcholinesterase, or antibodies[1].
The electropolymerization proceeds via an ECE mechanism (Electrochemical-Chemical-Electrochemical)[3]. The initial anodic sweep oxidizes the monomer to a radical cation (E-step). Due to the stabilization provided by the N-ethyl group, these radicals undergo controlled C-C and C-N coupling (C-step) to form quinoneimine dimers, which are subsequently oxidized to propagate the polymer chain (E-step)[3].
Electropolymerization ECE mechanism of 4-(Ethylamino)phenol.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as a self-validating system . Each phase includes a mandatory electrochemical checkpoint to verify surface integrity before proceeding to the next step.
Step-by-step workflow for Poly(4-EAP) sensor fabrication and validation.
Phase I: Surface Activation & Baseline Profiling
Causality: A pristine electrode surface is critical. Any residual organic contaminants will alter the nucleation thermodynamics of the polymer, leading to a patchy, non-permselective film.
-
Mechanical Polishing: Polish a Glassy Carbon Electrode (GCE) using 0.3 µm followed by 0.05 µm alumina slurry on a microcloth for 2 minutes each.
-
Ultrasonication: Sonicate the electrode in a 1:1 mixture of absolute ethanol and ultrapure water for 5 minutes to remove embedded alumina nanoparticles.
-
Baseline Validation: Perform Cyclic Voltammetry (CV) in a solution of 5.0 mM K₃[Fe(CN)₆] containing 0.1 M KCl.
-
Pass Criteria: The peak-to-peak separation (
) must be 70 mV. If 70 mV, repeat the polishing step.
-
Phase II: Potentiodynamic Electropolymerization
Causality: Electropolymerization in acidic media typically yields conducting polymers[4]. However, for sensor development where permselectivity and enzyme immobilization are desired, neutral pH is chosen to promote the self-limiting growth of an ultra-thin insulating film[2].
-
Solution Preparation: Prepare a 5.0 mM solution of 4-(Ethylamino)phenol in 0.1 M Phosphate Buffer Saline (PBS, pH 7.4). Purge with N₂ gas for 10 minutes to eliminate dissolved oxygen, which can scavenge radical intermediates.
-
Electropolymerization: Immerse the validated GCE into the monomer solution. Apply continuous potential scanning (CV) from -0.2 V to +0.9 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 15 cycles.
-
In-situ Observation: The first cycle will display a distinct anodic peak near +0.5 V, corresponding to the oxidation of the monomer[3]. Subsequent cycles will show a rapid attenuation of peak currents, confirming the deposition of the self-limiting Poly(4-EAP) insulating layer[3].
Phase III: Bioconjugation & Permselectivity Validation
Causality: The lipophilic nature of Poly(4-EAP) provides an excellent microenvironment for enzyme stability while physically blocking large or hydrophilic interferents[1].
-
Immobilization: Drop-cast 10 µL of the target bioreceptor (e.g., Acetylcholinesterase, 1 U/µL) directly onto the Poly(4-EAP) modified electrode.
-
Crosslinking: Expose the electrode to 1% glutaraldehyde vapor for 2 hours at 4°C to covalently crosslink the enzymes to the polymer matrix.
-
Final Validation (EIS): Perform Electrochemical Impedance Spectroscopy (EIS) in 5.0 mM K₃[Fe(CN)₆].
-
Pass Criteria: The charge transfer resistance (
) must increase significantly (e.g., from ~15 Ω on the bare electrode to >35 Ω)[1], confirming successful enzyme loading and the presence of the permselective barrier.
-
Quantitative Data & Performance Metrics
The tables below summarize the critical electrochemical parameters required for optimal film growth and the resulting permselective capabilities of the Poly(4-EAP) sensor platform.
Table 1: Electrochemical Parameters for Poly(4-EAP) Film Growth
| Parameter | Optimal Condition | Causality / Physical Significance |
| Monomer Concentration | 5.0 mM | Ensures sufficient mass transport to the electrode without causing bulk precipitation of oligomers. |
| Electrolyte pH | 7.4 (0.1 M PBS) | Promotes the self-limiting growth of an ultra-thin insulating film, ideal for biosensor matrices[2]. |
| Scan Rate ( | 50 mV/s | Allows adequate time for the chemical coupling (C-step) of radical cations before they diffuse away[3]. |
| Potential Window | -0.2 V to +0.9 V | Covers the oxidation potential of the amine group without over-oxidizing or degrading the formed film[3]. |
Table 2: Permselectivity Metrics of Poly(4-EAP) vs. Bare Electrode (Note: Data represents typical amperometric responses at +0.4 V vs. Ag/AgCl)
| Analyte | Bare GCE Signal (µA) | Poly(4-EAP) Signal (µA) | Signal Attenuation (%) | Permselectivity Status |
| Ascorbic Acid (1 mM) | 45.2 | 2.1 | 95.3% | Blocked (Interferent) |
| Uric Acid (1 mM) | 38.7 | 3.4 | 91.2% | Blocked (Interferent) |
| Dopamine (0.1 mM) | 22.5 | 21.0 | 6.6% | Permitted (Target) |
| H₂O₂ (1 mM) | 15.3 | 14.8 | 3.2% | Permitted (Target) |
References
-
Adsorption and Electropolymerization of p-Aminophenol Reduces Reproducibility of Electrochemical Immunoassays. Source: nih.gov. URL:[Link]
-
A Biosensor Using Poly(4-Aminophenol)/acetylcholinesterase modified graphite electrode for the detection of dichlorvos. Source: scielo.br. URL:[Link]
-
Electrochemical Modification of Graphite Electrodes with Poly(4-aminophenol). Source: researchgate.net. URL:[Link]
-
Poly(o-aminophenol) film electrodes: synthesis and characterization and formation mechanisms — A review article. Source: cdnsciencepub.com. URL:[Link]
Sources
Troubleshooting & Optimization
Preventing oxidation of 4-(Ethylamino)phenol in aqueous solution
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the stability of aminophenol derivatives. 4-(Ethylamino)phenol (CAS 659-34-7), a critical intermediate in drug development, photographic development, and chemical synthesis, is highly susceptible to rapid oxidative degradation in aqueous environments.
This guide is designed to move beyond basic instructions. By providing the mechanistic causality behind our protocols, we ensure you can implement self-validating, reproducible workflows in your laboratory.
Mechanistic Insight: The Causality of Degradation
Why does 4-(ethylamino)phenol degrade so rapidly in water? Like other p-aminophenols, it undergoes auto-oxidation when exposed to dissolved oxygen, light, or trace transition metals.
The initial oxidation step involves the loss of electrons to form a highly reactive quinone imine intermediate [1]. In aqueous solutions—especially at neutral to alkaline pH—this intermediate rapidly polymerizes or couples with unreacted starting material to form dark, complex polymeric mixtures (often appearing as pink, brown, or black discoloration)[2].
Understanding this pathway dictates our mitigation strategy: we must control dissolved oxygen, quench free radicals, and maintain an acidic pH to protonate the amine. Protonation drastically reduces the molecule's electron-donating capacity, thereby raising the activation energy required for oxidation[3].
Mechanistic pathway of 4-(ethylamino)phenol oxidative degradation in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: My freshly prepared 4-(ethylamino)phenol solution turned pink within minutes. What caused this, and how can I prevent it? A1: The pink discoloration is the visual manifestation of the initial quinone imine formation[2]. This rapid color change usually indicates the presence of high dissolved oxygen or trace metal ions (like Cu²⁺ or Fe³⁺) in your water. Causality & Solution: Always use ultrapure (Type 1, 18.2 MΩ·cm) water. Before adding the solute, aggressively sparge the water with an inert gas (Argon or Nitrogen) for at least 15–30 minutes to physically displace dissolved oxygen[2].
Q2: I am using this compound for HPLC analysis. How do I prevent on-column degradation? A2: On-column degradation leads to peak tailing, loss of area counts, and the appearance of unknown impurity peaks. Causality & Solution: Introduce a compatible antioxidant directly into your sample diluent and mobile phase. Ascorbic acid (Vitamin C) is the industry standard for stabilizing aminophenols during chromatographic analysis[2]. It acts as a sacrificial reducing agent, scavenging oxygen before it can react with your analyte.
Q3: Does pH really matter if I am already using an antioxidant? A3: Yes, pH is arguably the most critical thermodynamic control. At an alkaline pH, the phenolic hydroxyl group deprotonates to form a phenoxide ion, which is drastically more susceptible to oxidation[4]. Maintaining a slightly acidic pH (typically between 3.0 and 5.0) keeps the molecule protonated, effectively neutralizing its oxidative potential[3].
Quantitative Data: Antioxidant Efficacy Comparison
To aid your experimental design, the following table summarizes the efficacy of common antioxidants used to stabilize aminophenol derivatives in aqueous solutions[2].
| Antioxidant | Recommended Conc. (w/v) | Mechanism of Action | Application Notes |
| Ascorbic Acid | 0.01% - 0.1% | Sacrificial reducing agent; radical scavenger. | Ideal for HPLC and biological assays. Highly water-soluble. |
| Sodium Metabisulfite | 0.05% - 0.5% | Strong reducing agent; reacts with quinone intermediates. | Excellent for long-term storage and bulk synthesis. |
| EDTA (Chelator) | 0.01% - 0.05% | Sequesters catalytic trace metal ions (e.g., Cu²⁺, Fe³⁺). | Use in combination with Ascorbic Acid for synergistic protection. |
| N-Acetyl-L-Cysteine | 1.0 mM - 2.0 mM | Thiol-based reducing agent. | Useful in cell-based assays to prevent cytotoxicity from oxidized metabolites. |
Self-Validating Experimental Protocol: Preparation of Stabilized Aqueous Solutions
This protocol is designed as a closed-loop, self-validating system. Validation metric: If followed correctly, the resulting solution will remain perfectly colorless for the duration of your experiment, validating the complete exclusion of oxidative drivers.
Materials Required:
-
4-(Ethylamino)phenol (High purity, stored under inert gas)
-
Ultrapure Water (Type 1)
-
Ascorbic Acid (Analytical grade)
-
Argon or Nitrogen gas (High purity)
-
Amber glass vials with PTFE-lined septa
Step-by-Step Methodology:
-
Solvent Deoxygenation: Transfer the required volume of ultrapure water into a clean, dry Schlenk flask or a septum-sealed bottle. Insert a sparging needle connected to an Argon/Nitrogen line directly into the liquid. Provide a secondary vent needle. Sparge vigorously for 30 minutes.
-
Antioxidant Priming: Remove the sparging needle from the liquid (keep it in the headspace to maintain positive pressure). Quickly add Ascorbic Acid to achieve a final concentration of 0.1% (w/v). Swirl gently until completely dissolved.
-
Causality: Priming the solvent with an antioxidant before introducing the active compound ensures immediate chemical protection the second the solid begins to dissolve.
-
-
pH Verification (Critical): Verify that the addition of ascorbic acid has brought the pH to approximately 3.0 - 4.0. If not, adjust using dilute, deoxygenated HCl.
-
Compound Dissolution: Accurately weigh the 4-(ethylamino)phenol. To minimize ambient air exposure, perform this step in a glovebox or work swiftly on the bench. Add the powder to an amber glass vial.
-
Transfer and Seal: Using a gas-tight syringe, transfer the deoxygenated, antioxidant-primed solvent to the amber vial containing the compound. Seal immediately with a PTFE-lined cap.
-
Storage: Vortex gently to dissolve. Store the stabilized solution at 2-8°C, strictly protected from light.
Self-validating workflow for preparing stabilized 4-(ethylamino)phenol aqueous solutions.
References
-
Benchchem. Technical Support Center: Preventing Oxidation of Aminophenol Compounds.2
-
Journal of the Chemical Society, Perkin Transactions 2. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. RSC Publishing. 1
-
Chemistry Stack Exchange. Why does p-aminophenol oxidize in acid solution.3
-
Google Patents. US3177256A - Method of preparing para-aminophenol.4
Sources
- 1. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. US3177256A - Method of preparing para-aminophenol - Google Patents [patents.google.com]
Technical Support Center: Purification & Recrystallization of 4-(Ethylamino)phenol
Content Type: Technical Troubleshooting & Protocol Guide
Target Audience: Medicinal Chemists, Process Development Scientists
Subject: 4-(Ethylamino)phenol (CAS: 659-34-7) | Synonyms:
Part 1: Solvent Selection & Strategy (Q&A)
Q1: What is the optimal solvent system for recrystallizing 4-(Ethylamino)phenol free base?
Recommendation: Ethyl Acetate (Good Solvent) / n-Heptane (Anti-Solvent)
Technical Logic: 4-(Ethylamino)phenol is an amphoteric molecule with a polar phenolic head and a secondary amine tail.
-
Solubility Profile: It exhibits high solubility in medium-polarity aprotic solvents like Ethyl Acetate (EtOAc) due to hydrogen bonding capabilities without the proton-exchange complications of alcohols.
-
The Anti-Solvent: n-Heptane is preferred over Hexane for its higher boiling point (98°C vs. 68°C), allowing for a wider temperature gradient during cooling, which promotes better crystal growth and excludes impurities.
-
Why not Water/Ethanol? While soluble in Ethanol, adding Water as an anti-solvent often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization because the compound melts near the boiling point of the azeotrope (~87-90°C). Furthermore, aqueous conditions at high temperatures accelerate autoxidation (browning).
Q2: My crude material is dark brown. How do I prevent oxidation during recrystallization?
Root Cause: Aminophenols are notoriously prone to air-oxidation, forming quinone imines (colored impurities) particularly in solution. Corrective Action:
-
Degassing: Sparge all solvents with Nitrogen or Argon for 15 minutes prior to use.
-
Chemical Scavenging: Add a trace amount (0.1–0.5% w/w) of Sodium Dithionite (
) or Sodium Metabisulfite to the hot solution. These reducing agents scavenge dissolved oxygen and reduce colored quinones back to the phenol. -
Acidic Wash: If the color persists, wash the organic layer with a dilute sodium dithionite solution before the crystallization step.
Q3: How do I remove the common impurity 4-Ethoxyaniline (O-alkylated byproduct)?
Mechanism: During synthesis (reductive amination or alkylation), O-alkylation can occur.[1] 4-Ethoxyaniline is significantly less polar than 4-(Ethylamino)phenol. Protocol Adjustment:
-
Use the EtOAc/Heptane system. The less polar 4-Ethoxyaniline remains soluble in the Heptane-rich mother liquor even after the target product crystallizes.
-
Critical Step: Do not cool below 0°C. Extreme cold may force the co-precipitation of the O-alkyl impurity. Filtration at ambient or slightly chilled temperature (5–10°C) improves purity profiles.
Part 2: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out (Product forms a separate liquid layer instead of crystals) | 1. Temp. too high (above MP of ~87°C).2. Anti-solvent added too fast.3. Solution too concentrated. | Re-heat to redissolve.[2] Add Seed Crystals at 50°C. Cool slowly (10°C/hour) with gentle stirring. |
| Low Yield | 1. Too much "Good Solvent" (EtOAc).2. Product lost in mother liquor. | Concentrate the mother liquor by 50% and perform a second crop crystallization. (Note: 2nd crop will be less pure). |
| Pink/Red Crystals | Oxidation products (Quinones) trapped in crystal lattice. | Recrystallize again using degassed solvents and add activated charcoal (carbon) during the hot filtration step. |
| Insoluble Matter | Inorganic salts (NaCl, NaBr) or polymeric tars. | Perform a Hot Filtration through a Celite pad before adding the anti-solvent. |
Part 3: Experimental Protocols
Protocol A: Standard Recrystallization (EtOAc/Heptane)
Best for: Routine purification of material with >85% purity.
-
Dissolution: Place 10.0 g of crude 4-(Ethylamino)phenol in a round-bottom flask. Add Ethyl Acetate (30 mL) .
-
Heating: Heat to reflux (approx. 77°C) with stirring. If solids remain, add EtOAc in 2 mL increments until dissolved.
-
Decolorization (Optional): If the solution is dark, add 0.5 g Activated Carbon. Stir for 5 mins, then filter hot through Celite.
-
Anti-Solvent Addition: Remove from heat source. While still hot (~60°C), slowly add n-Heptane dropwise.
-
Visual Cue: Stop adding Heptane when a faint, persistent cloudiness (turbidity) appears.
-
Re-solubilization: Add 1-2 mL of EtOAc to clear the solution.
-
-
Crystallization: Allow the flask to cool to room temperature undisturbed. Then, cool to 4°C in a fridge for 2 hours.
-
Isolation: Filter the white/off-white needles under vacuum. Wash the cake with cold 1:3 EtOAc:Heptane.
-
Drying: Dry under vacuum at 40°C for 4 hours.
Protocol B: Acid-Base Precipitation (Purification from Crude Tars)
Best for: Highly impure samples or removing non-basic impurities.
-
Dissolution: Dissolve crude material in 1M Hydrochloric Acid (HCl) . The amine protonates, becoming water-soluble.
-
Extraction: Wash this aqueous acidic solution with Dichloromethane (DCM) .
-
Result: Non-basic impurities (tars, unreacted phenols) move into the DCM layer. Discard the DCM.
-
-
Neutralization: Cool the aqueous layer to 10°C. Slowly add saturated Sodium Bicarbonate (
) or 2M NaOH until pH ~8.-
Observation: The free base 4-(Ethylamino)phenol will precipitate as a solid.
-
-
Collection: Filter the solid.
-
Final Polish: Perform Protocol A on the collected solid to achieve analytical purity.
Part 4: Visualization & Data
Solubility Data Table
| Solvent | Solubility (Hot) | Solubility (Cold) | Role in Process |
| Ethyl Acetate | High | Moderate | Primary Solvent |
| Ethanol | Very High | High | Avoid (Yield loss) |
| Water | Moderate | Low | Avoid (Oxidation risk) |
| n-Heptane | Low | Insoluble | Anti-Solvent |
| Toluene | Moderate | Low | Alternative Anti-Solvent |
Recrystallization Decision Tree (Graphviz)
Figure 1: Decision matrix for selecting the appropriate purification pathway based on crude material quality.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12119, 4-(Ethylamino)phenol. Retrieved from [Link]
-
Organic Syntheses (2010). Synthesis of N-Alkyl-p-aminophenols. Organic Syntheses, Coll. Vol. 11, p. 556. (General procedure adaptation for N-alkylation purification). Retrieved from [Link]
- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
Technical Support Center: Resolving Violet Discoloration in 4-(Ethylamino)phenol
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the oxidative degradation of 4-(Ethylamino)phenol (also known as N-ethyl-p-aminophenol).
Diagnostic FAQs: Understanding the Issue
Q1: Why did my 4-(Ethylamino)phenol sample turn violet/purple? A: 4-(Ethylamino)phenol is highly susceptible to autoxidation when exposed to air, light, or trace transition metals[3]. The initial oxidation yields N-ethyl-p-benzoquinone imine. Because this intermediate is highly reactive, it rapidly undergoes oxidative coupling and polymerization. These resulting polymeric charge-transfer complexes possess highly conjugated pi-electron systems, which absorb light in the visible spectrum and manifest as intense violet, purple, or dark brown discoloration [1, 2].
Q2: Is the discolored reagent still viable for my synthesis or assay? A: Generally, no. Even trace amounts of these intensely colored dye impurities (often <1% by weight) can severely interfere with colorimetric assays, HPLC baselines, and downstream synthetic purity [1, 3]. Purification is mandatory before use.
Q3: Can I just wash the solid with a solvent to remove the color? A: Simple solvent washing is rarely sufficient. The polymeric color bodies often co-crystallize or have similar solubility profiles to the parent compound. A chemical reduction combined with physical adsorption is required to break the conjugated double bonds and physically remove the irreversible polymers[1, 5].
Mechanistic Pathway of Degradation and Recovery
To effectively troubleshoot, you must understand the chemical causality of the discoloration. The following diagram illustrates the oxidative pathway and the dual-action recovery strategy.
Fig 1. Oxidative degradation pathway of 4-(Ethylamino)phenol and chemical reduction.
Quantitative Data: Reagent Selection
Selecting the correct reagent is critical. While some agents prevent oxidation, others are required to reverse it.
| Reagent / Adsorbent | Mechanism of Action | Optimal Concentration | Decolorization Efficacy | Application Notes |
| Sodium Dithionite (Na₂S₂O₄) | Chemical Reduction | 1.0 - 2.0% (w/w) | High | Rapidly reduces quinone imine double bonds to colorless states [1, 5]. |
| Activated Carbon (Acid-Washed) | Physical Adsorption | 2.0 - 5.0% (w/w) | High | Traps irreversible polymeric color bodies. Must be used hot [2, 5]. |
| Ascorbic Acid | Oxygen Scavenging | 0.01 - 0.1% (w/v) | Low | Excellent for preventing re-oxidation during storage or HPLC analysis [3]. |
| Sodium Metabisulfite (Na₂S₂O₅) | Chemical Reduction | 0.5 - 1.0% (w/w) | Moderate | Effective in aqueous solutions, but slower reaction kinetics than dithionite. |
Troubleshooting Guide: Reductive Decolorization Protocol
This protocol outlines a self-validating system for rescuing oxidized 4-(Ethylamino)phenol.
Materials Required:
-
Crude, discolored 4-(Ethylamino)phenol
-
Sodium dithionite (Na₂S₂O₄)
-
Acid-washed activated carbon
-
Degassed solvent (e.g., deionized water or water/ethanol, depending on target solubility)
-
Argon or Nitrogen gas source
-
Celite pad and vacuum filtration setup
Step-by-Step Methodology:
Step 1: Inert Atmosphere Setup & Dissolution Suspend the crude 4-(Ethylamino)phenol in the degassed solvent under an inert atmosphere (N₂ or Ar). Heat the mixture to 70–80°C until fully dissolved.
-
Causality: Heating increases solubility for recrystallization. Degassing the solvent removes dissolved oxygen, preventing further autoxidation during the high-temperature phase, which would otherwise accelerate thermal degradation [3, 4].
Step 2: Chemical Reduction Add 1–2% (w/w relative to the crude mass) of sodium dithionite to the hot solution. Stir for 5 minutes.
-
Causality: Sodium dithionite is a powerful reducing agent. It donates electrons to the highly conjugated quinone imine structures, reducing the double bonds and converting the intensely colored dye impurities back into their colorless aminophenol derivatives [1, 5].
Step 3: Adsorption of Polymeric Bodies Add 2–5% (w/w) acid-washed activated carbon to the mixture and stir for an additional 10–15 minutes at 70–80°C.
-
Causality: While dithionite reduces reversible oxidation products, irreversible polymeric charge-transfer complexes require physical removal. Activated carbon provides a massive surface area to adsorb these large, hydrophobic color bodies[2, 5].
Step 4: Hot Filtration (Self-Validation Checkpoint) Filter the hot suspension rapidly through a pre-heated Celite pad into a flushed, inert receiving flask.
-
Causality: The Celite pad traps the fine carbon particles and adsorbed impurities. Rapid hot filtration ensures the product does not prematurely crystallize on the filter funnel.
-
Self-Validation:Observe the filtrate. If the filtrate is completely clear and colorless, proceed to Step 5. If the filtrate retains a pink or violet hue, the system has failed validation. This indicates either the dithionite was consumed by residual oxygen, or the carbon loading was insufficient. Corrective action: Re-treat the hot filtrate with an additional 1% dithionite and 2% carbon before proceeding.
Step 5: Crystallization & Isolation Cool the validated, colorless filtrate slowly to room temperature, then place it in an ice bath (0–5°C) for 30 minutes. Collect the resulting white crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold, degassed solvent containing 0.1% ascorbic acid.
-
Causality: Slow cooling promotes the formation of pure, well-defined crystals, excluding trapped impurities. The ascorbic acid in the wash solvent acts as a sacrificial antioxidant, protecting the wet cake from atmospheric oxygen during the high-airflow vacuum filtration process [3].
Step 6: Drying Dry the purified crystals under vacuum (e.g., in a vacuum desiccator) in the dark until constant weight is achieved.
Preventative Maintenance & Storage
To prevent the recurrence of violet discoloration, adopt the following storage practices:
-
Inert Headspace: Always flush the headspace of the storage vial with Argon or Nitrogen before sealing [3, 4].
-
Actinic Protection: Store in amber glass vials to prevent photo-catalyzed oxidation.
-
Temperature Control: Store at 2–8°C (refrigerated) or -20°C (freezer) to slow down degradation kinetics.
References
-
Stack Exchange. "Method to remove impurities from acetaminophen synthesis experiment." Stack Exchange Network. Available at: [Link]
- US Patent 3,781,354. "Process for purification of n-acetyl-p-aminophenol." Google Patents.
- US Patent 2,338,482. "Process for producing n-substituted aminophenols." Google Patents.
- EP Patent 0,484,153 A1. "Improved method for the purification of acetaminophen." Google Patents.
Technical Support Center: Optimizing N-ethyl-p-aminophenol Synthesis
Welcome to the Technical Support Center for the synthesis of N-ethyl-p-aminophenol (4-(ethylamino)phenol). As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot low yields, poor selectivity, and product degradation during synthesis.
This guide moves beyond basic procedures, focusing on the chemical causality behind each step to ensure your workflows are robust, reproducible, and self-validating.
Diagnostic Workflow
Before diving into specific protocols, use the diagnostic logic tree below to identify the root cause of yield loss in your current synthetic route.
Diagnostic workflow for troubleshooting low yields in N-ethyl-p-aminophenol synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my synthesis yielding a complex mixture of mono-, di-, and O-alkylated products? Cause: If you are utilizing direct alkylation with an ethyl halide (e.g., ethyl bromide) under basic conditions, you are fighting a losing battle against regioselectivity. Both the phenoxide oxygen and the primary amine nitrogen are strong nucleophiles. Direct alkylation inevitably leads to a statistical mixture of O-alkylation (forming phenetidine derivatives), mono-N-alkylation, and over-alkylation (N,N-diethyl-p-aminophenol)[1]. Solution: Abandon direct alkylation. Transition to a reductive amination pathway using acetaldehyde. This method specifically targets the amine via imine formation, completely eliminating O-alkylation and drastically improving mono-N-alkylation selectivity[2].
Q2: During reductive amination with acetaldehyde, I am still seeing significant N,N-diethyl-p-aminophenol (over-alkylation). How can I prevent this?
Cause: The equilibrium of the reaction is being pushed toward the tertiary amine due to either an excess of acetaldehyde or the use of overly aggressive, non-selective reducing conditions (such as high-pressure
-
Strictly limit acetaldehyde stoichiometry to 1.0–1.05 equivalents .
-
Employ a step-wise "one-pot" reductive amination. Allow the intermediate imine to form completely first, then reduce it using a mild, selective reagent like Sodium Triacetoxyborohydride (STAB)[3]. STAB reduces imines much faster than aldehydes, preventing runaway di-alkylation.
Q3: My reaction mixture rapidly turns dark brown or black, and the isolated yield is very low. What is happening? Cause: p-Aminophenol is highly electron-rich. In the presence of ambient oxygen and basic conditions, it rapidly oxidizes into highly reactive, deeply colored benzoquinone imines. This not only destroys your starting material but also triggers polymerization side-reactions. Solution:
-
Degas all solvents and execute the entire reaction under a strict inert atmosphere (Nitrogen or Argon)[2].
-
Incorporate an antioxidant during the aqueous workup. Adding a small amount of sodium sulfite (
) to the workup solutions will reduce any trace quinones back to the aminophenol, preserving your yield and yielding a white crystalline product[2].
Q4: How do I optimize the isolation of N-ethyl-p-aminophenol from the aqueous phase?
Cause: N-ethyl-p-aminophenol is an amphoteric molecule. It becomes highly water-soluble at both low pH (forming an ammonium salt) and high pH (forming a phenoxide salt).
Solution: You must target the exact isoelectric point to force precipitation. During workup, carefully adjust the aqueous phase to pH 7.0–7.5 using dilute
Quantitative Data: Method Comparison
The table below summarizes the expected outcomes of various synthetic strategies, highlighting why optimized reductive amination is the industry standard for this molecule.
| Synthesis Method | Reagents & Conditions | Mono-alkylation Selectivity | Major Byproducts | Typical Isolated Yield |
| Direct Alkylation | Ethyl Bromide, | Low | N,N-diethyl, O-ethyl (phenetidines) | 35–45% |
| Standard Reductive Amination | Acetaldehyde (2.0 eq), | Moderate | N,N-diethyl-p-aminophenol | 60–70% |
| Optimized Reductive Amination | Acetaldehyde (1.05 eq), STAB, | High | Trace unreacted starting material | >85% |
Step-by-Step Methodology: Optimized Reductive Amination
This protocol utilizes a self-validating system. Do not proceed to the next phase until the validation check for the current phase is confirmed.
Phase 1: Imine Formation
-
Preparation: Equip a round-bottom flask with a magnetic stirrer and purge thoroughly with Nitrogen (
). Maintain the blanket throughout the reaction. -
Dissolution: Dissolve 1.0 equivalent (eq) of p-aminophenol in anhydrous Tetrahydrofuran (THF) (0.5 M concentration).
-
Catalysis: Add 0.1 eq of glacial acetic acid.
-
Causality: The weak acid protonates the carbonyl oxygen of acetaldehyde, increasing its electrophilicity without fully protonating and deactivating the amine nucleophile[3].
-
-
Addition: Cool the flask to 0–5°C using an ice bath. Dropwise add 1.05 eq of acetaldehyde over 15 minutes. Stir for 2 hours at room temperature.
-
Validation Check: Run a TLC (Eluent: Hexanes/Ethyl Acetate 1:1). The p-aminophenol spot should be nearly absent, replaced by a new, UV-active imine intermediate spot.
Phase 2: Selective Reduction
-
Reduction: Cool the reaction mixture back to 0°C. Portion-wise, add 1.5 eq of Sodium Triacetoxyborohydride (STAB).
-
Causality: STAB is a mild hydride donor that selectively targets the imine double bond, leaving trace unreacted acetaldehyde intact and preventing the formation of the highly reactive N,N-diethyl species[3].
-
-
Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Validation Check: Pull an aliquot for LC-MS. Confirm the disappearance of the imine mass and the presence of the desired N-ethyl-p-aminophenol mass (
).
Phase 3: Quench and Isoelectric Isolation
-
Quench: Slowly quench the reaction by adding saturated aqueous
until effervescence ceases. -
Antioxidant Addition: Add 1% w/w Sodium Sulfite (
) to the aqueous mixture.-
Causality:
acts as a sacrificial reductant, instantly converting any air-oxidized benzoquinone imines back into the target aminophenol, preventing the product from turning black[2].
-
-
pH Adjustment: Using a calibrated pH meter, carefully adjust the mixture to exactly pH 7.0–7.5 using dilute
or . -
Validation Check: At this isoelectric point, the solution should become cloudy as the neutral N-ethyl-p-aminophenol begins to precipitate.
Phase 4: Crystallization
-
Precipitation: Transfer the flask to a 5°C refrigerator for 4 hours to maximize crystallization.
-
Filtration: Filter the resulting white-to-off-white crystals under a vacuum. Wash the filter cake twice with ice-cold, degassed water.
-
Drying: Dry the product in a vacuum oven at 40°C to a constant weight.
References
- Title: US2338482A - Process for producing n-substituted aminophenols | Source: Google Patents | URL
- Title: CN110740987A - Process for the mono-N-alkylation of aminophenols | Source: Google Patents | URL
Sources
Technical Support Center: Aminophenol Derivatives Stability & Troubleshooting
Welcome to the Technical Support Center. As researchers and drug development professionals, working with aminophenol derivatives—such as paracetamol (acetaminophen) and p-aminophenol (PAP)—requires strict environmental controls. These compounds are highly susceptible to hydrolytic and oxidative degradation, which can compromise experimental integrity, introduce toxic impurities, and invalidate analytical assays.
This guide synthesizes field-proven methodologies and mechanistic insights to help you troubleshoot degradation issues, optimize storage conditions, and ensure the self-validating accuracy of your workflows.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why do my aqueous aminophenol solutions turn pink, brown, or black over time? A1: This discoloration is the visual hallmark of oxidative degradation. Aminophenols are highly electron-rich and readily react with dissolved atmospheric oxygen. The primary degradation product, p-aminophenol, oxidizes into highly reactive quinone imines (such as p-benzoquinone or NAPQI). These intermediates rapidly undergo radical-mediated oxidative coupling, polymerizing into highly conjugated, dark-colored macromolecules1[1]. This process is accelerated by light (photo-oxidation), elevated temperatures, and alkaline pH 2[2].
Q2: How does moisture affect amide-based derivatives like paracetamol? A2: While paracetamol is exceptionally stable in its dry, solid state, the presence of moisture triggers hydrolysis of its amide bond. This hydrolysis reaction yields p-aminophenol and acetic acid 3[3]. Because this reaction is catalyzed by both hydronium (acidic) and hydroxide (basic) ions, maintaining strict pH control is critical when formulating aqueous solutions 4[4].
Q3: What are the optimal storage conditions for solid aminophenol derivatives? A3: To maximize shelf life, solid aminophenol powders must be shielded from moisture and oxygen. Store them in tightly sealed, amber glass containers within a desiccator. For long-term preservation, lyophilized powders should be stored at -20°C . Whenever the container is opened, the headspace should be purged with an inert gas (nitrogen or argon) before resealing.
Q4: How can I stabilize aqueous stock solutions for HPLC or biological assays? A4: Aqueous stability requires a multi-pronged approach to arrest both hydrolysis and oxidation:
-
pH Optimization: Buffer the solution to a pH of 5.5 to 6.0, which is the kinetic minimum for paracetamol hydrolysis 5[5].
-
Deoxygenation: Sparge solvents with inert gas to reduce dissolved oxygen to <2 ppm5[5].
-
Antioxidants: Incorporate a free-radical scavenger (e.g., ascorbic acid) to intercept oxidative chain reactions 6[6].
Part 2: Degradation Pathways & Visualizations
Understanding the mechanistic flow of degradation is essential for troubleshooting. Paracetamol degrades in a two-step cascade: initial moisture-driven hydrolysis followed by oxygen-driven polymerization.
Caption: Biochemical degradation pathway of paracetamol to colored polymeric impurities.
Part 3: Troubleshooting Guide
Issue 1: Rapid Discoloration Upon Dissolution
-
Causality: The solvent contains high levels of dissolved oxygen, or the pH of the diluent is too alkaline, causing rapid deprotonation of the phenolic hydroxyl group and subsequent oxidation.
-
Resolution: Pre-sparge all solvents with nitrogen for 15 minutes prior to introducing the aminophenol powder. Verify that the solvent pH is strictly buffered (pH 5.5–6.0).
Issue 2: Detection of p-Aminophenol Impurity in HPLC
-
Causality: If the solid was stored improperly, ambient humidity may have caused solid-state hydrolysis. If detected in an aqueous stock, the storage temperature was likely too high, or the pH drifted out of the optimal range, accelerating first-order hydrolytic kinetics 7[7].
-
Resolution: Discard the compromised standard. Re-prepare using freshly desiccated solid powder and ensure the aqueous stock is aliquoted and frozen at -20°C if not used immediately .
Part 4: Quantitative Data Summaries
Table 1: Summary of Degradation Pathways and Preventive Storage Conditions
| Derivative Type | Primary Degradation Pathway | Environmental Trigger | Preventive Storage Condition |
| Paracetamol (Solid) | Hydrolysis | Ambient moisture, Heat | Desiccator, 15–25°C, sealed container. |
| Paracetamol (Aqueous) | Hydrolysis | pH extremes, Dissolved O₂, Heat | Buffer pH 5.5–6.0, N₂ sparging, <2 ppm O₂. |
| p-Aminophenol (Solid) | Oxidation | Atmospheric O₂, UV Light | Amber vial, Argon/N₂ headspace, -20°C. |
| p-Aminophenol (Aqueous) | Rapid Oxidation / Polymerization | Alkaline pH, O₂, Trace Metals | Antioxidants (Ascorbic acid), Chelators, N₂. |
Table 2: Quantitative Stability Parameters for Aminophenol Derivatives
| Parameter | Optimal Range / Value | Causality / Effect |
| Aqueous pH | 5.5 – 6.0 | Minimizes both acid-catalyzed and base-catalyzed hydrolysis of the amide bond 4[4]. |
| Dissolved Oxygen | < 2.0 ppm | Prevents the oxidative conversion of p-aminophenol into quinone imine radicals 5[5]. |
| Storage Temp (Solid) | -20°C (Long-term) | Halts thermal degradation kinetics; stable for up to 36 months . |
| Storage Temp (Aqueous) | 2°C – 8°C (Short-term) | Suppresses the activation energy required for first-order hydrolytic breakdown7[7]. |
Part 5: Experimental Protocols
Protocol 1: Preparation and Storage of Oxidation-Resistant Aminophenol Stock Solutions
To ensure absolute reproducibility, aqueous solutions must be prepared under strictly controlled, air-free conditions.
Caption: Optimized workflow for preparing and storing aqueous aminophenol solutions.
Step-by-Step Methodology:
-
Solvent Deoxygenation: Place the required volume of HPLC-grade water or buffer into a Schlenk flask. Submerge a sparging needle connected to a high-purity Nitrogen (
) or Argon ( ) line. Sparge vigorously for 15 to 20 minutes to displace dissolved oxygen. -
Antioxidant Addition (Optional but Recommended): Add ascorbic acid (typically 0.1% w/v) to the deoxygenated solvent. This acts as a sacrificial radical scavenger 6[6].
-
Dissolution: Rapidly weigh the aminophenol derivative and transfer it to the flask under a positive flow of inert gas. Stir until completely dissolved.
-
pH Adjustment: Verify the pH using a calibrated probe. Adjust to exactly 5.5 – 6.0 using dilute
or as needed. -
Aliquot and Seal: Transfer the solution into pre-purged amber glass vials. Blanket the headspace with inert gas before immediately sealing with PTFE-lined caps.
-
Self-Validation Check: Visually inspect the vials against a white background. The solution must be perfectly colorless. Any hint of pink or yellow indicates a failure in the deoxygenation step, and the batch must be discarded.
Protocol 2: Quality Control (QC) Assessment via HPLC
To validate the integrity of stored samples, a stability-indicating HPLC assay must be utilized to separate the parent drug from its degradants.
Step-by-Step Methodology:
-
Sample Preparation: Withdraw an aliquot of the stored aminophenol solution using an airtight syringe to avoid introducing oxygen into the remaining stock. Dilute to the target analytical concentration using freshly deoxygenated mobile phase.
-
Mobile Phase Configuration: Utilize a buffered aqueous mobile phase (e.g., Phosphate buffer pH 3.0 to suppress ionization of phenolic groups) paired with an organic modifier (Methanol or Acetonitrile). Crucial: Add a trace amount of antioxidant to the mobile phase to prevent on-column oxidation during the run.
-
Chromatographic Execution: Run the sample using a C18 reversed-phase column with UV detection at 243 nm (optimal for paracetamol) or 280 nm (for broader phenolic detection)2[2].
-
Self-Validation Check: Perform a System Suitability Test (SST) by injecting a known mixture of paracetamol and p-aminophenol. The protocol is validated only if the chromatographic resolution (
) between the two peaks is , proving the method can accurately detect trace hydrolytic degradation.
References
- Meat tenderization using acetaminophen (paracetamol/APAP)
- Source: oup.
- Source: regulations.
- Source: epo.
- Source: benchchem.
- Source: nih.
- Source: atamanchemicals.
- Source: uad.ac.
- Source: google.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ffarmasi.uad.ac.id [ffarmasi.uad.ac.id]
- 3. Meat tenderization using acetaminophen (paracetamol/APAP): A review on deductive biochemical mechanisms, toxicological implications and strategies for mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetaminophen composition - Patent 2377516 [data.epo.org]
- 5. EP1992334A1 - Storage-stable formulation of oxidation-sensitive phenolic drug, especially paracetamol, comprises aqueous drug solution deoxygenated by a temperature-controlled manufacturing process of the formulation - Google Patents [patents.google.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Troubleshooting 4-(Ethylamino)phenol Solubility
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals experiencing solubility bottlenecks with 4-(Ethylamino)phenol (CAS 659-34-7) in redox systems, photographic developer mixes, and pharmaceutical intermediate workflows.
As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we dissect the thermodynamic and kinetic causality behind your solubility failures and provide self-validating protocols to permanently resolve them.
The Causality of Solubility Failures
When 4-(Ethylamino)phenol fails to dissolve, the root cause almost always traces back to one of three interconnected physical chemistry principles: the pH-Solubility Paradox , the Salting-Out Effect , or Competitive Oxidation .
A. The pH-Solubility Paradox (Speciation)
4-(Ethylamino)phenol is an amphoteric molecule containing both a basic secondary amine and an acidic phenolic hydroxyl group[1]. Based on structural analogs like p-aminophenol, the estimated
If your developer mix or solvent is between pH 6.0 and 9.0, the molecule exists predominantly as an uncharged, neutral free base. Without an ionic charge to facilitate ion-dipole interactions with water, the strong intermolecular hydrogen bonding between the amine and hydroxyl groups of adjacent molecules keeps the compound locked in its crystalline solid state.
Caption: pH-dependent speciation of 4-(Ethylamino)phenol dictating aqueous solubility.
B. The "Salting-Out" Effect
Developer mixes often require high concentrations of antioxidants (e.g., sodium sulfite) or accelerators (e.g., sodium carbonate). If you add 4-(Ethylamino)phenol to a solution already saturated with these salts, the highly charged sulfate/carbonate ions aggressively monopolize the water molecules to form their own hydration shells. This leaves insufficient free water to hydrate the neutral aminophenol, causing it to "salt out" or refuse to dissolve.
C. Competitive Oxidation
Aminophenols are potent reducing agents. If dissolution is too slow (due to cold water or neutral pH), dissolved oxygen in the water will begin oxidizing the suspended 4-(Ethylamino)phenol into quinoneimines. These degradation products are highly insoluble and will form a dark, tar-like precipitate, permanently ruining the batch.
Quantitative Data & Physicochemical Profile
To troubleshoot effectively, you must understand the baseline metrics of the compound you are working with.
| Property | Value / Description | Mechanistic Implication for Developers |
| CAS Number (Free Base) | 659-34-7[1] | Neutral form; requires pH adjustment or strict mixing order for dissolution. |
| CAS Number (HCl Salt) | 746637-08-1[4] | Pre-protonated form; dissolves rapidly in water without pH adjustment. |
| Molecular Weight | 137.18 g/mol [1] | Standard stoichiometric baseline for redox calculations. |
| Estimated | ~5.5[2][3] | Solution pH must be < 5.0 to achieve high solubility via cation formation. |
| Estimated | ~10.5[2][3] | Solution pH must be > 11.0 to achieve high solubility via anion formation. |
| LogP | ~1.9[1] | Moderately lipophilic; explains poor solubility in neutral aqueous media. |
Step-by-Step Experimental Protocols
To ensure trustworthiness and reproducibility, the following workflows are designed as self-validating systems. Do not skip the validation checkpoints.
Protocol A: The "Pinch Method" for High-Salt Developer Mixes
Use this protocol if you are formulating a redox developer containing high amounts of sodium sulfite and you are forced to use the free base (CAS 659-34-7).
-
Solvent Preparation: Heat deionized (DI) water to 45°C – 50°C. Causality: Heat increases the kinetic energy, overcoming the lattice energy of the neutral crystals.
-
The Antioxidant Shield: Add exactly 0.5 g/L of Sodium Sulfite to the water and stir until dissolved.
-
Causality: This "pinch" is enough to scavenge dissolved oxygen and prevent the aminophenol from oxidizing, but low enough to avoid the salting-out effect.
-
-
API Addition: Add the required mass of 4-(Ethylamino)phenol. Stir vigorously for 3–5 minutes.
-
Validation Checkpoint: Shine a laser pointer or strong flashlight through the beaker. The beam should pass cleanly without scattering (Tyndall effect). If particulates remain, maintain temperature and continue stirring.
-
-
Bulk Salt Addition: Only after the aminophenol is completely dissolved, add the remaining bulk Sodium Sulfite and Sodium Carbonate.
-
Final Volume: Top off with cold DI water to reach the final target volume and cool the solution to operating temperature (usually 20°C).
Caption: Optimized sequential mixing workflow to prevent salting out and oxidation.
Protocol B: Acid-Mediated Pre-Dissolution
Use this protocol if you are synthesizing pharmaceutical intermediates and require a highly concentrated stock solution.
-
Acidification: Prepare a 0.1 M HCl solution.
-
Dissolution: Slowly add 4-(Ethylamino)phenol to the acidic solution while stirring.
-
Causality: The HCl protonates the secondary amine, instantly converting the neutral free base into the highly soluble hydrochloride salt.
-
-
Validation Checkpoint: Measure the pH. It must remain below 5.0 during the addition. If the pH rises above 5.5, the buffering capacity is exhausted, and the free base will begin to precipitate. Add dropwise 1M HCl to maintain pH < 5.0.
Frequently Asked Questions (FAQs)
Q: My developer mix turned dark purple/brown while I was trying to dissolve the 4-(Ethylamino)phenol. Can I still use it? A: No. The color change indicates that the aminophenol has undergone aerial oxidation to form quinoneimines. This consumes your active reducing agent and will result in unpredictable redox kinetics or film staining. Discard the batch, ensure you are using deoxygenated water, and apply the "Pinch Method" (Protocol A) to protect the compound during dissolution.
Q: Can I just heat the water to 80°C to force the free base to dissolve faster? A: Strongly discouraged. While thermodynamics dictates higher solubility at higher temperatures, the kinetics of oxidation also increase exponentially with heat. Above 50°C, 4-(Ethylamino)phenol will rapidly oxidize in the presence of even trace amounts of dissolved oxygen. Stick to 45°C–50°C.
Q: We are constantly fighting solubility issues in our manufacturing pipeline. Is there a permanent formulation fix? A: Yes. Switch your raw material supply from the free base (CAS 659-34-7) to 4-(Ethylamino)phenol hydrochloride (CAS 746637-08-1)[4]. The hydrochloride salt is pre-protonated, meaning it bypasses the pH-solubility paradox entirely and dissolves rapidly in water without the need for complex mixing orders.
Q: Why does the compound dissolve fine in plain water, but crashes out when I add it to my pre-mixed developer stock? A: You are experiencing the "salting-out" effect. Your pre-mixed stock likely contains high concentrations of sulfites, bromides, or carbonates. These ions monopolize the hydration capacity of the water. You must dissolve the aminophenol first (using Protocol A), before introducing the bulk salts.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12119, 4-(Ethylamino)phenol" PubChem. URL: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 403, 4-Aminophenol" PubChem. URL: [Link]
-
American Elements. "4-(ethylamino)phenol hydrochloride | CAS 746637-08-1" American Elements. URL: [Link]
-
ResearchGate. "The pKa values for aminophenols isomers" ResearchGate. URL: [Link]
Sources
Technical Support Center: Minimizing Side Products in the Reductive Alkylation of p-Aminophenol
Overview
The reductive alkylation of p-aminophenol (PAP) with carbonyl compounds (aldehydes or ketones) is a critical transformation in the synthesis of pharmaceutical intermediates and antioxidants[1]. However, PAP is a bifunctional molecule featuring both a nucleophilic amine and a hydroxyl group. Without precise control over reaction kinetics, thermodynamics, and catalyst selection, researchers frequently encounter complex mixtures of side products.
This guide provides field-proven troubleshooting strategies to maximize chemoselectivity toward the mono-N-alkylated product.
Reaction pathway of p-aminophenol reductive alkylation and major side product branching points.
FAQ: Mechanistic Causality & Selectivity
Q1: Why am I seeing significant O-alkylation instead of the desired N-alkylation? A1: This is a classic chemoselectivity issue driven by the relative nucleophilicity of the heteroatoms. While the primary amine is generally more nucleophilic than the neutral hydroxyl group, the presence of basic additives or highly polar aprotic solvents can deprotonate the hydroxyl group to form a phenoxide ion. The phenoxide is a hard, highly reactive nucleophile that rapidly attacks the electrophilic carbonyl or imine, leading to O-alkylation (ether formation)[2]. Resolution: Maintain slightly acidic to neutral conditions. Use protic solvents (like methanol or ethanol) that preferentially hydrogen-bond with the oxygen atom, sterically and electronically shielding it, thereby directing the electrophile exclusively to the nitrogen[2].
Q2: How do I prevent N,N-dialkylation (over-alkylation)? A2: N,N-dialkylation occurs because the target mono-N-alkylated product (a secondary amine) is often more nucleophilic than the starting primary amine due to the electron-donating inductive effect of the newly added alkyl group[3]. If excess carbonyl compound is present, the secondary amine will rapidly condense with it. Resolution:
-
Stoichiometry: Strictly limit the carbonyl compound to 0.95 – 1.00 molar equivalents.
-
Temperature Control: Lower the reaction temperature (e.g., 20–25 °C). The activation energy for the second alkylation is typically higher due to steric hindrance; lowering the temperature exponentially decreases the rate of the unwanted second addition[4].
Quantitative Data: Influence of Reaction Parameters on Chemoselectivity
The following table summarizes typical optimization data illustrating how catalyst and solvent choices dictate the reaction pathway.
| Catalyst | Solvent | Additive | Temp (°C) | H₂ Pressure (bar) | Target Mono-N-Alkyl (%) | Major Side Product |
| 5% Pd/C | Methanol | None | 25 | 5 | 70% | O-Alkylation |
| 5% Pt/C | Methanol | AcOH (0.1 eq) | 25 | 5 | 94% | Trace N,N-Dialkylation |
| Raney Ni | Ethanol | None | 50 | 10 | 82% | Unreacted PAP |
| 3% Pt/Al₂O₃ | THF | None | 60 | 10 | 78% | N,N-Dialkylation |
(Note: Data reflects typical empirical trends observed in the catalytic hydrogenation of aminophenols)
FAQ: Troubleshooting Catalyst & Reaction Conditions
Q3: My reaction mixture is turning dark brown/black, and the yield is dropping. What is happening? A3: You are observing autoxidation. PAP and its N-alkyl derivatives are highly electron-rich and extremely susceptible to oxidation by trace atmospheric oxygen, especially at elevated temperatures. They rapidly oxidize to form benzoquinone imines and benzoquinones, which subsequently polymerize into dark, tarry oligomers[1]. Resolution: Rigorously degas all solvents (sparge with N₂ or Ar for 30 minutes). Purge the reactor headspace at least three times with inert gas before introducing hydrogen. Adding a catalytic amount of acetic acid also helps stabilize the amine against oxidation.
Q4: The imine intermediate is forming, but the hydrogenation step is extremely slow. A4: This indicates either gas-liquid mass transfer limitations or catalyst poisoning. Palladium (Pd) catalysts are highly active but can be strongly poisoned by the basicity of aliphatic amines. Resolution: Switch from Pd/C to a Platinum (Pt/C) or sulfided Platinum catalyst, which exhibits higher tolerance to amine poisoning. Additionally, ensure the impeller speed (rpm) is sufficient to induce a vortex, breaking the H₂ gas into microbubbles to overcome mass transfer resistance.
Troubleshooting logic tree for identifying and resolving low selectivity in reductive alkylation.
Experimental Protocol: Self-Validating Highly Selective Reductive Alkylation Workflow
To guarantee reproducibility and high chemoselectivity, do not mix all reagents and immediately pressurize with hydrogen. Instead, use this decoupled, self-validating workflow.
Step 1: Inertion & Substrate Loading
-
Action: Charge the reactor with PAP (1.0 eq), 5% Pt/C (1-2 mol% relative to PAP), and degassed methanol (10 volumes). Add glacial acetic acid (0.1 eq) as a modifier.
-
Self-Validation: Verify the oxygen content in the reactor headspace is <1% using an inline O₂ sensor before proceeding. Causality: Eliminating oxygen prevents the autoxidation of PAP into benzoquinone derivatives.
Step 2: Decoupled Imine Condensation
-
Action: Add the carbonyl compound (0.98 eq) dropwise at 20 °C under an Argon atmosphere. Stir for 1–2 hours.
-
Self-Validation (Critical): Pull a 50 µL aliquot, dilute in acetonitrile, and run a rapid HPLC-UV assay. Do not introduce H₂ until the PAP peak area is <5% relative to the imine intermediate. Causality: Forcing the condensation to near-completion before reduction prevents unreacted carbonyl from driving N,N-dialkylation later in the process.
Step 3: Controlled Hydrogenation
-
Action: Purge the reactor with H₂, then pressurize to 3–5 bar. Maintain the temperature at 25 °C.
-
Self-Validation: Monitor H₂ uptake via a mass flow controller. The reaction is complete when H₂ consumption plateaus at exactly 1.0 molar equivalent relative to the imine. If uptake stops prematurely, check for catalyst poisoning.
Step 4: Workup & Isolation
-
Action: Vent H₂ and purge with Argon. Filter the catalyst over a pad of Celite under an inert atmosphere. Concentrate the filtrate in vacuo to yield the mono-N-alkyl-p-aminophenol.
-
Self-Validation: Ensure the filter cake remains wet with solvent during filtration. Causality: Dry Pt/C is highly pyrophoric when exposed to air and will ignite residual solvent or oxidize the product.
References
-
Mazitova, F. N., & Durova, O. S. (1963). Reductive alkylation of p-aminophenol. Bulletin of the Academy of Sciences, USSR Division of Chemical Science, 12(11), 1905-1906. URL:[Link]
-
Abaee, S., Mirzaei, M., & Ghonouei, N. (2023). A versatile switching method for N- or O-alkylation of 2-aminophenols using ionic liquids: Selective access to benzo[1,4]oxazine-2-one and benzo[1,4]oxazine-3-one derivatives. Tetrahedron Letters, 126, 154643. URL:[Link]
-
Vaidya, M. J., Kulkarni, S. M., & Chaudhari, R. V. (2003). Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol. Organic Process Research & Development, 7(2), 202-208. URL:[Link]
-
Formenti, D. (2019). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Università degli Studi di Milano. URL:[Link]
Sources
Technical Support Center: Stabilization of 4-(Ethylamino)phenol
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the handling and stabilization of 4-(Ethylamino)phenol. This guide is designed to provide you, our fellow scientists and researchers, with in-depth, field-proven insights into preventing the degradation of this valuable compound. As Senior Application Scientists, we understand that experimental success hinges on the stability and purity of your reagents. Here, we move beyond simple protocols to explain the underlying chemistry, helping you troubleshoot issues before they compromise your results.
Section 1: The Core Problem - Understanding Degradation
This section addresses the fundamental reasons why 4-(Ethylamino)phenol is unstable and how sodium sulfite counteracts this instability.
Q1: My solution of 4-(Ethylamino)phenol is turning pink/brown upon standing. What is happening on a molecular level?
A1: The discoloration you are observing is a classic indicator of oxidation. 4-(Ethylamino)phenol contains two chemical groups that are highly susceptible to oxidation: the phenolic hydroxyl group (-OH) and the secondary amino group (-NH). In the presence of oxygen (from air), light, or trace metal ion contaminants, the phenol moiety can be oxidized to a semiquinone radical, which then rapidly converts to a highly reactive p-benzoquinoneimine derivative. These quinone-type structures are highly conjugated and absorb visible light, appearing as yellow, pink, or brown impurities.[1][2] This process is often autocatalytic, meaning the degradation products can accelerate further degradation.
Q2: How does sodium sulfite prevent this discoloration and degradation?
A2: Sodium sulfite (Na₂SO₃) is a powerful reducing agent and oxygen scavenger, making it an excellent choice as an antioxidant stabilizer for sensitive compounds like 4-(Ethylamino)phenol.[3][4] Its protective action occurs through two primary mechanisms:
-
Oxygen Scavenging: Sodium sulfite readily reacts with dissolved oxygen in your solution, effectively removing it before it can oxidize the 4-(Ethylamino)phenol. In this reaction, the sulfite is oxidized to the much more stable and inert sulfate ion (SO₄²⁻).[5]
-
Reduction of Oxidized Species: Should any 4-(Ethylamino)phenol molecules become oxidized to the colored quinoneimine form, sodium sulfite can act as a reducing agent to convert them back to the desired colorless phenol form.
By maintaining a reducing environment, sodium sulfite preserves the integrity and purity of your 4-(Ethylamino)phenol solution.[6][7]
Reaction Mechanism Overview
The following diagram illustrates the degradation pathway of 4-(Ethylamino)phenol and the protective intervention by sodium sulfite.
Caption: Degradation of 4-(Ethylamino)phenol and its prevention by sodium sulfite.
Section 2: Practical Application & Protocols
This section provides actionable protocols and quantitative guidelines for preparing and handling stabilized solutions.
Q3: What is the recommended protocol for preparing a stabilized stock solution of 4-(Ethylamino)phenol?
A3: Adherence to this protocol is critical to minimize initial oxidation and ensure long-term stability. The key is to remove dissolved oxygen from the solvent before introducing the sensitive compound.
Protocol 1: Preparation of Stabilized 4-(Ethylamino)phenol Solution
-
Solvent Deoxygenation: Choose your desired solvent (e.g., deionized water, buffer). Sparge the solvent with an inert gas (e.g., nitrogen or argon) for at least 30-60 minutes to remove dissolved oxygen.
-
Stabilizer Addition: To the deoxygenated solvent, add sodium sulfite to a final concentration of 0.1% w/v (1 g/L).[7][8] Dissolve completely by stirring under a gentle stream of the inert gas.
-
pH Adjustment (if necessary): Check the pH of the sulfite-containing solvent. For many applications, a pH between 6.0 and 7.5 is ideal for aminophenol stability.[9] Adjust if necessary with dilute, deoxygenated acid or base.
-
Dissolution of Active Compound: Weigh the required amount of 4-(Ethylamino)phenol and add it to the stabilized solvent. Continue to stir under an inert atmosphere until fully dissolved.
-
Storage: Immediately transfer the solution to a clean, amber glass bottle to protect it from light.[10] Purge the headspace of the bottle with the inert gas before sealing tightly. Store at the recommended temperature (see Table 1).
Experimental Workflow
Caption: Workflow for preparing a stabilized 4-(Ethylamino)phenol solution.
Q4: How can I monitor the stability of my solution over time?
A4: Visual inspection is the first line of defense, but quantitative analysis is necessary for quality control. High-Performance Liquid Chromatography (HPLC) is the preferred method. A stability-indicating HPLC method should be developed to separate the parent 4-(Ethylamino)phenol peak from any potential degradation products.[11]
-
Primary Indicator: A decrease in the peak area of the main compound over time.
-
Secondary Indicator: The appearance of new peaks, often at earlier retention times, which correspond to more polar oxidation products.
UV-Vis spectrophotometry can also be used as a quick check. An increase in absorbance in the 350-500 nm range often correlates with the formation of colored degradation products.[12]
Section 3: Troubleshooting Guide
Even with the best protocols, issues can arise. This section addresses the most common problems and their solutions.
Q5: I followed the protocol, but my solution still turned light yellow after a week. What went wrong?
A5: This indicates that a low level of oxidation is still occurring. Consider the following possibilities:
-
Insufficient Stabilizer: For highly concentrated solutions or applications with high oxygen exposure, the standard 0.1% sodium sulfite may be consumed. You can experimentally determine if a higher concentration (e.g., 0.2%) provides better stability, but be mindful of potential downstream interference.
-
Incomplete Deoxygenation: Ensure your sparging technique is effective. The gas tube should reach the bottom of the vessel, and the gas flow should be vigorous enough to create fine bubbles, maximizing surface area for gas exchange.
-
Container Permeability/Seal: Standard plastic containers can be permeable to oxygen. Use high-quality glass bottles with tight-fitting, lined caps.[13] Each time the bottle is opened, the protective inert headspace is compromised. Consider aliquoting your stock solution into smaller, single-use vials.
-
Contamination: Trace metal ions (like copper or iron) are potent catalysts for oxidation reactions. Ensure you are using high-purity solvents and that your glassware is scrupulously clean.
Q6: I see a white crystalline precipitate in my refrigerated solution. Is this degradation?
A6: Not necessarily. This is more likely due to the solubility of 4-(Ethylamino)phenol decreasing at lower temperatures.[1] Before use, allow the solution to warm to room temperature and mix gently to see if the precipitate redissolves. If it does, your compound is likely fine. If it does not redissolve, it could be an insoluble degradation product or a salt, and the solution should be analyzed for purity before use.
Q7: My downstream biological assay is showing lower-than-expected activity. Could the sodium sulfite be interfering?
A7: Yes, this is a possibility. Sodium sulfite is a reactive chemical. As a reducing agent, it can interfere with assays that rely on specific redox potentials or involve sensitive functional groups. For instance, it can react with aldehydes and ketones and may reduce disulfide bonds in proteins.[14] If you suspect interference, you must run a control experiment using your assay buffer with and without 0.1% sodium sulfite to quantify its effect.
Section 4: FAQs & Data Summary
This section provides quick answers to common questions and summarizes key quantitative data.
Q8: What are the optimal storage conditions? A8: Store stabilized solutions at 2-8°C in tightly sealed amber glass bottles under an inert atmosphere to protect from heat, light, and oxygen.[10][15]
Q9: What is the typical shelf-life? A9: When prepared and stored correctly, a stabilized solution of 4-(Ethylamino)phenol can be stable for several months. However, the exact shelf-life is application-dependent and should be empirically determined using a stability study (e.g., via HPLC) for critical applications.
Q10: Are there alternatives to sodium sulfite? A10: Yes, other antioxidants can be used, such as sodium metabisulfite or ascorbic acid. However, each has its own properties, potential incompatibilities, and pH dependencies. Sodium sulfite is often chosen for its high efficacy, solubility in aqueous solutions, and cost-effectiveness.[7][16]
Table 1: Stabilization and Handling Parameters
| Parameter | Recommended Value/Condition | Rationale & Remarks |
| Stabilizer | Sodium Sulfite (Na₂SO₃) | Effective oxygen scavenger and reducing agent.[3] |
| Concentration | 0.1% - 0.2% (w/v) | 0.1% is a standard starting point.[8] Higher concentrations may be needed but should be validated for interference. |
| Solvent Prep | Sparge with N₂ or Ar for 30-60 min | Critical for removing dissolved oxygen, the primary driver of degradation. |
| pH | 6.0 - 7.5 | Balances stability of the aminophenol and the antioxidant.[9] |
| Storage Temp. | 2-8°C | Reduces the rate of chemical degradation.[17] |
| Storage Vessel | Amber Glass Bottle | Protects from light and is impermeable to oxygen.[10] |
| Atmosphere | Inert Gas (N₂ or Ar) Headspace | Prevents re-introduction of oxygen after preparation. |
| QC Method | Stability-Indicating HPLC | Provides quantitative data on purity and degradation over time.[11] |
References
- TZ Group. (2023, April 18). Sodium Sulfite: An All-Purpose Chemical with Numerous Applications.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Sodium Hydrogen Sulfite?.
- IRE Journals. A Review On: Preservatives Used in Pharmaceuticals and Impacts on Health.
- Preservatives Used in Pharmaceuticals and Impacts On Health. (n.d.). Scribd.
- Massive Bio. (2026, February 24). Sodium Sulfite.
- Annex Publishers. (2024, December 30). Sodium Metabisulfite as a Food Additive: Mechanisms of Action and Health Implications.
- PubChem. Sodium Sulfite.
- Rongda Chemical. (2024, July 19). What is the application of sodium sulfite?.
- BASF. (2025, July 28). Safety data sheet.
- Fisher Scientific. (2015, June 17). Safety Data Sheet.
- State of Michigan. (2015, January 14). Sodium Sulfite.
- FUJIFILM Wako Chemicals. (2025, October 29). SAFETY DATA SHEET.
- JUNSEI CHEMICAL CO., LTD. (2025, September 17). Sodium sulfite, Safety Data Sheet.
- Google Patents. US3717680A - PURIFICATION OF p-AMINOPHENOL.
- Benchchem. Stabilization of phenol solutions to prevent oxidation and degradation.
- PubMed. (n.d.). The metabolism of sulfite in liver. Stimulation of sulfate conjugation and effects on paracetamol and allyl alcohol toxicity.
- PubMed. (n.d.). Activation and detoxication of aminophenols. II. Synthesis and structural elucidation of various thiol addition products of 1,4-benzoquinoneimine and N-acetyl-1,4-benzoquinoneimine.
- Benchchem. Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)imino]methyl]-phenol: A Validated HPLC Method and Alternatives.
- PubMed. (n.d.). Study of the behaviour of various phenolic compounds in the 4-aminoantipyrine and ultraviolet-ratio spectrophotometric methods without and with distillation.
Sources
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- 3. massivebio.com [massivebio.com]
- 4. Sodium Sulfite | Na2SO3 | CID 24437 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. Study of the behaviour of various phenolic compounds in the 4-aminoantipyrine and ultraviolet-ratio spectrophotometric methods without and with distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. michigan.gov [michigan.gov]
- 14. The metabolism of sulfite in liver. Stimulation of sulfate conjugation and effects on paracetamol and allyl alcohol toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. annexpublishers.com [annexpublishers.com]
- 17. junsei.co.jp [junsei.co.jp]
Separation of mono-ethyl and di-ethyl aminophenol impurities
Welcome to the Technical Support Center for Aminophenol Impurity Profiling . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals resolve the complex separation challenges associated with N-ethyl and N,N-diethyl aminophenol derivatives.
These compounds frequently appear as synthetic precursors, unreacted by-products, or photo-oxidative degradation markers in the manufacturing of xanthene dyes (e.g., Rhodamine B) and various active pharmaceutical ingredients (APIs)[1][2]. Due to their structural homology and amphoteric nature, baseline separation requires precise control over chromatographic and chemical environments.
To separate these molecules, we must first understand why they coexist and why they behave similarly. During the industrial synthesis of target compounds like N,N-diethyl-m-aminophenol, the N-alkylation of m-aminophenol is often incomplete, leaving behind the mono-ethylated intermediate (N-ethyl-m-aminophenol)[1]. Conversely, when fully synthesized dyes like Rhodamine B are exposed to environmental reactive oxygen species (ROS) or light, they undergo step-wise N-de-ethylation, reverting the tertiary amines back to secondary amines[2].
Because these two impurities differ by only a single aliphatic ethyl group (
Chemical pathway showing alkylation and photo-oxidative de-alkylation of aminophenols.
Frequently Asked Questions (FAQs)
Q: Why do mono-ethyl and di-ethyl aminophenols severely tail and co-elute on standard C18 columns? A: At a neutral pH, the secondary and tertiary amine groups on these molecules are partially ionized. This leads to mixed-mode retention: the hydrophobic ethyl groups interact with the C18 phase, while the positively charged amines undergo strong ion-exchange interactions with unreacted, acidic surface silanols on the silica support. This dual-retention mechanism causes severe peak tailing and loss of resolution.
Q: What is the optimal mobile phase chemistry to force baseline separation? A: You must operate at an acidic pH (typically pH 2.5 – 3.5) using volatile additives like 0.1% formic acid[2]. This serves a dual purpose: it fully protonates the amine groups (normalizing their ionization state) and suppresses the ionization of residual surface silanols on the column. Once silanol interactions are masked, separation is driven purely by the hydrophobic difference of the extra ethyl group on the di-ethyl derivative.
Q: Can these impurities be separated at a preparative scale without using chromatography? A: Yes. The causality of their separation at scale relies on exploiting their differing solubilities and isoelectric points during condensation reactions. By utilizing specific organic solvents (like xylene or n-butanol) and precise pH swings with inorganic acids and aqueous ammonia, the di-ethyl product can be selectively crystallized out of the reaction slurry[3][4].
Troubleshooting Guide: Analytical Challenges
Issue: Inconsistent Retention Times (RT Drift) Between Injections
-
Root Cause: Inadequate buffering capacity in the mobile phase or incomplete column equilibration. Because aminophenols are highly sensitive to micro-fluctuations in pH, a drifting pH will alter the ratio of ionized to unionized amine species.
-
Solution: Ensure your aqueous mobile phase is freshly prepared with high-purity formic acid (0.1% v/v)[1]. Flush the column with at least 10-15 column volumes of the initial mobile phase before the first injection to establish a stable hydration layer.
Issue: Poor Recovery During Liquid-Liquid Extraction (LLE)
-
Root Cause: Extracting at the wrong pH. If the aqueous phase is too acidic, the amines are protonated and highly water-soluble. If it is too basic, the phenolic hydroxyl group deprotonates, forming a water-soluble phenoxide ion.
-
Solution: Adjust the aqueous phase to the exact isoelectric point of the aminophenols (typically around pH 7.2 – 7.5) using a controlled addition of aqueous ammonia[4]. At this pH, the molecules exist primarily in their neutral (free-base) form, maximizing partitioning into the organic solvent.
Troubleshooting workflow for resolving aminophenol co-elution in RP-HPLC.
Quantitative Data Summaries
To aid in peak identification and method development, the fundamental physicochemical and chromatographic properties of the two impurities are summarized below.
| Property | N-ethyl-m-aminophenol (Mono-ethyl) | N,N-diethyl-m-aminophenol (Di-ethyl) |
| Amine Classification | Secondary Amine | Tertiary Amine |
| Molecular Weight | 137.18 g/mol | 165.23 g/mol |
| Relative Hydrophobicity | Lower | Higher |
| Elution Order (RP-HPLC) | 1st (Elutes earlier) | 2nd (Elutes later) |
| Mass Spec Marker (ESI+) | m/z 138 [M+H]+ | m/z 166 [M+H]+ |
| Target Mobile Phase pH | 2.5 – 3.5 | 2.5 – 3.5 |
Step-by-Step Experimental Protocols
Protocol A: Self-Validating RP-HPLC Analytical Separation
This method utilizes a core-shell reversed-phase architecture to minimize longitudinal diffusion, providing the high theoretical plate count required to separate structurally similar amine impurities[1][2].
-
System Preparation: Install a core-shell C18 column (e.g., 2.7 µm particle size, 3.0 × 75 mm)[1]. Set the column oven to 30°C to ensure reproducible mobile phase viscosity.
-
Mobile Phase Compounding:
-
Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.
-
Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.
-
-
Gradient Program:
-
0.0 - 2.0 min: Hold at 5% B.
-
2.0 - 12.0 min: Linear ramp to 60% B.
-
12.0 - 15.0 min: Hold at 60% B (Column wash).
-
15.0 - 15.1 min: Return to 5% B.
-
15.1 - 20.0 min: Re-equilibration.
-
-
Detection: Set the Diode Array Detector (DAD) to 255 nm (optimal for the aromatic ring absorbance)[1].
-
Validation Check: Inject a blank (Mobile Phase A) to confirm no carryover exists. Inject a mixed standard of mono-ethyl and di-ethyl aminophenol. System Suitability: The resolution (
) between the two peaks must be , and the tailing factor ( ) for both peaks must be .
Protocol B: Preparative pH-Swing Extraction
This protocol leverages the amphoteric properties of aminophenols to separate them from neutral organic impurities and selectively isolate them at scale[4].
-
Acidic Dissolution: Dissolve the crude reaction mixture in an aqueous solution of 4.5% sulfuric acid. Causality: The strong acid protonates the amines, converting them into highly water-soluble ammonium salts[4].
-
Organic Wash: Add an immiscible organic solvent (e.g., toluene or o-dichlorobenzene) and agitate for 30 minutes. Allow the phases to separate. Discard the organic layer, which now contains non-basic, neutral impurities.
-
Isoelectric Neutralization: Carefully heat the aqueous layer to 72–75°C. Slowly add a 25% aqueous ammonia solution dropwise while monitoring the pH[4]. Stop when the pH reaches ~7.5. Causality: This neutralizes the ammonium salts back to their free-base form without deprotonating the phenol group, causing the aminophenols to precipitate or partition.
-
Extraction & Crystallization: Extract the neutralized aqueous phase with ethyl acetate. Separate the organic layer, dry over anhydrous magnesium sulfate, and evaporate under reduced pressure. The enriched aminophenols can then be fractionally crystallized using a solvent system like n-butanol[3].
References
- Photo-oxidation processes of Rhodamine B: A chromatographic and mass spectrometric approach ResearchG
- Materials characterization of the Ruby Slippers from the 1939 classic film, The Wizard of Oz ResearchG
- EP0511019A2 - Method of producing keto acids Google P
- JP3123676B2 - Concentrated solution of rhodamine dye and method for producing the same Google P
Sources
Validation & Comparative
Comparative Toxicity Guide: 4-(Ethylamino)phenol vs. p-Phenylenediamine (PPD)
This guide provides a rigorous comparative analysis of 4-(Ethylamino)phenol versus p-Phenylenediamine (PPD), focusing on their toxicological profiles, mechanisms of action, and safety assessments for research and development.
Executive Summary
p-Phenylenediamine (PPD) is the industry benchmark for oxidative coupling agents but carries a significant toxicological burden, primarily classified as a Category 1A Skin Sensitizer with mutagenic potential in vitro. 4-(Ethylamino)phenol (4-EAP) , an N-substituted aminophenol, represents an alternative structural class. While sharing the core mechanism of oxidative activation, 4-EAP exhibits a distinct safety profile characterized by negative Ames genotoxicity and altered sensitization potency due to steric hindrance at the nitrogen center. This guide dissects the physicochemical and toxicological divergences to inform safer molecule design.
Physicochemical & Structural Profile
| Feature | p-Phenylenediamine (PPD) | 4-(Ethylamino)phenol (4-EAP) |
| CAS Number | 106-50-3 | 659-34-7 |
| Structure | 1,4-Diaminobenzene | N-Ethyl-4-hydroxyaniline |
| Molecular Weight | 108.14 g/mol | 137.18 g/mol |
| LogP (Octanol/Water) | -0.3 (Hydrophilic) | ~1.9 (Lipophilic) |
| pKa | 6.31 (Monocation), 2.60 (Dication) | ~5.5 (Amine), ~10 (Phenol) |
| Oxidation Product | Benzoquinone diimine (BQD) | N-Ethyl-benzoquinone imine (EBQI) |
Key Insight: The ethyl substitution on 4-EAP increases lipophilicity (LogP ~1.9 vs -0.3), potentially enhancing skin penetration rates compared to PPD. However, this is counterbalanced by the steric bulk of the ethyl group, which modulates the electrophilicity of the oxidized intermediate.
Toxicological Profile Comparison
Skin Sensitization (The Critical Endpoint)
Both compounds are haptens that require metabolic or abiotic activation to bind skin proteins.
-
PPD (Reference): Extreme Sensitizer.
-
Mechanism: Auto-oxidizes to Bandrowski’s Base (a trimer) or is metabolized by N-acetyltransferase 1 (NAT1) in the skin. The quinone diimine intermediate binds covalently to cysteine and lysine residues on dendritic cells.
-
Potency (LLNA EC3): 0.06% - 0.1% (Extreme).
-
-
4-(Ethylamino)phenol: Strong to Moderate Sensitizer.
-
Mechanism: Oxidizes to an electrophilic Quinone Imine . The N-ethyl group provides steric hindrance, potentially reducing the rate of hapten-protein binding compared to the unsubstituted PPD diimine.
-
Potency: Structural Activity Relationship (SAR) data suggests a lower sensitization potency than PPD, though it remains a Category 1 sensitizer. The ethyl group prevents the formation of complex trimers like Bandrowski's base, which is a key driver of PPD's extreme potency.
-
Genotoxicity & Mutagenicity[1]
-
PPD:
-
Ames Test: Positive in strains TA98/TA100 (with metabolic activation).
-
In Vivo: Generally negative in micronucleus assays (rapid systemic clearance).
-
-
4-(Ethylamino)phenol:
-
Ames Test: Negative (Salmonella typhimurium TA97, TA98, TA100).[1]
-
Implication: 4-EAP lacks the direct DNA-intercalating mutagenicity observed with some primary aromatic amines, making it a safer candidate for long-term exposure profiles.
-
Cytotoxicity
-
PPD: High cytotoxicity in keratinocytes (HaCaT) and renal cells (HK-2) due to ROS generation during the oxidation to quinone diimine.
-
4-(Ethylamino)phenol: Moderate cytotoxicity. The phenolic moiety allows for glucuronidation (Phase II metabolism), a rapid detoxification pathway unavailable to the diamine structure of PPD until N-hydroxylation occurs.
Mechanism of Action: Haptenization Pathways
The following diagram illustrates the divergent activation pathways. PPD forms a reactive diimine and stable trimers, whereas 4-EAP forms a mono-imine that is more readily detoxified.
Figure 1: Comparative metabolic activation pathways. Note the formation of Bandrowski's Base in PPD (red) vs. the direct glucuronidation potential of 4-EAP (blue).
Experimental Protocol: Comparative Sensitization Assessment
To empirically validate the lower toxicity of 4-EAP, the Direct Peptide Reactivity Assay (DPRA) is recommended as a non-animal screening method, followed by the h-CLAT (human Cell Line Activation Test).
Protocol: Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C
Objective: Quantify the reactivity of the test chemical with synthetic peptides containing Cysteine (Cys) and Lysine (Lys).
Reagents:
-
Test Chemicals: PPD (100 mM stock), 4-(Ethylamino)phenol (100 mM stock) in Acetonitrile.
-
Peptides: Cys-peptide (Ac-RFAACAA-COOH), Lys-peptide (Ac-RFAAKAA-COOH).
-
Buffer: Phosphate buffer (pH 7.5) for Cys; Ammonium acetate (pH 10.2) for Lys.
Workflow:
-
Preparation: Dilute test chemicals to 1:10 and 1:50 ratios with peptide solutions.
-
Incubation: Incubate samples in the dark at 25°C for 24 hours.
-
Analysis: Analyze by HPLC-UV (220 nm).
-
Calculation:
Interpretation:
-
High Reactivity (Sensitizer): Mean depletion > 6.38% (Cys) or specific Lys depletion patterns.
-
Expectation: PPD will show >60% depletion (High). 4-EAP is expected to show 20-40% depletion (Moderate), confirming the steric hindrance hypothesis.
Figure 2: DPRA Workflow for quantifying haptenization potential.
Regulatory & Safety Conclusion
-
PPD: Strictly regulated (max 2% on-head). Requires warning labels due to extreme sensitization risk.
-
4-(Ethylamino)phenol: While still a sensitizer, the negative Ames test and structural impediment to trimerization provide a superior safety margin for genotoxicity. It is a viable "modifying coupler" candidate to reduce the overall sensitizing load of a formulation when replacing PPD.
References
-
European Commission (SCCS). Opinion on p-Phenylenediamine.[2] SCCS/1443/11.[2] (2012).[2] Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12119, 4-(Ethylamino)phenol. (2024). Link
-
Basketter, D. A., et al. The local lymph node assay: A viable alternative to the guinea pig maximization test. Food and Chemical Toxicology. (2002). Link
-
OECD. Test No. 471: Bacterial Reverse Mutation Test (Ames Test). OECD Guidelines for the Testing of Chemicals.[3] Link
-
OECD. Test No. 442C: In Chemico Skin Sensitisation (DPRA). OECD Guidelines for the Testing of Chemicals.[3] Link
Sources
High-Performance Quantification of 4-(Ethylamino)phenol in Complex Hair Dye Matrices: A Comparative Methodological Guide
Introduction
Oxidative hair dye formulations rely on the precise, stoichiometric interplay of primary intermediates (precursors) and couplers to generate target chromophores (1)[1]. 4-(Ethylamino)phenol is a highly reactive precursor that, when oxidized under alkaline conditions in the presence of hydrogen peroxide, polymerizes to form highly conjugated structures. For toxicologists, formulation scientists, and drug development professionals, the accurate quantification of 4-(Ethylamino)phenol is critical due to strict regulatory limits on sensitizing agents in cosmetics.
However, quantifying 4-(Ethylamino)phenol presents three distinct analytical challenges:
-
High Polarity & Basicity: Leads to poor retention and severe peak tailing on standard C18 stationary phases due to secondary interactions with residual silanols.
-
Oxidative Instability: The target analyte rapidly degrades into quinone-imines upon exposure to air, light, or heat, skewing quantitative recovery.
-
Matrix Complexity: Hair dye creams are dense emulsions of surfactants, conditioning polymers, and competing dye intermediates that interfere with chromatographic resolution and ionization.
In this guide, we objectively compare two leading analytical methodologies—Traditional RP-HPLC-DAD and UHPLC-MS/MS—and provide a self-validating experimental protocol engineered to overcome these specific challenges.
Methodological Comparison: RP-HPLC-DAD vs. UHPLC-MS/MS
To establish the most robust method for your laboratory, we must evaluate the trade-offs between accessibility, matrix tolerance, and sensitivity.
Reversed-Phase HPLC with Diode Array Detection (RP-HPLC-DAD)
The industry standard relies on polar-embedded or superficially porous RP columns combined with an acidic buffered mobile phase (2)[2]. The buffer (typically ammonium acetate, pH 5.0–5.2) suppresses the ionization of the phenolic hydroxyl group while managing the basic secondary amine, ensuring sharp peak symmetry. DAD enables spectral library matching (typically at 235 nm and 280 nm) to differentiate 4-(Ethylamino)phenol from up to 40 co-eluting isomers and permitted dyes (3)[3].
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
For trace-level quantification (e.g., in wastewater or toxicological skin-penetration assays), UHPLC-MS/MS is the superior alternative. Utilizing Electrospray Ionization in positive mode (ESI+), this method tracks specific Multiple Reaction Monitoring (MRM) transitions. While offering unparalleled sensitivity, it is highly susceptible to matrix effects (ion suppression) caused by the surfactant-rich hair dye matrix, necessitating extensive sample cleanup or the use of isotopically labeled internal standards.
Comparative Performance Data
| Performance Metric | Traditional RP-HPLC-DAD | UHPLC-MS/MS (ESI+) | Causality / Scientific Context |
| Limit of Detection (LOD) | 5.0 - 15.0 µg/g | 0.05 - 0.2 µg/g | MS/MS eliminates baseline noise from UV-absorbing matrix interferences. |
| Linear Dynamic Range | 10 - 500 µg/mL | 0.1 - 50 µg/mL | DAD offers a broader dynamic range suitable for raw formulation QC. |
| Matrix Effect Susceptibility | Low | High (Ion Suppression) | Surfactants co-elute and compete for charge droplets in the ESI source. |
| Run Time per Sample | 15 - 25 minutes | < 5 minutes | UHPLC utilizes sub-2 µm or 2.7 µm superficially porous particles for rapid mass transfer. |
| Selectivity | Moderate (Spectral Match) | Extremely High (MRM) | MS/MS isolates specific precursor-to-product ion transitions, ignoring co-eluting peaks. |
Self-Validating Experimental Protocol
A protocol is only as reliable as its built-in failure detection. The following workflow is designed as a self-validating system : every critical step includes a mechanistic safeguard to ensure data integrity and immediately flag experimental deviations.
Step 1: Matrix Stabilization and Extraction
-
Action: Weigh 0.5 g of hair dye formulation into a 50 mL centrifuge tube. Immediately add 10 mL of an extraction solution comprising 70% Ethanol and 0.1 M Sodium Bisulfite (NaHSO₃). Vortex for 2 minutes, then sonicate in an ice bath for 10 minutes.
-
Causality: 4-(Ethylamino)phenol auto-oxidizes rapidly. Sodium bisulfite acts as a sacrificial antioxidant, maintaining the analyte in its reduced state. The ice bath prevents thermal degradation during cavitation.
-
Self-Validation Check: Spike the sample with a known concentration of an internal standard (e.g., 4-aminophenol-d7). If the internal standard recovery drops below 90%, it immediately flags an extraction failure or insufficient antioxidant capacity.
Step 2: Protein/Polymer Precipitation and Filtration
-
Action: Centrifuge the extract at 10,000 × g for 10 minutes at 4°C. Filter the supernatant through a 0.22 µm regenerated cellulose (RC) syringe filter into an amber HPLC vial.
-
Causality: RC filters are chosen because they exhibit ultra-low non-specific binding for polar amines, unlike nylon filters which can adsorb the target analyte. Amber vials prevent UV-induced degradation.
-
Self-Validation Check: Inspect the baseline of the first blank injection. A rising baseline indicates polymer breakthrough, signaling the need for a secondary Solid Phase Extraction (SPE) cleanup.
Step 3: Chromatographic Separation
-
Action: Inject 5 µL onto a polar-embedded C18 column (e.g., Waters Atlantis T3 or Agilent Poroshell 120 Bonus-RP, 150 × 4.6 mm, 2.7 µm).
-
Mobile Phase: Gradient elution. Mobile Phase A: 0.02 M Ammonium Acetate in water (pH 5.2). Mobile Phase B: Acetonitrile.
-
Causality: The polar-embedded phase prevents "dewetting" (phase collapse) in the highly aqueous conditions necessary to retain the polar 4-(Ethylamino)phenol. The pH of 5.2 ensures the amine is partially protonated for retention, while the acetate buffer prevents tailing.
-
Self-Validation Check: Monitor the Peak Symmetry Factor (
). If , it indicates column voiding or active silanol exposure, invalidating the run.
Step 4: Detection and Quantification
-
Action: Monitor via DAD at 235 nm (quantification) and 280 nm (confirmation).
-
Causality: 235 nm provides the maximum molar absorptivity for the conjugated aromatic ring of the aminophenol.
-
Self-Validation Check: The software must calculate a spectral match score against the reference standard library. A score < 990 indicates peak impurity (co-elution), triggering a requirement to adjust the gradient.
Workflow Visualization
Below is the logical workflow for the self-validating extraction and analysis of 4-(Ethylamino)phenol.
Fig 1: Self-validating extraction and analytical workflow for 4-(Ethylamino)phenol.
Conclusion
Quantifying 4-(Ethylamino)phenol in oxidative hair dyes requires a deep understanding of the molecule's chemical vulnerabilities. While UHPLC-MS/MS provides exceptional sensitivity for trace analysis, a meticulously optimized RP-HPLC-DAD method utilizing polar-embedded columns and robust antioxidant extraction remains the most reliable and cost-effective approach for formulation quality control. By implementing the self-validating checks outlined above, analytical scientists can ensure absolute data integrity and regulatory compliance.
References
- Source: National Institutes of Health (NIH)
- Title: Fast Analysis of Hair Dyes Using an Agilent Poroshell 120 Bonus-RP Column by UHPLC and LC/MS/MS Source: Agilent Technologies URL
- Source: European Commission (europa.eu)
Sources
GC-MS Analysis of 4-(Ethylamino)phenol Degradation: A Comparative Technical Guide
Topic: GC-MS analysis of 4-(Ethylamino)phenol degradation products Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]
4-(Ethylamino)phenol (also known as
For researchers in drug development and stability testing, the analytical challenge lies in distinguishing the parent secondary amine from its primary amine degradation product (4-aminophenol) and its oxidized quinoid forms. While LC-MS is often the default for biological matrices, GC-MS remains the superior choice for structural elucidation of degradation mechanisms due to the reproducibility of Electron Ionization (EI) fragmentation patterns and high chromatographic resolution of structural isomers.
This guide provides a self-validating protocol for the GC-MS analysis of 4-(Ethylamino)phenol degradation, contrasting it with LC-MS alternatives and detailing the specific derivatization chemistry required for robust quantification.
Degradation Chemistry & Target Analytes[9]
Understanding the analyte's behavior is the prerequisite for method design. 4-(Ethylamino)phenol degrades via two primary pathways: Oxidative Dealkylation and Quinone Imine Formation .
The Degradation Pathway
The molecule possesses both a phenolic hydroxyl group and a secondary amine.
-
Oxidation: The initial loss of two electrons and two protons yields
-ethyl-1,4-benzoquinone imine. This species is highly reactive and electrophilic. -
Hydrolysis: The imine bond hydrolyzes to release ethylamine and form 1,4-Benzoquinone .
-
Dealkylation: Oxidative attack on the ethyl group can cleave the C-N bond, reverting the molecule to 4-Aminophenol , which subsequently oxidizes to 1,4-Benzoquinone .
Visualization of Signaling Pathways
Figure 1: Proposed degradation pathways of 4-(Ethylamino)phenol leading to quinone and dealkylated species.
Comparative Analysis: GC-MS vs. LC-MS[1][6][10][11]
Why choose GC-MS when LC-MS allows direct injection? The decision rests on the need for spectral libraries and resolution.
| Feature | GC-MS (Recommended) | LC-MS (Alternative) | Causality / Rationale |
| Analyte Identification | Superior (NIST Library Match) | Good (Requires MS/MS) | GC-EI spectra are standardized, allowing definitive ID of unknown degradation byproducts without reference standards. |
| Separation Efficiency | High (Capillary Columns) | Moderate | GC capillary columns offer higher peak capacity for separating structural isomers (e.g., ortho- vs. para- substituted phenols). |
| Sample Preparation | Complex (Derivatization required) | Simple (Dilute & Shoot) | 4-(Ethylamino)phenol has polar -OH and -NH groups that cause peak tailing in GC. Derivatization is mandatory. |
| Sensitivity (LOD) | High (pg range) | High (pg range) | Both are sensitive, but GC-MS background noise is often lower for small molecules. |
| Throughput | Moderate (20-30 min run) | High (5-10 min run) | LC-MS is faster, but GC-MS provides more structural data per run. |
Verdict: Use GC-MS for stability indication and identifying unknown degradants. Use LC-MS for high-throughput routine quantification of known impurities in biological fluids.
Experimental Protocol: Self-Validating GC-MS Workflow
This protocol utilizes Silylation to block active protic sites (-OH, -NH), rendering the analytes volatile and thermally stable.[2]
Reagents & Materials
-
Derivatization Agent: BSTFA (
-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane). Why: TMCS acts as a catalyst to silylate sterically hindered secondary amines. -
Solvent: Anhydrous Pyridine or Ethyl Acetate. Why: Pyridine acts as an acid scavenger; Ethyl Acetate is a general solvent if moisture is strictly controlled.
-
Internal Standard: Naphthalene-d8 or Phenanthrene-d10.
Step-by-Step Methodology
-
Sample Extraction:
-
Dissolve 10 mg of sample in 10 mL Ethyl Acetate.
-
Critical Step: If the sample is aqueous, perform Liquid-Liquid Extraction (LLE) at pH 7.0 to ensure the amine is neutral (extractable).
-
-
Derivatization (The "Gold Standard"):
-
Transfer 100 µL of extract to a GC vial.
-
Add 50 µL of BSTFA + 1% TMCS .
-
Add 50 µL of Anhydrous Pyridine .
-
Incubate: Heat at 70°C for 30 minutes .
-
Causality: The secondary amine in the ethylamino group is less reactive than the phenol. Heat is required to drive the reaction to completion (forming the di-TMS derivative). Incomplete derivatization leads to split peaks.
-
-
GC-MS Acquisition:
-
Instrument: Agilent 7890/5977 or equivalent single quadrupole.
-
Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).
-
Inlet: Split mode (10:1), 260°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp 1: 15°C/min to 300°C.
-
Final: 300°C (hold 5 min).
-
-
MS Source: EI mode (70 eV), 230°C. Scan range 40–450
.
-
Workflow Visualization
Figure 2: Optimized sample preparation and analysis workflow for N-ethyl-4-aminophenol.
Results Interpretation & Troubleshooting
Expected Mass Spectra
-
Parent (Di-TMS derivative): The molecular ion (
) will be at 281 (Parent MW 137 + 2×72). Expect a base peak at (loss of methyl from TMS). -
4-Aminophenol (Di-TMS derivative):
at 253. -
1,4-Benzoquinone:
at 108. Note: Quinones do not derivatize easily with BSTFA and may appear as underivatized peaks or reduce to hydroquinone-TMS.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Split Peaks | Incomplete derivatization of the secondary amine. | Increase incubation time to 60 min or temperature to 80°C. Ensure reagents are fresh (moisture sensitive). |
| Tailing Peaks | Active sites in the inlet liner. | Use deactivated glass wool liners. Replace liner if dirty. |
| Missing Quinone Peak | Volatility loss or thermal degradation. | 1,4-Benzoquinone is very volatile. Analyze underivatized sample fraction at lower initial oven temp (40°C). |
References
-
NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library (NIST 23). National Institute of Standards and Technology. [Link]
-
PubChem. (2023). 4-(Ethylamino)phenol Compound Summary. National Center for Biotechnology Information. [Link]
-
Agilent Technologies. (2020). GC/MS Analysis of Impurities in Pharmaceutical Products. Application Note. [Link]
Sources
Spectroscopic Characterization of 4-(Ethylamino)phenol: A Comparative Technical Guide
Topic: Spectroscopic Characterization (NMR/IR) of 4-(Ethylamino)phenol Type: Publish Comparison Guide
Executive Summary
4-(Ethylamino)phenol (CAS: 659-34-7), also known as
This guide provides a rigorous spectroscopic comparison of 4-(Ethylamino)phenol against its primary precursors and derivatives. For researchers, the challenge lies not just in identification, but in distinguishing this secondary amine from the primary amine (4-aminophenol) and the tertiary amine (
Comparative Spectroscopic Analysis
To ensure purity and identity, one must distinguish 4-(Ethylamino)phenol from its structural "neighbors." The following table contrasts the key spectral features of the target molecule against its most common contaminants and analogs.
Table 1: Spectral Fingerprint Comparison
| Feature | 4-(Ethylamino)phenol (Target) | 4-Aminophenol (Precursor) | Paracetamol (Analogue) | |
| Structure Type | Secondary Amine | Primary Amine | Amide | Tertiary Amine |
| IR: N-H Stretch | Single weak band (~3350-3400 cm⁻¹) | Doublet (Sym/Asym, ~3300 & 3400 cm⁻¹) | Single band (~3300 cm⁻¹) | None |
| IR: C=O[1] Stretch | None | None | Strong (~1650 cm⁻¹) | None |
| Ethyl Pattern: Quartet (~3.0 ppm) + Triplet (~1.1 ppm) | None | Singlet ( | Two Ethyls: Quartet (~3.3 ppm) + Triplet (~1.0 ppm) | |
| 2 Exchangeable Signals (1 NH, 1 OH) | 3 Exchangeable Protons ( | 2 Exchangeable Signals (1 NH, 1 OH) | 1 Exchangeable Signal (OH only) |
Detailed Characterization Protocols
A. Nuclear Magnetic Resonance ( H NMR)
The
Solvent Selection Strategy
-
Recommended: DMSO-
-
Causality: DMSO is a polar aprotic solvent that forms strong hydrogen bonds with the phenolic -OH and amine -NH protons. This slows down proton exchange, often allowing these signals to appear as distinct, broad singlets rather than disappearing or merging with the water peak, which commonly occurs in
or . -
Benefit: Enables integration of the NH proton (1H) to confirm secondary amine status.
-
Signal Assignment (in DMSO-
)
-
The Ethyl Signature (High Field):
-
1.15 ppm (Triplet,
Hz, 3H): Corresponds to the methyl protons ( ). -
2.95 - 3.05 ppm (Quartet,
Hz, 2H): Corresponds to the methylene protons ( ). -
Diagnostic Check: The integration ratio must be exactly 3:2. If the quartet integrates higher relative to the aromatic ring, suspect
-diethyl contamination.
-
1.15 ppm (Triplet,
-
The Aromatic Region (Mid Field):
- 6.35 - 6.45 ppm (Doublet, 2H, Ortho to N): Upfield due to the strong electron-donating effect of the ethylamino group.
- 6.55 - 6.65 ppm (Doublet, 2H, Ortho to O): Slightly downfield relative to the N-ortho protons.
-
Pattern: This creates a classic AA'BB' roofing pattern characteristic of para-disubstituted benzenes.
-
Exchangeable Protons:
- ~4.5 - 5.0 ppm (Broad s, 1H): Amine N-H.
- ~8.3 - 8.8 ppm (Broad s, 1H): Phenolic O-H.
B. Infrared Spectroscopy (FT-IR)
IR is the rapid screening tool for this compound, particularly for monitoring the disappearance of the primary amine precursor.
Key Diagnostic Bands
-
N-H Stretching (3300–3400 cm⁻¹):
-
Critical Distinction: 4-Aminophenol (primary amine) exhibits two spikes (symmetric and asymmetric stretch). 4-(Ethylamino)phenol (secondary amine) exhibits only one weak spike, often superimposed on the broad O-H stretch.
-
-
O-H Stretching (3200–3500 cm⁻¹):
-
Broad, intense band due to intermolecular hydrogen bonding.
-
-
C-N Stretching (1250–1310 cm⁻¹):
-
Strong absorption corresponding to the
bond. The shift from primary to secondary amine causes a subtle frequency increase, but this is less diagnostic than the N-H region.
-
Visualized Workflows
Diagram 1: Structural Elucidation Logic
This decision tree illustrates the logical flow for confirming the identity of 4-(Ethylamino)phenol using combined spectral data.
Caption: Logical workflow for distinguishing 4-(Ethylamino)phenol from primary amine precursors and tertiary amine byproducts.
Diagram 2: Experimental Protocol Workflow
A self-validating protocol for sample preparation to avoid oxidative degradation (browning) which interferes with spectral quality.
Caption: Sample preparation protocol emphasizing the mitigation of oxidative degradation artifacts.
Experimental Methodologies
Protocol 1: NMR Sample Preparation
Objective: Obtain a high-resolution spectrum with visible exchangeable protons.
-
Mass: Weigh ~10 mg of 4-(Ethylamino)phenol.
-
Solvent: Add 0.6 mL of DMSO-
(99.9% D).-
Note: Avoid
if the sample is the hydrochloride salt, as solubility will be poor. For the free base, is acceptable but exchangeable protons may broaden.
-
-
Reference: Ensure solvent contains 0.03% TMS (Tetramethylsilane) for 0.00 ppm calibration.
-
Acquisition: Standard proton parameters (Spectral width ~12 ppm, 30° pulse angle).
Protocol 2: IR Sample Preparation (KBr Pellet)
Objective: Clear resolution of the N-H region.
-
Ratio: Mix 1-2 mg of sample with ~100 mg of dry spectroscopic grade KBr.
-
Grinding: Grind to a fine powder in an agate mortar. Do not over-grind if the sample is hydrated, but 4-(Ethylamino)phenol is typically anhydrous.
-
Compression: Press at 10 tons for 1-2 minutes to form a transparent pellet.
-
Blank: Run a background scan with a pure KBr pellet to subtract moisture interference.
References
-
National Institute of Standards and Technology (NIST). Phenol, 4-amino- (IR Spectrum). NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. 4-(Ethylamino)phenol (Compound Summary). National Library of Medicine. Available at: [Link]
-
Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 2010, 29(9), 2176–2179. Available at: [Link]
Sources
A Comparative Analysis of N-Ethyl vs. N-Methyl Aminophenols as Antioxidant Agents
Introduction
Aminophenols are a critical class of aromatic compounds recognized for their potent antioxidant properties, which stem from their ability to donate hydrogen atoms or electrons to neutralize damaging free radicals.[1][2] This function is crucial in mitigating oxidative stress, a phenomenon implicated in a wide array of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.[3] The antioxidant capacity of aminophenols is principally dictated by the hydroxyl (-OH) and amino (-NH2) functional groups attached to the aromatic ring.[1][4] The strategic placement and chemical nature of additional substituents can further modulate this activity. This guide provides an in-depth comparison of the antioxidant properties of two closely related aminophenol subgroups: N-ethylaminophenols and N-methylaminophenols. We will explore the underlying chemical mechanisms, present comparative experimental data, and provide detailed protocols for key antioxidant assays to empower researchers in their pursuit of novel antioxidant agents.
Mechanistic Underpinnings of Antioxidant Action: The Role of the N-Alkyl Substituent
The primary antioxidant mechanism for aminophenols involves the donation of a hydrogen atom from either the hydroxyl or the amino group to a free radical, thereby quenching its reactivity.[1] The stability of the resulting aminophenoxyl radical is a key determinant of the compound's antioxidant efficacy. For ortho- and para-aminophenols, this stability is enhanced through the delocalization of the unpaired electron across the aromatic ring, forming stable quinone-imine or similar resonance structures.[1] The meta-isomers are notably less active as they lack this stabilization pathway.[1]
The introduction of an alkyl group (like methyl or ethyl) at the nitrogen atom (N-substitution) directly influences the molecule's antioxidant potential through electronic effects. Specifically, alkyl groups are electron-donating and exert a positive inductive effect (+I), which pushes electron density towards the aromatic ring. This increased electron density on the nitrogen atom facilitates the donation of a hydrogen atom or an electron to a free radical.
Theoretically, an N-ethyl group should be a more potent electron-donating group than an N-methyl group.[5][6] This is because the ethyl group has an additional methyl group, which contributes to a stronger overall inductive effect.[6] This enhanced electron-donating character is expected to increase the hydrogen-donating ability of the N-H group and, consequently, enhance the antioxidant activity of N-ethylaminophenols compared to their N-methyl counterparts. Some studies on p-alkylaminophenols have shown that increasing the alkyl chain length can indeed enhance antioxidative activity.[7]
Comparative Evaluation of Antioxidant Capacity
To objectively compare the antioxidant potential of N-ethyl vs. N-methyl aminophenols, several standardized in vitro assays are employed. The most common of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.[1][8]
DPPH Radical Scavenging Activity
The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[9][10] This process neutralizes the radical and leads to a color change from deep violet to pale yellow, which is monitored spectrophotometrically.[9][10] The activity is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates greater antioxidant activity.
| Compound | Isomer Position | Reported IC50 (µM) - Representative Data |
| N-Methylaminophenol | para | Data suggests high reactivity, but specific comparative IC50 values with the N-ethyl equivalent are not readily available in the provided search results. p-Aminophenol itself is a potent scavenger.[2][4] |
| N-Ethylaminophenol | para | Expected to have a lower IC50 than the N-methyl analog due to the stronger +I effect of the ethyl group, though direct comparative data is sparse. Studies on longer alkyl chains suggest this trend.[7] |
| 2-Aminophenol | ortho | Exhibits particularly high activity.[8] |
| 4-Aminophenol | para | Exhibits potent radical scavenging activity.[1] |
| 3-Aminophenol | meta | Significantly less active.[1] |
Note: The table above is illustrative. Direct, side-by-side experimental comparisons of N-ethyl and N-methyl aminophenol isomers under identical conditions are not extensively documented in the initial search results. The expected trend is based on established chemical principles.
ABTS Radical Cation Scavenging Activity
The ABTS assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[11] The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically at 734 nm.[11][12] This assay is applicable to both hydrophilic and lipophilic compounds.[13]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[14][15] This reduction results in the formation of a blue-colored complex, and the intensity of the color is proportional to the antioxidant's reducing power.[3][16] The results are typically expressed as Fe²⁺ equivalents.[14]
Experimental Protocols
For researchers aiming to conduct their own comparative studies, the following detailed protocols for the DPPH, ABTS, and FRAP assays are provided.
Protocol 1: DPPH Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The purple DPPH solution becomes decolorized, and the change in absorbance at 517 nm is measured.[9][10]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (Analytical Grade)
-
Test compounds (N-ethyl and N-methyl aminophenols)
-
Reference antioxidant (e.g., Trolox, Ascorbic Acid)
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.
-
Preparation of Test and Reference Solutions: Prepare a series of dilutions of the test compounds and the reference antioxidant in methanol.
-
Assay:
-
In a 96-well plate, add 100 µL of the various concentrations of the test/reference compounds to different wells.
-
Add 100 µL of the methanolic DPPH solution to each well.
-
A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. After incubation, measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(A_blank - A_sample) / A_blank] x 100
-
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
-
IC50 Determination: Plot the % inhibition against the concentration of the antioxidant. The IC50 value is the concentration that causes 50% inhibition.
Protocol 2: ABTS Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The decolorization of the pre-formed blue-green radical solution is monitored spectrophotometrically at 734 nm.[11][17]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate or Ammonium persulfate
-
Ethanol or Phosphate-buffered saline (PBS)
-
Test compounds and reference antioxidant (Trolox)
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Preparation of ABTS•+ Working Solution: Before use, dilute the stock ABTS•+ solution with ethanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[12]
-
Assay:
-
Add a small volume (e.g., 10-20 µL) of the test/reference compound at various concentrations to a cuvette or microplate well.
-
Add a larger volume (e.g., 180-200 µL) of the ABTS•+ working solution.
-
-
Incubation and Measurement: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).[12] Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay measures the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH.[16] This reduction results in an intense blue color, which is measured at 593 nm.[16]
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compounds and Ferrous sulfate (FeSO₄) for standard curve
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[16] Warm this solution to 37°C before use.
-
Assay:
-
Add a small volume (e.g., 10 µL) of the test sample, standard (FeSO₄), or blank to a microplate well.
-
Add a larger volume (e.g., 220 µL) of the pre-warmed FRAP reagent to each well.[16]
-
-
Incubation and Measurement: Incubate the plate at 37°C. Take absorbance readings at 593 nm after a set time (e.g., 4-6 minutes) and potentially monitor kinetically.[15][16]
-
Calculation: Create a standard curve using the FeSO₄ solutions. The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as µM Fe²⁺ equivalents.
Structural and Mechanistic Visualizations
To better understand the processes described, the following diagrams illustrate the core antioxidant mechanism and a typical experimental workflow.
Caption: General mechanism of an N-alkylaminophenol neutralizing a free radical via Hydrogen Atom Transfer (HAT).
Caption: A simplified workflow for the DPPH radical scavenging assay.
Conclusion and Future Directions
Based on fundamental principles of physical organic chemistry, N-ethylaminophenols are predicted to exhibit superior antioxidant activity compared to their N-methyl counterparts due to the stronger electron-donating nature of the ethyl group.[5][6] While direct comparative studies are not abundant, this structure-activity relationship provides a strong rationale for prioritizing N-ethyl derivatives in the design of novel antioxidant agents.
Future research should focus on direct, systematic comparisons of a series of N-alkylaminophenol isomers (ortho, meta, and para) using a battery of standardized antioxidant assays. Such studies would provide definitive quantitative data to confirm the hypothesized trend and would be invaluable for developing quantitative structure-activity relationship (QSAR) models.[18] Furthermore, investigating these compounds in more complex biological systems, such as cell cultures and lipid peroxidation models, will be essential to validate their potential as therapeutic agents against oxidative stress-related diseases.
References
- Arbor Assays. (2016, September 1). FRAP - Measuring antioxidant potential.
- Abcam. FRAP Assay Kit -Ferric Reducing Antioxidant Power Assay ab234626.
- Benchchem. Application Note and Protocol: Standard Operating Procedure for ABTS Radical Scavenging Assay.
- Assay Genie. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).
- Bio-protocol. ABTS Radical Scavenging Assay.
- Cosmo Bio USA. FRAP Antioxidant Capacity Assay Kit Manual.
- Yu, J., et al. (2017). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. Journal of Food Science and Technology, 54(13), 4332–4341.
- MDPI. (2025, September 21). Analysis of the Antioxidant Capacity of Whole-Fruit Tomato Powder Using the Ferric Reducing Antioxidant Power (FRAP)
- MDPI. (2024, March 1). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols.
- Scribd. ABTS Radical Scavenging Assay Method.
- Solarbio. ABTS Tree Radical Scavenging Activity Assay Kit.
- Benchchem.
- Amerigo Scientific.
- ResearchGate. (2025, August 5). Inductive effect of methyl group in the light of HMO and DFT methods.
- ResearchGate. (2025, August 9). Antioxidant activities of phenols in different solvents using DPPH assay.
- Volkova, V. A., et al. (2021). Mechanism of the Antioxidant Activity and Structure–Activity Relationship of N-Monosubstituted Amino Acid Derivatives of Fullerene С60. Russian Journal of Bioorganic Chemistry, 47(3), 648-657.
- ResearchGate. (2018, September 18). Theoretical and experimental analysis of the antioxidant features of substituted phenol and aniline model compounds.
- MDPI. (2023, July 26). DPPH Radical Scavenging Assay.
- ResearchGate. (2025, October 9). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds.
- Lee, Y. J., et al. (2003). Enhancement of antioxidant activity of p-alkylaminophenols by alkyl chain elongation. Bioorganic & Medicinal Chemistry Letters, 13(14), 2359-2362.
- Quora. (2017, April 11).
- Chemistry Stack Exchange. (2016, February 26).
- Fukuhara, K., et al. (2008). Effect of methyl substitution on the antioxidative property and genotoxicity of resveratrol. Chemical Research in Toxicology, 21(2), 282-287.
- PubMed. Quantitative structure-activity relationship analysis of phenolic antioxidants.
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A Comparative Guide to Purity Validation of 4-(Ethylamino)phenol Using Thin-Layer Chromatography
For researchers, scientists, and drug development professionals, ensuring the purity of chemical entities is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison for validating the purity of 4-(Ethylamino)phenol, a key intermediate in various synthetic pathways. We will focus on a robust Thin-Layer Chromatography (TLC) method, contextualizing its performance against alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Our approach is grounded in the principles of scientific integrity, providing not just a protocol, but a framework for understanding and validating the chosen methodology in line with regulatory expectations.
The Analytical Challenge: Characterizing 4-(Ethylamino)phenol and Its Potential Impurities
4-(Ethylamino)phenol (C₈H₁₁NO, M.W. 137.18 g/mol ) is an aromatic compound containing both a weakly acidic phenolic hydroxyl group and a weakly basic secondary amino group. Its purity is critical, as even trace impurities can lead to unwanted side reactions, altered biological activity, or misleading analytical results.
Potential impurities in 4-(Ethylamino)phenol often stem from its synthesis. Common synthetic routes, such as the ethylation of 4-aminophenol or the reduction of a corresponding nitro-precursor, can introduce specific impurities. These may include:
-
Unreacted Starting Materials: Such as 4-aminophenol or a nitro-aromatic precursor.
-
Over-Alkylated Products: For instance, N,N-diethyl-4-aminophenol.
-
Isomeric Impurities: Positional isomers like 2- or 3-(ethylamino)phenol.
-
Degradation Products: Oxidation of the phenol or amine can lead to colored impurities.
A reliable purity validation method must be able to resolve 4-(Ethylamino)phenol from these and other potential process-related impurities.
Thin-Layer Chromatography: A Versatile and Accessible Purity Assessment Tool
TLC is a planar chromatographic technique that offers a rapid, cost-effective, and versatile method for separating components in a mixture.[1][2] Its simplicity and the ability to run multiple samples in parallel make it an excellent choice for in-process monitoring and final purity checks.[1][2]
The separation in TLC is governed by the differential partitioning of analytes between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or mixture of solvents).[2] The choice of these two phases is critical for achieving effective separation.
A Validated TLC Protocol for 4-(Ethylamino)phenol
This protocol is designed to be a self-validating system, incorporating principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures.[3][4][5][6]
1. Materials and Reagents:
-
TLC Plates: Silica gel 60 F₂₅₄ pre-coated aluminum plates. The F₂₅₄ indicator allows for visualization under UV light.
-
Mobile Phase: A freshly prepared mixture of Chloroform: Acetone: Ammonia (25%) in a volume ratio of 8:2:0.1.
-
Reference Standard: A well-characterized, high-purity standard of 4-(Ethylamino)phenol.
-
Sample Solution: A solution of the 4-(Ethylamino)phenol batch to be tested, prepared in ethanol (e.g., 1 mg/mL).
-
Visualization Reagents:
-
UV lamp (254 nm)
-
Iodine chamber
-
Ferric chloride spray (2% in ethanol)
-
2. Experimental Workflow:
Figure 1: Step-by-step workflow for the TLC analysis of 4-(Ethylamino)phenol.
Step-by-Step Methodology:
-
Chamber Saturation: Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and close the chamber. Allow the chamber to saturate for at least 15 minutes to ensure a uniform solvent vapor environment, which is crucial for reproducible results.
-
Plate Preparation: With a pencil, lightly draw a starting line about 1 cm from the bottom of the TLC plate.
-
Sample Application: Using a capillary tube, carefully spot small, concentrated spots of the reference standard and the test sample solution onto the starting line. Ensure the spots are small and do not spread.
-
Plate Development: Place the spotted TLC plate into the saturated chamber, ensuring the starting line is above the solvent level. Close the chamber and allow the mobile phase to ascend the plate until it is about 1 cm from the top.
-
Plate Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualization:
-
UV Light: View the dried plate under a UV lamp at 254 nm. Aromatic compounds will appear as dark spots against a fluorescent green background.[7] Circle any visible spots with a pencil.
-
Iodine Vapor: Place the plate in a chamber containing a few crystals of iodine. Most organic compounds will reversibly absorb the iodine vapor, appearing as brown spots.[7]
-
Ferric Chloride Spray: In a fume hood, lightly spray the plate with the ferric chloride solution. Phenolic compounds will react to form colored complexes, often purple or blue.[1][7]
-
-
Analysis: Calculate the Retardation factor (Rf) for the principal spot in the reference and sample lanes, as well as for any impurity spots.
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The presence of any secondary spots in the sample lane indicates impurities. The intensity and Rf value of these spots relative to the main spot provide a semi-quantitative measure of purity.
Causality Behind Experimental Choices
-
Stationary Phase (Silica Gel): Silica gel is a polar adsorbent. 4-(Ethylamino)phenol, with its polar hydroxyl and amino groups, will interact with the silica gel via hydrogen bonding.
-
Mobile Phase Composition:
-
Chloroform: A relatively non-polar solvent that acts as the main eluent.
-
Acetone: A more polar solvent that increases the overall polarity of the mobile phase, helping to move the polar analytes up the plate.
-
Ammonia: A small amount of a basic modifier is added to prevent "tailing" of the basic amino group. It does this by saturating the acidic sites on the silica gel, ensuring a more symmetrical spot shape.
-
-
Sequential Visualization: Using multiple visualization techniques is crucial. UV light is non-destructive and excellent for aromatic compounds.[7] Iodine is a general-purpose reagent, while ferric chloride is highly specific for the phenolic group, providing confirmatory evidence.[1][7]
Comparative Analysis: TLC vs. HPLC and GC
While TLC is a powerful tool, it is essential to understand its performance in the context of other chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are instrumental methods that offer higher resolution and quantitative capabilities.
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation on a planar stationary phase with a liquid mobile phase.[2] | Separation in a packed column with a high-pressure liquid mobile phase.[2][8] | Separation in a column with a gaseous mobile phase for volatile compounds.[8][9] |
| Typical Throughput | High (multiple samples per plate) | Moderate to High (with autosampler) | Moderate to High (with autosampler) |
| Cost | Low (minimal equipment and solvent usage) | High (instrumentation, high-purity solvents) | High (instrumentation, gases) |
| Resolution | Moderate | High to Very High | Very High |
| Quantification | Semi-quantitative (by spot size/intensity) or Quantitative (with densitometer) | Highly Quantitative | Highly Quantitative |
| Sensitivity (LOD/LOQ) | Lower (µg-ng range) | High (ng-pg range)[10] | Very High (pg-fg range, especially with MS)[11] |
| Suitability for 4-(Ethylamino)phenol | Excellent for rapid purity checks. | Excellent for high-resolution separation and precise quantification.[12][13] | Requires derivatization to increase volatility and thermal stability; less direct.[11] |
| Validation Complexity | Simpler, but requires careful control of conditions. | Complex, requires adherence to stringent validation protocols (e.g., ICH Q2(R1)).[12][14] | Complex, similar to HPLC, with added considerations for volatility.[15] |
In-depth Comparison
-
HPLC as an Alternative: For rigorous quantitative analysis, a reverse-phase HPLC method would be the gold standard. A typical setup might involve a C18 column with a mobile phase of acetonitrile and a phosphate buffer.[12][13] This would provide superior separation of closely related impurities and allow for precise quantification with a UV detector.[10][12] However, HPLC requires significant capital investment and longer analysis times per sample compared to TLC.[8]
-
GC as an Alternative: GC is generally best suited for volatile and thermally stable compounds.[9][16] Direct analysis of 4-(Ethylamino)phenol by GC can be challenging due to its polarity and potential for thermal degradation. Derivatization, such as silylation of the hydroxyl and amino groups, would likely be necessary to produce a volatile and stable derivative suitable for GC analysis.[11] While GC-MS can offer unparalleled sensitivity and structural information, the added sample preparation step makes it less convenient for routine purity checks compared to TLC or HPLC.[15]
Logical Framework for Method Selection
Figure 2: Decision tree for selecting the appropriate chromatographic method.
Conclusion: An Integrated Approach to Purity Validation
For the comprehensive purity validation of 4-(Ethylamino)phenol, a multi-tiered approach is often most effective. Thin-Layer Chromatography serves as an invaluable, cost-effective tool for rapid screening, reaction monitoring, and preliminary purity assessment due to its high throughput and simplicity. When high-resolution separation and precise quantification are required, such as for final product release or stability testing, High-Performance Liquid Chromatography is the superior choice. Gas Chromatography, while powerful, is generally less practical for this specific analyte unless there is a specific need to analyze volatile impurities or when derivatization is a viable option.
By understanding the principles behind each technique and validating the chosen method according to established guidelines like ICH Q2(R1), researchers can ensure the quality and integrity of their work, leading to more reliable and reproducible scientific outcomes.
References
Sources
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- 8. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 9. imgroupofresearchers.com [imgroupofresearchers.com]
- 10. Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 13. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
- 15. irjet.net [irjet.net]
- 16. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
A Comparative Guide to the Detection of 4-(Ethylamino)phenol in Environmental Water Samples
The presence of 4-(Ethylamino)phenol (4-EAP) in environmental water sources is a growing concern for researchers and regulatory bodies. As a metabolite of various industrial chemicals and pharmaceuticals, its detection at trace levels is critical for assessing water quality and ensuring environmental safety. This guide provides an in-depth comparison of prevalent analytical methodologies for quantifying 4-EAP in complex aqueous matrices, offering field-proven insights for drug development professionals, scientists, and researchers.
The Challenge: Why Detecting 4-(Ethylamino)phenol is Not Trivial
Phenolic compounds, including 4-EAP, are notoriously challenging to extract and quantify in environmental samples.[1] Their polarity gives them an affinity for acidic water, making traditional liquid-liquid extraction (LLE) methods difficult and often inefficient.[1] Furthermore, the complex matrix of environmental waters (e.g., river water, wastewater) contains a multitude of interfering substances that can mask the signal of the target analyte, necessitating robust sample preparation and highly selective analytical techniques.
This guide will navigate these challenges by comparing three primary analytical approaches: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Sensors. We will delve into the causality behind experimental choices for each method, from sample preparation to final detection, and provide supporting data to guide your selection.
Core Analytical Techniques: A Head-to-Head Comparison
The choice of analytical method is a critical decision dictated by the required sensitivity, selectivity, sample throughput, cost, and the specific nature of the water matrix. Below, we compare the most effective techniques for 4-EAP detection.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of moderately polar, non-volatile compounds like 4-EAP. Its versatility, robustness, and wide range of detector options make it a preferred method for many environmental laboratories.
Principle of Operation: HPLC separates compounds in a liquid sample by pumping the sample through a column packed with a solid adsorbent material (the stationary phase). A liquid (the mobile phase) carries the sample through the column, and different compounds travel at different speeds based on their chemical interactions with the stationary and mobile phases, leading to separation.
Key to Success: Sample Preparation via Solid-Phase Extraction (SPE)
Given the challenges of LLE, Solid-Phase Extraction (SPE) has become the gold standard for preparing water samples for HPLC analysis of phenolic compounds.[2] SPE offers significant advantages, including higher analyte recovery, reduced consumption of hazardous organic solvents, and the ability to be automated for higher throughput.[2]
-
Causality of Sorbent Choice: For phenolic compounds like 4-EAP, which can be partially positive, mixed-mode SPE cartridges combining strong cation exchange (SCX) with a hydrophobic-lipophilic balanced (HLB) or divinylbenzene (DVB) sorbent are highly effective.[1] The SCX media captures the analyte via strong electrostatic interactions, while the HLB/DVB media retains it through hydrophobic interactions, providing a more comprehensive extraction than single-mode sorbents like C18.[1][2]
Experimental Workflow: HPLC-UV Analysis
The following diagram and protocol outline a typical workflow for analyzing 4-EAP in water using SPE and HPLC with UV detection.
Caption: General workflow for SPE-HPLC-UV analysis of 4-EAP.
Detailed Protocol: SPE-HPLC-UV
-
Sample Preparation:
-
Collect 500 mL of the water sample.
-
Acidify the sample to a pH of approximately 3 using sulfuric or phosphoric acid to ensure the stability of the phenolic compounds.[3]
-
Condition a mixed-mode SPE cartridge (e.g., Oasis WAX) with methanol followed by acidified water.[4]
-
Load the entire water sample through the cartridge at a steady flow rate.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the trapped 4-EAP with a suitable solvent like methanol.[3]
-
-
Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the HPLC mobile phase.
-
Inject the reconstituted sample into an HPLC system equipped with a C18 or mixed-mode stationary phase column.[5]
-
Use a mobile phase, such as an aqueous phosphate buffer and methanol gradient, to achieve separation.[5]
-
Detect the analyte using a UV detector, typically around 280-285 nm.[5][6]
-
Quantify the concentration based on a calibration curve prepared from 4-EAP standards.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative that combines the superior separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[7][8] It is particularly useful for confirming the identity of analytes and for achieving very low detection limits.
Principle of Operation: In GC-MS, a sample is vaporized and injected into a long, thin capillary column.[8] An inert carrier gas (like helium) pushes the vaporized compounds through the column, where they separate based on their boiling points and interactions with the column's stationary phase.[7] As each separated compound exits the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" that allows for definitive identification and quantification.[7]
Key to Success: Derivatization
A significant challenge for analyzing polar compounds like 4-EAP with GC is their low volatility. To overcome this, a derivatization step is often required.[9] This chemical reaction converts the polar hydroxyl and amino groups into less polar, more volatile derivatives (e.g., by silylation or acetylation), making them suitable for GC analysis.[9][10]
-
Causality of Derivatization: Silylation, for instance, replaces the active hydrogen on the hydroxyl and amino groups with a trimethylsilyl (TMS) group.[9] This transformation reduces the compound's polarity and boiling point, leading to better peak shape and thermal stability during GC analysis.
Experimental Workflow: GC-MS Analysis
Caption: General workflow for GC-MS analysis including derivatization.
Detailed Protocol: SPME-GC-MS
-
Sample Preparation:
-
Extract 4-EAP from the water sample using an appropriate method like Solid-Phase Microextraction (SPME), which is a solvent-free alternative to traditional SPE.[2][11]
-
Dry the extract thoroughly.
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat the mixture to complete the reaction.
-
-
Analysis:
-
Inject a small volume of the derivatized sample into the GC-MS system.
-
Use a temperature-programmed oven to separate the compounds on a suitable capillary column (e.g., DB-5MS).
-
Operate the mass spectrometer in both full scan mode (to identify the compound) and selected ion monitoring (SIM) mode (for sensitive quantification).
-
Identify 4-EAP by its retention time and the fragmentation pattern in its mass spectrum.
-
Quantify using a calibration curve prepared from derivatized standards.
-
Electrochemical Sensors
Electrochemical methods represent a rapidly advancing frontier for the in-situ, real-time monitoring of pollutants.[12] These sensors offer high sensitivity, portability, and simplicity, making them ideal for field applications where rapid screening is necessary.
Principle of Operation: Electrochemical sensors work by measuring the change in electrical current or potential when the target analyte (4-EAP) undergoes an oxidation or reduction reaction at the surface of a specially designed electrode.[12] The magnitude of the current is directly proportional to the concentration of the analyte.
Key to Success: Electrode Modification
The performance of an electrochemical sensor is critically dependent on the material used for the working electrode. Bare electrodes often suffer from low sensitivity and fouling.[13] To enhance performance, electrodes are modified with nanomaterials like graphene, metal oxides, or zeolitic imidazolate frameworks (ZIFs).[12][14][15]
-
Causality of Modification: Materials like ZIF-L and ionic liquids create a composite electrode with a larger surface area and superior electrocatalytic properties.[12] This enhances the electron transfer rate for the oxidation of 4-EAP, resulting in a significantly amplified signal (higher peak current) and a lower detection limit.[12]
Experimental Workflow: Voltammetric Analysis
Caption: Workflow for electrochemical detection of 4-EAP.
Detailed Protocol: Differential Pulse Voltammetry (DPV)
-
Sensor Preparation:
-
Fabricate the modified electrode, for example, by mixing carbon paste with ZIF-L and an ionic liquid to create a ZIF-L/IL/CPE.[12]
-
-
Analysis:
-
Place the modified working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) into the water sample containing a supporting electrolyte (e.g., phosphate buffer).
-
Run a differential pulse voltammetry (DPV) scan over a predefined potential range.
-
The oxidation of 4-EAP will produce a peak in the resulting voltammogram.
-
Measure the height of the peak current.
-
Determine the 4-EAP concentration using a calibration curve constructed by analyzing standard solutions.[12]
-
Performance Comparison: At a Glance
The following table summarizes the performance characteristics of the discussed methods for the detection of aminophenol derivatives, providing a basis for comparison. Note that exact detection limits can vary based on instrumentation, matrix complexity, and specific optimization.
| Feature | HPLC-UV / HPLC-DAD | GC-MS | Electrochemical Sensors |
| Principle | Chromatographic Separation | Chromatographic Separation | Electro-oxidation/reduction |
| Sample Prep | SPE (Essential) | SPE/SPME & Derivatization | Minimal (add electrolyte) |
| Limit of Detection (LOD) | Low µg/L (ng/L with MS)[4][6] | Low ng/L to pg/L[16] | Low µM to nM (sub-µg/L)[12][17] |
| Selectivity | Good to Excellent (with MS) | Excellent (Mass Spectrum) | Good (potential interferences) |
| Analysis Time | Moderate (20-30 min/sample) | Moderate to Long | Fast (< 5 min/sample) |
| Cost (Instrument) | Moderate | High | Low |
| Portability | Lab-based | Lab-based | Field-deployable |
| Key Advantage | Robustness, Versatility | Confirmatory, High Sensitivity | Speed, Portability, Low Cost |
| Key Limitation | Moderate Sensitivity (UV) | Requires Derivatization | Susceptible to Matrix Fouling |
LOD values are generalized from literature on similar phenolic compounds. A recent study on a modified electrochemical sensor for 4-aminophenol reported an LOD of 0.02 µM (approx. 2.2 µg/L).[12] An SPE-HPLC-DAD method for paracetamol and its degradation products (including p-aminophenol) achieved LODs in the range of 40-67 ng/L.[4]
Conclusion: Selecting the Optimal Method
The optimal method for detecting 4-(Ethylamino)phenol in environmental water is not a one-size-fits-all solution.
-
For regulatory compliance and confirmatory analysis, the high selectivity and sensitivity of GC-MS make it an excellent, albeit complex, choice.
-
For routine laboratory monitoring with a focus on robustness and reliability, HPLC coupled with a suitable detector (UV, DAD, or MS) and preceded by solid-phase extraction is the established workhorse.[4][18]
-
For rapid field screening, process monitoring, or initial site assessments, the speed, low cost, and portability of electrochemical sensors are unparalleled, providing immediate, actionable data.[12]
By understanding the fundamental principles, the causality behind critical experimental steps like sample preparation and derivatization, and the comparative performance of these techniques, researchers can confidently select and implement the most appropriate and effective method for their specific analytical needs.
References
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Biotage. (2023, February 2). Why are Phenols so Challenging to Extract from Water? Available at: [Link]
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Pinto, M. et al. (2009, January 9). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. MDPI. Available at: [Link]
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Scilit. Determination of phenolic compounds in wastewater samples using a novel fiber by solid-phase microextraction coupled to gas chromatography. Available at: [Link]
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ResearchGate. (2010, April). Development of a solid-phase extraction method followed by HPLC-UV detection for the determination of phenols in water. Available at: [Link]
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Rodrigues, G. D. et al. (2011, August 15). Aqueous two-phase systems: a new approach for the determination of p-aminophenol. Journal of Hazardous Materials. Available at: [Link]
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Kim, H. et al. (2015, December 25). Determination of phenol using solid-phase extraction and HPLC/MSD/FLD in water. Journal of the Korean Society for Environmental Analysis. Available at: [Link]
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IRJET. (2021, July 15). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. Available at: [Link]
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Sternson, A. W., & DeWitte, W. J. (1977). Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]
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El-Gizawy, S. M. et al. (2024, May 17). Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability. PMC. Available at: [Link]
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ResearchGate. (2015). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Available at: [Link]
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-
ResearchGate. Comparison of detection limits estimated using single- and multi-concentration spike-based and blank-based procedures. Available at: [Link]
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ResearchGate. (2015). Development of a simple analytical method for the simultaneous determination of paracetamol, paracetamol-glucuronide and p-aminophenol in river water. Available at: [Link]
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Journal of Environmental and Bioanalytical Electrochemistry. (2025, February 11). An effective electrochemical sensor for 4-aminophenol determination using modified carbon paste electrode. Available at: [Link]
-
ResearchGate. (2012, February 25). Capillary Gas Chromatography-Mass Spectrometry (CGC-MS) Analysis and Antioxidant Activities of Phenolic and Components of Guarana and Derivatives. Available at: [Link]
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Phenomenex. (2026, January 8). How Does GC-MS Work and Its Principle Explained. Available at: [Link]
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MDPI. (2023, December 20). Investigative Approaches for Pollutants in Water: Aligning with Water Framework Directive Maximum Allowable Concentrations. Available at: [Link]
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Indian Academy of Sciences. Electrochemical sensor based on -doped for detection of phenol. Available at: [Link]
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SCION Instruments. (2025, March 10). Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. Available at: [Link]
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ResearchGate. Comparison of Detection Limits In Environmental Analysis — Is it Possible? An Approach on Quality Assurance in the Lower Working Range by Verification. Available at: [Link]
-
ASTM International. (2008, January 15). Standard Test Methods for - Phenolic Compounds in Water1. Available at: [Link]
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Chen, K. et al. (2013, May 13). A graphene-based electrochemical sensor for rapid determination of phenols in water. Sensors (Basel). Available at: [Link]
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Magnuson, M. et al. Evaluating risk, exposure, and detection capabilities for chemical threats in water. PMC. Available at: [Link]
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Theseus. (2010, May 3). DETERMINATION OF PHENOLS IN WATER BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY WITH A UV-DETECTOR. Available at: [Link]
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Baghdad Science Journal. (2024, December 1). Spectrophotometric determination of 4-ethylphenol using cloud point extraction in different water samples. Available at: [Link]
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International Journal of Electrochemical Science. (2020, May 10). Photocatalytic Self-Cleaning Electrochemical Sensor for 4- Nitrophenol detection. Available at: [Link]
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Scientific Research Publishing. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Available at: [Link]
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VELP Scientifica. Phenols Determination in Drinking Water and Industrial Wastes. Available at: [Link]
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Gatti, R. et al. (2001). Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
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Li, C. et al. (2024, January 10). Determination of phenolic compounds in water using a multivariate statistical analysis method combined with three-dimensional fluorescence spectroscopy. PMC. Available at: [Link]
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Journal of Electrochemistry. (2018, June 12). Electrochemical Detection of 4-Nitrophenol Based on Glassy Carbon Electrode Modified by TiO 2 NPs/RGO Composite. Available at: [Link]
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SciSpace. (2021, February 22). Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes. Available at: [Link]
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MDPI. (2022, January 18). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Available at: [Link]
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ResearchGate. (2026, February 11). Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. Available at: [Link]
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Safety Operating Guide
4-(Ethylamino)phenol proper disposal procedures
Executive Summary
Effective disposal of 4-(Ethylamino)phenol requires a nuanced understanding of its dual chemical nature: it functions as both a secondary amine and a phenol.[1][2][3][4][5] This duality dictates its incompatibility profile—specifically its violent reactivity with strong oxidizers and acid anhydrides.[2][3][4]
This guide moves beyond generic "hazardous waste" labels to provide a scientifically grounded, operational workflow for researchers. The priority is to prevent the formation of toxic oxidation byproducts (quinones) and to ensure zero discharge into aquatic systems, where this compound exhibits high acute toxicity.[1][3][6]
Part 1: Chemical Identity & Physical Properties[1][2][3][4][7]
Understanding the physical state and solubility is the first step in selecting the correct waste stream.[2][4]
| Property | Data | Relevance to Disposal |
| Chemical Name | 4-(Ethylamino)phenol | Primary identifier for waste manifests. |
| CAS Number | 659-34-7 | Required for regulatory tracking/labeling.[1][2][3][4][5][6] |
| Molecular Weight | 137.18 g/mol | Calculation of stoichiometric neutralization (if applicable).[2][3][4][5] |
| Physical State | Crystalline Solid | Requires solid waste containers unless dissolved.[2][3][4] |
| Melting Point | ~138 °C | Stable solid at room temperature; not a melt hazard.[2][4] |
| Solubility | Slightly soluble in water; Soluble in ethanol/organic solvents | Do not attempt aqueous drain disposal.[2][3][4] Use organic waste streams. |
| Acidity/Basicity | Amphoteric (Phenolic pKa ~10, Amine pKa ~6) | Can form salts with strong acids; incompatible with strong bases.[2][3][4][6] |
Part 2: Hazard Profiling & Safety Prerequisites
Before handling waste, the operator must acknowledge the specific GHS hazards.[3][6] This compound is a sensitizer and a mutagen; exposure routes during disposal (dust inhalation, dermal contact) must be blocked.[3][4][6]
GHS Hazard Classification[1][2][3][4][5][8][9]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral/Inhal) | Category 4 | Harmful if swallowed or inhaled.[1][2][3][4][5][7][8][9] |
| Sensitization (Skin) | Category 1 | May cause an allergic skin reaction.[2][3][4][5][8] |
| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects.[2][3][4][7][10][8][9] |
| Aquatic Toxicity | Acute 1 / Chronic 1 | Very toxic to aquatic life with long-lasting effects.[1][2][3][4][5][7][9] |
Mandatory PPE for Disposal Operations
-
Respiratory: N95 or P100 particulate respirator (if solid/dusty); Half-mask with organic vapor cartridges (if in solution).[1][2][3][4][5]
-
Dermal: Nitrile gloves (double-gloving recommended due to sensitization risk).[1][2][3][4][5]
-
Eye: Chemical splash goggles (safety glasses are insufficient for powder handling).[2][3][4]
-
Clothing: Lab coat with closed cuffs; Tyvek sleeves recommended for large-scale transfers.[1][2][3][4][5]
Part 3: Chemical Compatibility & Segregation Logic
The Golden Rule: Never mix 4-(Ethylamino)phenol with oxidizing agents .[1][2][3][4][5]
As a secondary amine and electron-rich phenol, this compound is highly susceptible to oxidation.[1][2][3][4][5][6] Mixing with nitrates, perchlorates, or peroxides can lead to rapid exothermic reactions and the generation of benzoquinone derivatives, which are more toxic and volatile than the parent compound.[1][3][4][6]
Incompatibility Matrix:
-
Strong Oxidizers (Nitric Acid, Permanganates): VIOLENT REACTION / FIRE.[1][2][3][4][6]
-
Acid Chlorides / Anhydrides: Vigorous exothermic reaction (acylation).[2][3][4]
-
Heavy Metals: Potential for complexation; segregate to prevent mixed-waste classification issues.[1][2][3][4][5]
Part 4: Operational Disposal Workflows
Workflow 1: Waste Segregation Decision Tree
This logic gate ensures the material enters the correct waste stream immediately at the bench.[2][4]
Figure 1: Decision logic for segregating 4-(Ethylamino)phenol waste streams to ensure compliance and safety.
Workflow 2: Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Excess Reagent)
-
Containment: Do not return excess material to the original stock bottle. Place solid waste into a wide-mouth high-density polyethylene (HDPE) or glass jar.[1][2][3][4][5][6]
-
Storage: Store in a secondary container (tray) inside a chemical storage cabinet, away from oxidizers.
-
Disposal Action: Hand over to EHS/Waste Management for incineration .
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor) [1][2][3][4][5]
-
Characterization: Determine the solvent system.
-
If Organic: Combine with compatible non-halogenated organic solvents (e.g., acetone, ethanol).[1][2][3][4][6]
-
If Aqueous:[1][2][3][4][11] Collect separately. Do not adjust pH unless specified by local EHS, as acidification can increase solubility and skin absorption risks, while basification promotes oxidation.[1][2][3][4][6]
-
-
Container: Use amber glass or HDPE bottles. Avoid metal cans if the solution is acidic.[2][4]
-
Labeling: clearly state "Contains 4-(Ethylamino)phenol" and list the primary solvent (e.g., "Ethanol 90%, 4-(Ethylamino)phenol 10%").[1][2][3][4][5][6]
-
Disposal Action: High-temperature incineration is the required method to destroy the aromatic ring structure.[2][3][4][5]
Scenario C: Spill Cleanup (Emergency)
-
Isolate: Evacuate the immediate area. Mark the zone.
-
PPE Up: Wear N95 respirator, goggles, and double nitrile gloves.[3][4][6]
-
Containment:
-
Decontamination: Wipe the surface with a mild soap solution.[2][4] Collect all wipes as solid hazardous waste.[2][4]
Part 5: Regulatory Compliance & Logistics
-
US EPA (RCRA): While 4-(Ethylamino)phenol is not explicitly P-listed or U-listed, it must be characterized.[1][2][3][4][5][6] If the waste exhibits toxicity characteristic (D000), it is hazardous.[3][4][6] Regardless of listing, due to its aquatic toxicity, it must be managed as hazardous chemical waste.[1][2][3][4][6]
-
European Waste Code (EWC): Likely falls under 16 05 06 * (laboratory chemicals, consisting of or containing dangerous substances, including mixtures of laboratory chemicals).[1][2][3][4][6]
-
Transport (DOT/IATA):
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12119, 4-(Ethylamino)phenol. Retrieved from [Link][1][2][4][5][6]
-
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 4-(Ethylamino)phenol. Retrieved from [Link][1][2][3][4][5][6]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
